Product packaging for Metofoline(Cat. No.:CAS No. 2154-02-1)

Metofoline

Cat. No.: B1203475
CAS No.: 2154-02-1
M. Wt: 345.9 g/mol
InChI Key: YBCPYHQFUMNOJG-UHFFFAOYSA-N
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Description

Metofoline is a member of isoquinolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClNO2 B1203475 Metofoline CAS No. 2154-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCPYHQFUMNOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862851
Record name Metofoline
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Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2154-02-1, 14415-95-3, 180003-15-0
Record name Metofoline
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Record name Methopholine [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methopholine, (+)-
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Record name Methopholine, (-)-
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Record name Metofoline
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Record name Metofoline
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Record name METHOPHOLINE
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Foundational & Exploratory

Metofoline: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s. While it demonstrated analgesic efficacy comparable to codeine and was briefly marketed, its clinical use was terminated due to significant adverse effects, notably the development of cataracts. This technical guide provides a detailed examination of the known mechanism of action of this compound, synthesizing available data for researchers and drug development professionals. The guide covers its primary interaction with opioid receptors and emerging evidence of its engagement with drug transporters, presenting the information with a focus on quantitative data, experimental methodologies, and visual representations of its molecular pathways.

Introduction

This compound is a derivative of isoquinoline, distinguishing it structurally from many other opioids. Despite this structural divergence, its pharmacological profile categorizes it as an opioid analgesic. The levo (R) enantiomer of this compound is the active form, exhibiting approximately three times the analgesic potency of codeine, while the dextro (S) enantiomer is inactive.[1] The drug was marketed under the brand name Versidyne for postoperative pain but was withdrawn from the market in 1965 due to severe ophthalmic side effects.[1] Understanding the molecular interactions of this compound is crucial for comprehending its efficacy and toxicity, and for informing the development of safer, structurally novel analgesics.

Primary Mechanism of Action: Opioid Receptor Agonism

This compound's primary mechanism of action is the activation of opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. As an opioid agonist, this compound mimics the action of endogenous opioid peptides, leading to analgesia.

Opioid Receptor Subtype Interaction

While specific binding affinities (Ki values) of this compound for the different opioid receptor subtypes (μ, δ, and κ) are not extensively documented in readily available literature, its analgesic profile, comparable to codeine, suggests a principal interaction with the μ-opioid receptor (MOR).

G-Protein Signaling Pathway

The activation of opioid receptors by an agonist like this compound initiates a cascade of intracellular events mediated by heterotrimeric G-proteins (Gαi/o, Gβγ). This signaling pathway ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

G_Protein_Signaling This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_Protein G-Protein (αi/o, βγ) OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel Inwardly Rectifying K+ Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces Neuronal_Activity Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Ca_Channel->Neuronal_Activity K_Channel->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Figure 1: this compound-induced G-protein signaling cascade.
β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. While specific data on this compound-induced β-arrestin recruitment is not available, this pathway is a general feature of opioid receptor activation and is implicated in both the development of tolerance and certain adverse effects of opioids.

Beta_Arrestin_Pathway This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to GRK GRK OpioidReceptor->GRK Activates P_OpioidReceptor Phosphorylated Opioid Receptor GRK->OpioidReceptor Phosphorylates Beta_Arrestin β-Arrestin P_OpioidReceptor->Beta_Arrestin Recruits Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling G-Protein Independent Signaling Beta_Arrestin->Signaling

Figure 2: β-Arrestin recruitment pathway following opioid receptor activation.

Interaction with ABCB1 Transporter

Emerging, though limited, evidence suggests that this compound may also interact with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). ABCB1 is a transmembrane efflux pump that plays a significant role in drug disposition and multidrug resistance.

Quantitative Data on this compound-ABCB1 Interaction

Specific IC50 or Ki values for this compound's interaction with the ABCB1 transporter are not well-documented in publicly available literature. Further research is required to quantify the affinity and functional consequence of this interaction.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of opioid analgesics like this compound.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for opioid receptor subtypes.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cells expressing the opioid receptor subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of unlabeled this compound.

  • Separation and Counting: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & this compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Synthesis and Purification of Metofoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline, also known as methofoline, is a synthetic opioid analgesic belonging to the tetrahydroisoquinoline class of compounds. Developed in the 1950s, it exhibits analgesic potency comparable to codeine. This technical guide provides a comprehensive overview of the probable synthetic pathways for this compound, based on established organic chemistry principles for isoquinoline (B145761) alkaloids, and outlines a general procedure for its purification. This document is intended for an audience with a strong background in synthetic organic chemistry and drug development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis and purification. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1][2]
CAS Number 2154-02-1[1][2]
Molecular Formula C₂₀H₂₄ClNO₂[1][2]
Molar Mass 345.87 g/mol [1][2]
Melting Point 110-111 °C (as colorless leaflets from aqueous methanol)[1]
Melting Point (HCl salt) 105-106 °C[1]
UV max (in ethanol) 283, 287 nm[1]

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Amide Formation

The synthesis would commence with the acylation of 3,4-dimethoxyphenethylamine (B193588) with 3-(4-chlorophenyl)propanoyl chloride.

  • Reactants: 3,4-Dimethoxyphenethylamine and 3-(4-chlorophenyl)propanoyl chloride.

  • Solvent: A suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Conditions: The reaction is typically carried out at 0 °C to room temperature in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

  • Work-up: The reaction mixture is washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide.

Step 2: Bischler-Napieralski Cyclization

The resulting amide undergoes intramolecular cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate.

  • Reactant: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide.

  • Reagent: A dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).

  • Solvent: An inert, high-boiling solvent like toluene (B28343) or xylene.

  • Conditions: The mixture is heated to reflux to drive the reaction to completion.

  • Work-up: The reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 3: Reduction of the Dihydroisoquinoline

The C=N double bond of the dihydroisoquinoline intermediate is reduced to an amine.

  • Reactant: 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Reagent: A reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄) in THF.

  • Conditions: The reaction is typically performed at 0 °C to room temperature.

  • Work-up: The reaction is quenched, and the product is extracted and purified.

Step 4: N-Methylation

The final step is the methylation of the secondary amine to yield this compound.

  • Reactant: 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

  • Reagents: Formaldehyde and formic acid (Eschweiler-Clarke reaction) or a methylating agent like methyl iodide in the presence of a base.

  • Conditions: The Eschweiler-Clarke reaction involves heating the reactants together.

  • Work-up: The product is isolated by basifying the reaction mixture and extracting with an organic solvent.

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and reagents. A general chromatographic approach is recommended.

Experimental Protocol: Purification

Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

  • Monitoring: The fractions are monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Final Step: The fractions containing pure this compound are combined, and the solvent is evaporated under reduced pressure to yield the purified product.

Crystallization

Further purification can be achieved by crystallization.

  • Solvent System: A suitable solvent system, such as aqueous methanol, is used to dissolve the crude product at an elevated temperature.[1]

  • Procedure: The solution is slowly cooled to allow the formation of crystals of pure this compound, which can then be isolated by filtration.

Signaling Pathway of this compound

As an opioid analgesic, this compound is expected to exert its effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade initiated by the activation of these receptors is depicted below.

Opioid Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_protein G-protein (Gi/o) OpioidReceptor->G_protein Activates AdenylateCyclase Adenylate Cyclase G_protein->AdenylateCyclase Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AdenylateCyclase->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of ReducedExcitability Reduced Neuronal Excitability Ca_channel->ReducedExcitability Reduced Neurotransmitter Release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia This compound Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (3,4-Dimethoxyphenethylamine & 3-(4-chlorophenyl)propanoyl chloride) amide Amide Formation start->amide cyclization Bischler-Napieralski Cyclization amide->cyclization reduction Reduction cyclization->reduction methylation N-Methylation reduction->methylation crude Crude this compound methylation->crude column Column Chromatography crude->column crystallization Crystallization column->crystallization pure Pure this compound crystallization->pure analysis Characterization (NMR, MS, m.p.) pure->analysis

References

Metofoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s. Structurally classified as a 1-phenethyl-tetrahydroisoquinoline derivative, it exhibits analgesic potency comparable to codeine. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented. Furthermore, this document elucidates the general signaling pathways associated with opioid receptor activation, the presumed mechanism of action for this compound, and includes visualizations of these pathways and experimental workflows.

Chemical Structure and Identifiers

This compound is a chiral molecule with the (R)-enantiomer being the active form.[1] Its chemical structure and identifiers are summarized below.

IdentifierValue
IUPAC Name 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1]
CAS Number 2154-02-1[1]
Molecular Formula C₂₀H₂₄ClNO₂[1]
Molecular Weight 345.87 g/mol [1]
SMILES CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC
InChI InChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3

Physicochemical Properties

The known physical and chemical properties of this compound are presented in the following table.

PropertyValueReference
Melting Point 110-111 °C[2]
Boiling Point 449.3 °C at 760 mmHg (estimated)[2]
Solubility Data not readily available
pKa Data not readily available
logP Data not readily available

Synthesis

The synthesis of this compound was first reported by Brossi et al. in 1960. While the full detailed protocol from the original publication is not readily accessible, the general synthetic approach involves the condensation of a substituted phenethylamine (B48288) with a substituted phenylacetic acid derivative, followed by cyclization and subsequent reduction and N-methylation to yield the tetrahydroisoquinoline core.

A logical workflow for the synthesis, based on common methods for tetrahydroisoquinoline synthesis, is depicted below.

This compound Synthesis Workflow Substituted\nPhenethylamine Substituted Phenethylamine Condensation Condensation Substituted\nPhenethylamine->Condensation Substituted\nPhenylacetic Acid Substituted Phenylacetic Acid Substituted\nPhenylacetic Acid->Condensation Amide Intermediate Amide Intermediate Condensation->Amide Intermediate Bischler-Napieralski\nCyclization Bischler-Napieralski Cyclization Amide Intermediate->Bischler-Napieralski\nCyclization Dihydroisoquinoline\nIntermediate Dihydroisoquinoline Intermediate Bischler-Napieralski\nCyclization->Dihydroisoquinoline\nIntermediate Reduction Reduction Dihydroisoquinoline\nIntermediate->Reduction Tetrahydroisoquinoline\nIntermediate Tetrahydroisoquinoline Intermediate Reduction->Tetrahydroisoquinoline\nIntermediate N-methylation N-methylation Tetrahydroisoquinoline\nIntermediate->N-methylation This compound This compound N-methylation->this compound

A potential synthetic workflow for this compound.

Pharmacological Properties and Mechanism of Action

This compound is classified as an opioid analgesic.[1] Its mechanism of action is presumed to be through agonism at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary downstream effect of opioid receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability, which ultimately leads to analgesia.

Opioid Receptor Signaling Pathway

The canonical signaling pathway for Gi/o-coupled opioid receptors, such as the mu-opioid receptor, is illustrated below.

Opioid Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Receptor Opioid Receptor (μ, δ, κ) G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Direct Modulation (via Gβγ) ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation PKA->Ion_Channels Modulation Neuronal_Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia This compound This compound This compound->Opioid_Receptor Agonist Binding Receptor Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Cell membranes, [3H]DAMGO, This compound, Naloxone Filtration Filtration Incubation->Filtration Separate bound from free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantify radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC50 Determine Ki Determine Ki Data Analysis->Determine Ki Cheng-Prusoff equation

References

Metofoline: A Technical Whitepaper on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Metofoline (methofoline), also known by its developmental code Ro 4-1778/1, is an isoquinoline (B145761) derivative opioid analgesic developed in the 1950s.[1] Despite its withdrawal from the market in 1965 due to adverse effects, its unique chemical structure and historical context as an analgesic agent warrant a review of its receptor binding characteristics. This document synthesizes the available pharmacological data on this compound, acknowledging the historical limitations of the research conducted prior to the advent of modern radioligand binding assays. Due to the era of its development, specific quantitative binding affinities (Kᵢ, IC₅₀, K𝘥) for this compound at opioid receptor subtypes are not available in published literature. However, comparative in vivo and clinical data provide valuable insights into its potency and likely receptor interactions. This guide also provides detailed contemporary protocols for determining such binding affinities, should the compound be re-examined, and illustrates the relevant biological and experimental pathways.

Introduction and Historical Context

This compound is a synthetic isoquinoline derivative that is structurally distinct from morphine and other traditional opioids.[1] It was developed by Hoffmann-La Roche and marketed as Versidyne for the treatment of postoperative pain.[1] Clinical studies from the period indicated that this compound possesses an analgesic efficacy comparable to that of codeine.[1][2] The active form of the drug is the levo (R)-enantiomer, which was found to be approximately three times more potent than codeine, while the (S)-enantiomer is inactive.[1] The drug was ultimately withdrawn from the market due to the discovery of ophthalmic side-effects, including the potential to produce cataracts in dogs.[1]

Given that this compound's research and clinical use predate the widespread adoption of radioligand binding assays, direct quantitative data on its affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors are absent from the historical record. The information available is primarily derived from in vivo analgesic assays and clinical observations.

Quantitative and Comparative Potency Data

While direct receptor binding constants are unavailable, a summary of this compound's analgesic potency relative to other opioids provides an indirect measure of its likely interaction with opioid receptors. This data is crucial for understanding its pharmacological profile.

CompoundActive FormRelative Analgesic PotencyReceptor Target (Inferred)Data Source
This compound (racemic) R-enantiomerApprox. equal to CodeineOpioid Receptors[1][2]
(-)-Metofoline R-enantiomerApprox. 3x CodeineOpioid Receptors[1]
(+)-Metofoline S-enantiomerInactive-[1]
Codeine -Baselineµ-Opioid Receptor (as metabolite Morphine)[2]

Inferred Receptor Interaction and Signaling

As an opioid analgesic, this compound is presumed to exert its effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an agonist like this compound to these receptors initiates a downstream signaling cascade that leads to analgesia. The general mechanism involves the inhibition of adenylyl cyclase, a reduction in intracellular cAMP levels, and the modulation of ion channel activity, which collectively reduce neuronal excitability and inhibit pain signal transmission.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds G_Protein Gαi/o Protein (Inactive) OpioidReceptor->G_Protein Activates G_Protein_Active Gαi/o (Active) + Gβγ G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase G_Protein_Active->AC Inhibits IonChannel Ion Channels (K+, Ca2+) G_Protein_Active->IonChannel Modulates cAMP ↓ cAMP AC->cAMP ATP -> cAMP NeuronalActivity ↓ Neuronal Excitability cAMP->NeuronalActivity Leads to IonChannel->NeuronalActivity Leads to Analgesia Analgesia NeuronalActivity->Analgesia

Figure 1: Inferred signaling pathway of this compound via opioid receptor activation.

Experimental Protocols: Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of a compound like this compound for opioid receptors today, a competitive radioligand binding assay would be employed. The following is a detailed, representative protocol for such an experiment.

4.1. Objective

To quantify the binding affinity of this compound for the human µ (mu), δ (delta), and κ (kappa) opioid receptors expressed in a stable cell line.

4.2. Materials and Reagents

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands:

    • µ-receptor: [³H]DAMGO

    • δ-receptor: [³H]DPDPE

    • κ-receptor: [³H]U-69,593

  • Test Compound: this compound (Ro 4-1778/1)

  • Non-specific Binding Control: Naloxone (B1662785) (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.

  • Scintillation Cocktail and Counter.

4.3. Procedure

  • Membrane Preparation:

    • Thaw frozen cell membranes on ice.

    • Resuspend membranes in ice-cold assay buffer to a final protein concentration determined by optimization (e.g., 10-20 µ g/well ).

    • Homogenize briefly using a Polytron homogenizer.

  • Assay Plate Setup (96-well plate):

    • Total Binding: Add assay buffer, the appropriate radioligand (at a concentration near its K𝘥), and the membrane suspension to triplicate wells.

    • Non-specific Binding (NSB): Add assay buffer, radioligand, a high concentration of naloxone (10 µM), and the membrane suspension to triplicate wells.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), and the membrane suspension to triplicate wells.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Unbound Ligand:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail and allow to equilibrate.

    • Measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

4.4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. This should generate a sigmoidal curve.

  • Determine IC₅₀:

    • Using non-linear regression analysis (e.g., in GraphPad Prism), determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

      • Where [L] is the concentration of the radioligand used.

      • Where K𝘥 is the equilibrium dissociation constant of the radioligand for the receptor.

P1 Reagent Preparation (Membranes, Radioligand, this compound) P2 Assay Plate Setup (Total, NSB, Competition) P1->P2 P3 Incubation (e.g., 60 min at 25°C) P2->P3 P4 Rapid Filtration (Separate Bound/Unbound) P3->P4 P5 Scintillation Counting (Measure Radioactivity) P4->P5 P6 Data Analysis (Calculate IC₅₀ and Kᵢ) P5->P6 Result Binding Affinity (Kᵢ) Determined P6->Result

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion

This compound represents an early exploration into non-traditional opioid structures for analgesia. While the historical nature of its development precludes the availability of precise receptor binding affinity data common in modern pharmacology, comparative studies clearly position it as an opioid agonist with a potency in the range of codeine. The provided experimental protocols and diagrams offer a clear framework for how its binding characteristics would be rigorously determined today. This information is vital for researchers interested in the historical development of analgesics or those exploring the vast chemical space of isoquinoline derivatives for novel therapeutic agents.

References

In Vitro Profile of Metofoline: A Review of a Withdrawn Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of publicly available in vitro research data on the withdrawn opioid analgesic Metofoline (also known as Methopholine) prevents the creation of a comprehensive technical guide as initially requested. this compound, an isoquinoline (B145761) derivative, was marketed as an analgesic but was later withdrawn due to safety concerns. Consequently, detailed in vitro studies characterizing its pharmacological profile, including quantitative data, specific experimental protocols, and signaling pathways, are not readily accessible in the public domain.

While specific in vitro data for this compound is elusive, a general understanding of the in vitro evaluation of opioid analgesics can be outlined. This typically involves a battery of assays to determine a compound's potency, efficacy, and mechanism of action at the cellular and molecular level.

Standard In Vitro Assays for Opioid Analgesics

The in vitro characterization of an opioid compound like this compound would have likely involved the following experimental approaches:

Receptor Binding Assays

These assays are fundamental to determine the affinity of a ligand for its receptor. For an opioid, this would involve assessing its binding to the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Experimental Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293 cells) recombinantly expressing the specific opioid receptor subtype or from animal brain tissue.

  • Radioligand Competition: A radiolabeled opioid ligand with known high affinity for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.

Functional Assays

Functional assays measure the cellular response following receptor activation by an agonist. These assays determine the potency (EC50) and efficacy (Emax) of the compound.

Experimental Protocol (e.g., [³⁵S]GTPγS Binding Assay):

  • Principle: This assay measures the activation of G-proteins coupled to the opioid receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

  • Procedure: Cell membranes expressing the opioid receptor are incubated with the test compound and [³⁵S]GTPγS.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response is the EC50 value, indicating its potency. The maximal stimulation (Emax) reflects the efficacy of the compound.

Cytotoxicity Assays

These assays assess the potential for a compound to cause cell death.

Experimental Protocol (e.g., MTT Assay):

  • Cell Culture: Cancer cell lines (e.g., HeLa, A549) or other relevant cell types are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product.

  • Detection: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% is determined as the IC50 value.

Hypothetical Signaling Pathway for an Opioid Agonist

The binding of an opioid agonist, such as this compound would be expected to initiate a G-protein-mediated signaling cascade. A generalized workflow for this process is depicted below.

G_Protein_Signaling This compound This compound (Agonist) OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_Protein->IonChannel Modulates cAMP cAMP AdenylateCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Analgesia) PKA->Downstream IonChannel->Downstream

Caption: Generalized G-protein signaling pathway for an opioid agonist.

Conclusion

Due to the historical withdrawal of this compound from the market, a comprehensive in vitro dataset that meets the requirements of a detailed technical guide is not available in the public scientific literature. The information presented here provides a general overview of the types of in vitro studies that are typically conducted for opioid compounds. Without specific experimental data for this compound, a more in-depth analysis, including quantitative data tables and detailed signaling pathway diagrams, cannot be constructed. Further research into archived pharmaceutical records may be necessary to uncover the specific in vitro pharmacological profile of this compound.

Metofoline: A Technical Overview of a Discontinued Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metofoline, also known as methopholine, is an isoquinoline (B145761) derivative opioid analgesic developed in the 1950s.[1] It demonstrated analgesic efficacy comparable to codeine and was briefly marketed for postoperative pain under the brand name Versidyne.[1][2] However, its clinical use was short-lived due to the emergence of severe ophthalmic side effects, leading to its withdrawal from the market in 1965.[1][2] This document provides a technical summary of the available pharmacokinetic and pharmacodynamic information on this compound, compiled from historical literature. Due to the age of the research and its discontinued (B1498344) status, comprehensive modern pharmacokinetic and pharmacodynamic data, including detailed experimental protocols, are not available in the public domain.

Pharmacodynamics

This compound is an opioid agonist, although it is not structurally related to the morphinan (B1239233) scaffold of most classical opioids.[1] Its structure bears a resemblance to the non-opioid alkaloid papaverine.[1] The analgesic effects of this compound are stereospecific, with the levo (R)-enantiomer being the active form, exhibiting approximately three times the analgesic potency of codeine.[1] The dextro (S)-enantiomer is reportedly inactive.[1]

Mechanism of Action

As an opioid analgesic, this compound is presumed to exert its effects through the activation of opioid receptors, which are G protein-coupled receptors (GPCRs). The primary target for most opioid analgesics is the mu-opioid receptor (MOR).[3] Activation of MORs leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals. While specific studies on this compound's binding affinities to different opioid receptor subtypes (mu, delta, kappa) are not available in the reviewed literature, its analgesic profile suggests activity at the mu-opioid receptor.

The generalized signaling pathway for mu-opioid receptor activation is depicted below.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel inhibits cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Hypothesized this compound Signaling Pathway

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not well-documented in modern literature. The information available is primarily from studies conducted in the 1960s.

Absorption and Distribution

This compound was formulated as tablets for oral administration, indicating it is orally bioavailable.[1] No quantitative data on its absorption rate, bioavailability, or plasma protein binding is available.

Metabolism

A study by G. Sciorelli in 1967 investigated the metabolism of this compound, though the specifics of the metabolic pathways and the enzymes involved are not detailed in the available abstracts.[1] Like many xenobiotics, it is presumed to undergo hepatic metabolism.

The general workflow for a historical in vivo drug metabolism study is outlined below.

cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal_model Animal Model (e.g., Rat, Dog) dosing This compound Administration (Oral or IV) animal_model->dosing blood Blood/Plasma dosing->blood Time Points urine Urine dosing->urine Time Points feces Feces dosing->feces Time Points extraction Extraction of Drug and Metabolites blood->extraction urine->extraction feces->extraction separation Chromatographic Separation (e.g., TLC, GC) extraction->separation detection Spectrometric Detection (e.g., UV, MS) separation->detection identification Metabolite Structure Elucidation detection->identification

General Workflow for In Vivo Metabolism Study
Excretion

The routes and extent of this compound excretion have not been detailed in the available literature.

Toxicology

The primary reason for the withdrawal of this compound was its toxicity profile, specifically ophthalmic side effects and the development of cataracts in dogs.[1][2] Acute toxicity data (LD50) from animal studies are available and summarized in the table below.

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseSubcutaneous (s.c.)180
Oral180
Intraperitoneal (i.p.)70
Intravenous (i.v.)70
RatSubcutaneous (s.c.)400
Oral400
Intraperitoneal (i.p.)100
RabbitIntravenous (i.v.)30

Experimental Protocols

Detailed experimental protocols from the original studies in the 1960s are not accessible in the public domain. The following represents a logical relationship for a preclinical analgesic efficacy study, which would have been necessary for its initial development.

cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment animals Test Animals (e.g., Mice, Rats) baseline Baseline Nociceptive Threshold Measurement (e.g., Hot Plate, Tail Flick) animals->baseline vehicle Vehicle Control Group baseline->vehicle Random Assignment metofoline_doses This compound Dose Groups (e.g., 10, 30, 100 mg/kg) baseline->metofoline_doses Random Assignment positive_control Positive Control (e.g., Morphine, Codeine) baseline->positive_control Random Assignment post_dose_test Post-Dose Nociceptive Testing at Timed Intervals vehicle->post_dose_test metofoline_doses->post_dose_test positive_control->post_dose_test data_analysis Data Analysis (e.g., Dose-Response Curve) post_dose_test->data_analysis ed50 Determination of ED50 data_analysis->ed50

Preclinical Analgesic Efficacy Workflow

Conclusion

This compound represents a historical example of a synthetic opioid from the mid-20th century. While it showed initial promise as an analgesic, its development was halted by unforeseen toxicity. The available data on its pharmacokinetics and pharmacodynamics are limited and dated. This technical guide summarizes the known information, highlighting the significant gaps in the scientific record for this compound. Further investigation into the specific mechanisms of its toxicity and a more detailed characterization of its pharmacology would require re-synthesis and modern analytical and pharmacological techniques, as the primary literature from its era of study is not readily accessible.

References

Metofoline: A Technical Guide to its Discovery, History, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline (methofoline), an opioid analgesic of the tetrahydroisoquinoline class, was discovered in the 1950s by researchers at Hoffmann-La Roche.[1] Marketed under the trade name Versidyne for the management of postoperative pain, it exhibited an analgesic efficacy comparable to that of codeine.[1][2] However, its clinical use was short-lived, as it was withdrawn from the market in 1965 due to the emergence of severe ophthalmic side effects, specifically the development of cataracts in dogs during preclinical studies.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and available preclinical data on this compound, including its chemical properties, analgesic activity, and the circumstances leading to its withdrawal.

Introduction

The mid-20th century was a period of intense research and development in the field of analgesics, with a focus on identifying alternatives to morphine with a more favorable side-effect profile. It was within this context that a team of Swiss researchers at Hoffmann-La Roche synthesized and characterized this compound, a novel isoquinoline (B145761) derivative.[1] Unlike many other opioids, this compound is not structurally related to the morphine alkaloid series, but it does share some structural similarities with the non-opioid alkaloid papaverine.[1] This guide aims to consolidate the available scientific information on this compound, presenting a detailed account of its history, chemical characteristics, and preclinical pharmacology.

Discovery and History

This compound was first synthesized in the 1950s by a team at Hoffmann-La Roche.[1] Following preclinical evaluation that suggested an analgesic potential similar to codeine, it was introduced to the market for the treatment of postoperative pain under the brand name Versidyne.[1][2] However, subsequent preclinical toxicology studies revealed a significant and alarming side effect: the induction of cataracts in dogs.[1][2] This finding led to the withdrawal of this compound from the market in 1965, halting its further clinical development.[1][2]

Chemical Properties

This compound is a synthetic, racemic compound with the chemical name 1-(p-chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline. Its chemical structure is distinct from the phenanthrene (B1679779) nucleus of morphine and its derivatives.

PropertyValue
Molecular FormulaC₂₀H₂₄ClNO₂
Molecular Weight345.87 g/mol
IUPAC Name1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS Number2154-02-1

Pharmacological Profile

Analgesic Activity

This compound's primary pharmacological effect is analgesia, mediated through its interaction with opioid receptors. Preclinical studies established its analgesic efficacy to be in the same range as codeine.[1][2] The analgesic activity resides primarily in the levorotatory (R)-enantiomer, which is approximately three times more potent than codeine. The (S)-enantiomer is considered inactive.[1]

Further research into analogues of this compound, where the 4'-chloro group was substituted with other electron-withdrawing groups, revealed structure-activity relationships. A fluoro derivative was slightly more potent than the chloro-substituted this compound, while a nitro derivative was the most potent, with the racemic 4'-nitromethopholine (B1583179) being about 20 times more potent than codeine.[1] Later studies by Bristol-Myers in the 1960s on related derivatives suggested the potential for significantly increased analgesic activity, with some compounds being over 50 times more potent than codeine in animal studies.[1]

Table 1: Relative Analgesic Potency of this compound and its Analogs

CompoundRelative Potency (vs. Codeine)
This compound (racemic)~1x
(R)-Metofoline~3x
(S)-MetofolineInactive
4'-fluoro analogSlightly > 1x
4'-nitro analog (racemic)~20x
Bristol-Myers derivatives>50x
Mechanism of Action and Signaling Pathways

As an opioid analgesic, this compound is presumed to exert its effects through agonism at opioid receptors, primarily the mu-opioid receptor (MOR). The activation of these G-protein coupled receptors (GPCRs) typically leads to a cascade of intracellular events.

While specific studies on this compound's signaling are scarce due to its early withdrawal, the general mechanism for opioid agonists involves the following pathway:

  • Receptor Binding: this compound binds to the MOR on the neuronal cell membrane.

  • G-Protein Activation: This binding event activates inhibitory G-proteins (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated G-proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The G-protein activation also leads to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.

  • Neuronal Inhibition: The combined effect of reduced cAMP and altered ion flux is a hyperpolarization of the neuron and a decrease in the release of nociceptive neurotransmitters, resulting in analgesia.

This compound This compound MOR Mu-Opioid Receptor This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Figure 1: Proposed signaling pathway for this compound's analgesic action.

Experimental Protocols

Synthesis of this compound

The synthesis of 1-(substituted-phenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolines like this compound typically involves a Bischler-Napieralski reaction followed by reduction and N-methylation.

Protocol:

  • Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with p-chlorophenylacetyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to form the corresponding amide.

  • Cyclization (Bischler-Napieralski): The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline (B110456) intermediate.

  • Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the tetrahydroisoquinoline core.

  • N-Methylation: The secondary amine of the tetrahydroisoquinoline is methylated using a methylating agent such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide to give the final product, this compound.

cluster_0 Synthesis of this compound A 3,4-Dimethoxyphenethylamine + p-Chlorophenylacetyl chloride B Amide Formation A->B C N-(3,4-Dimethoxyphenethyl)-2- (4-chlorophenyl)acetamide B->C D Bischler-Napieralski Cyclization C->D E 3,4-Dihydroisoquinoline Intermediate D->E F Reduction E->F G Tetrahydroisoquinoline Core F->G H N-Methylation G->H I This compound H->I

Figure 2: General synthetic workflow for this compound.
Opioid Receptor Binding Assay

To determine the binding affinity of this compound for opioid receptors, a competitive radioligand binding assay would be employed.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from rat brain homogenate or cells transfected with the human mu-opioid receptor) are prepared.

  • Assay Setup: In a multi-well plate, the following are added in triplicate:

    • Total Binding: Membranes, a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-receptor), and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) to saturate all receptors.

    • Competitive Binding: Membranes, radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesic Assay (Hot-Plate Test)

The hot-plate test is a common method to assess the central analgesic activity of drugs.

Protocol:

  • Animal Acclimatization: Mice or rats are acclimated to the testing room and apparatus.

  • Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered different doses of this compound (or vehicle control) via a specific route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At various time points after drug administration, the hot-plate latency is measured again.

  • Data Analysis: An increase in the latency to respond compared to the baseline and vehicle-treated animals indicates an analgesic effect. The dose that produces a 50% of the maximum possible effect (ED₅₀) can be calculated.

Toxicology and Withdrawal from the Market

The primary reason for the withdrawal of this compound was the discovery that it caused cataracts in dogs during long-term toxicity studies. The exact mechanism by which this compound induced cataracts is not well-documented in readily available literature, but it was a sufficiently severe finding to halt its clinical use.

Conclusion

This compound represents an interesting chapter in the history of analgesic drug development. As a non-morphine-like opioid, it demonstrated the potential for developing structurally novel analgesics. However, its story also serves as a crucial reminder of the importance of thorough preclinical toxicology studies. While the compound itself is no longer in use, the knowledge gained from its development and the reasons for its withdrawal have contributed to the broader understanding of drug safety and the ongoing quest for safer and more effective pain management therapies. The exploration of its analogs with significantly higher potency also highlights the potential of the tetrahydroisoquinoline scaffold for the design of future analgesic agents.

References

Metofoline molecular formula C20H24ClNO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as Methopholine, is an opioid analgesic with the molecular formula C20H24ClNO2.[1][2][3][4][5][6] Developed in the 1950s by Hoffmann-La Roche, it is a derivative of isoquinoline (B145761).[1][2] While structurally distinct from many other opioids, it shares some resemblance to papaverine.[1] this compound was once marketed in the United States under the brand name Versidyne for the management of postoperative pain.[1][2] However, it was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of ophthalmic side effects and the discovery that it could induce cataracts in dogs.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and the current understanding of its mechanism of action.

Chemical and Physical Properties

This compound is chemically identified as 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[1]

PropertyValueReference
Molecular Formula C20H24ClNO2[1][3][4][5][6]
Molecular Weight 345.87 g/mol [1][2]
CAS Number 2154-02-1[1][2][3][4]
IUPAC Name 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1]
Synonyms Methopholine, Versidyne, Ro 4-1778/1, ARC I-K-1, NIH 7672[2][5]
Melting Point 110-111 °C[3][5]
Appearance Colorless leaflets[3]

Pharmacology

Mechanism of Action

This compound is classified as an opioid analgesic.[1][2] Its analgesic effects are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located primarily in the central and peripheral nervous systems. The binding of an opioid agonist, such as this compound, to these receptors initiates a cascade of intracellular signaling events.

While specific studies detailing this compound's binding profile to opioid receptor subtypes (μ, δ, and κ) are not extensively available in recent literature, the general mechanism for opioid agonists involves the following signaling pathway:

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_protein Gi/o Protein (αβγ) OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Analgesia Analgesia Ca_influx->Analgesia Leads to K_efflux->Analgesia Leads to

Caption: General Opioid Receptor Signaling Pathway.

Pathway Description:

  • Receptor Binding: this compound binds to the extracellular domain of an opioid receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular inhibitory G-protein (Gi/o).

  • Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:

    • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing hyperpolarization of the neuronal membrane.

The net effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia.

Pharmacodynamics

This compound's analgesic efficacy has been reported to be comparable to that of codeine.[1][2] The compound exists as two enantiomers, with the levorotatory (R)-enantiomer being the active form, exhibiting approximately three times the analgesic potency of codeine. The dextrorotatory (S)-enantiomer is considered inactive.[1]

Structure-activity relationship studies have shown that modifications to the 4'-chloro group can significantly impact potency. Replacement with a fluoro group results in a slight increase in potency, while a nitro group substitution leads to a substantial increase, with racemic 4'-nitromethopholine (B1583179) being about 20 times more potent than codeine.[1]

CompoundRelative Analgesic Potency (vs. Codeine)
This compound (racemic)~1x
(R)-Metofoline~3x
(S)-MetofolineInactive
4'-Fluoro analogSlightly > 1x
4'-Nitro analog (racemic)~20x

Toxicology

The acute toxicity of this compound has been evaluated in several animal models.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MiceSubcutaneous180[3]
MiceOral180[3]
MiceIntraperitoneal70[3]
MiceIntravenous70[3]
RatsSubcutaneous400[3]
RatsOral400[3]
RatsIntraperitoneal100[3]
RabbitsIntravenous30[3]

The primary reason for the withdrawal of this compound from the market was the observation of serious ophthalmic side effects, including the development of cataracts in dogs during preclinical studies.[1][2]

Experimental Protocols

Radioligand Binding Assays

This experimental workflow would be used to determine the binding affinity of this compound for different opioid receptor subtypes.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing opioid receptor subtypes (μ, δ, κ) start->prep incubate Incubate membranes with a radiolabeled ligand (e.g., ³H-DAMGO for μ) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand using liquid scintillation counting separate->quantify analyze Analyze data to determine Ki (inhibition constant) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell lines stably expressing a specific human opioid receptor subtype (μ, δ, or κ) are cultured and harvested. The cell membranes are isolated through centrifugation.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand specific for the receptor subtype being studied. A range of concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-proteins upon binding to a GPCR.

GTPgS_Assay_Workflow start Start prep Prepare cell membranes expressing the opioid receptor of interest start->prep incubate Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound prep->incubate separate Separate bound and free [³⁵S]GTPγS (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound [³⁵S]GTPγS using liquid scintillation counting separate->quantify analyze Analyze data to determine EC50 and Emax (potency and efficacy) quantify->analyze end End analyze->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are prepared.

  • Assay Reaction: The membranes are incubated with a buffer containing a non-hydrolyzable GTP analog, [³⁵S]GTPγS, and an excess of GDP. Varying concentrations of the agonist (this compound) are added.

  • G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation and Quantification: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect), which are measures of the agonist's potency and efficacy, respectively.

Conclusion

This compound is a historically significant opioid analgesic that demonstrated efficacy comparable to codeine. Its withdrawal from the market due to safety concerns, particularly ocular toxicity, has limited its clinical use and further research. The available data indicate that its analgesic properties are mediated through the activation of opioid receptors, following the classical G-protein signaling pathway. While detailed molecular and cellular studies on this compound are scarce in contemporary literature, the foundational knowledge of its chemistry and pharmacology provides a valuable case study for drug development professionals. The significant increase in potency observed with substitutions at the 4'-chloro position suggests that the isoquinoline scaffold may still hold potential for the development of novel analgesic agents, provided that the toxicological liabilities can be overcome.

References

Metofoline (CAS 2154-02-1): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline (CAS 2154-02-1), also known as Methopholine, is a synthetic isoquinoline (B145761) derivative developed in the 1950s.[1] Initially investigated for its analgesic properties, it was marketed under the brand name Versidyne for the treatment of postoperative pain.[1][2] this compound is classified as an opioid analgesic, with a mechanism of action presumed to involve interaction with opioid receptors.[1] However, its clinical use was short-lived due to the emergence of adverse ophthalmic side effects, leading to its withdrawal from the market in 1965.[1][2] This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, synthesis, pharmacology, and toxicology, with a focus on presenting quantitative data and experimental methodologies.

Chemical and Physical Properties

This compound is chemically designated as 1-(p-Chlorophenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 2154-02-1[3]
Molecular Formula C20H24ClNO2[3]
Molecular Weight 345.86 g/mol [3]
Appearance Colorless leaflets from aqueous methanol (B129727)[3]
Melting Point 110-111 °C[3]
UV max (ethanol) 283, 287 nm (for Hydrochloride salt)[3]
Synonyms Methopholine, Versidyne, Ro-4-1778/1, ARC I-K-1, NIH 7672[2][4]

Synthesis

A plausible synthetic pathway for this compound, based on the Bischler-Napieralski reaction, is outlined below. This represents a generalized experimental workflow for the synthesis of this class of compounds.

cluster_0 Synthesis of this compound Start 3,4-Dimethoxyphenethylamine Step1 Acylation with 3-(4-chlorophenyl)propanoyl chloride Start->Step1 Reagent Intermediate1 N-(3,4-Dimethoxyphenethyl)-3-(4-chlorophenyl)propanamide Step1->Intermediate1 Step2 Bischler-Napieralski Reaction (e.g., POCl3, P2O5) Intermediate1->Step2 Intermediate Intermediate2 1-((4-Chlorophenyl)ethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline Step2->Intermediate2 Step3 Reduction (e.g., NaBH4) Intermediate2->Step3 Intermediate Intermediate3 1-((4-Chlorophenyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline Step3->Intermediate3 Step4 N-methylation (e.g., Formaldehyde (B43269), Formic Acid - Eschweiler-Clarke reaction) Intermediate3->Step4 Intermediate End This compound Step4->End

Plausible synthetic workflow for this compound.
Experimental Protocol: Generalized Bischler-Napieralski Route

  • Acylation: 3,4-Dimethoxyphenethylamine is reacted with 3-(4-chlorophenyl)propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to yield N-(3,4-Dimethoxyphenethyl)-3-(4-chlorophenyl)propanamide. The reaction mixture is typically stirred at room temperature until completion, followed by aqueous workup and purification.

  • Cyclization (Bischler-Napieralski Reaction): The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in a high-boiling solvent (e.g., toluene (B28343) or xylene) and heated to reflux. This effects an intramolecular cyclization to form the dihydroisoquinoline intermediate.

  • Reduction: The C=N double bond of the dihydroisoquinoline is reduced to a single bond. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol or ethanol.

  • N-methylation: The secondary amine of the tetrahydroisoquinoline is methylated to a tertiary amine. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a standard procedure for this N-methylation step. The final product, this compound, is then purified by crystallization or chromatography.

Pharmacology and Mechanism of Action

This compound is an opioid analgesic with a potency comparable to that of codeine.[1][2] As an isoquinoline derivative, it is structurally distinct from many other opioids.[1] The analgesic effects of opioids are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The main classes of opioid receptors are mu (µ), delta (δ), and kappa (κ).

cluster_0 Opioid Receptor Signaling Pathway This compound This compound (Opioid Agonist) OpioidReceptor Opioid Receptor (μ or κ) This compound->OpioidReceptor Binds to Gprotein Gi/o Protein OpioidReceptor->Gprotein Activates AdenylylCyclase Adenylyl Cyclase Gprotein->AdenylylCyclase Inhibits CaChannel Voltage-gated Ca2+ channels Gprotein->CaChannel Inhibits KChannel Inwardly rectifying K+ channels Gprotein->KChannel Activates cAMP ↓ cAMP AdenylylCyclase->cAMP CaInflux ↓ Ca2+ influx CaChannel->CaInflux Kefflux ↑ K+ efflux (Hyperpolarization) KChannel->Kefflux Neurotransmitter ↓ Neurotransmitter release CaInflux->Neurotransmitter Kefflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

General signaling pathway for opioid agonists.

Preclinical Data

In Vivo Analgesic Activity

The analgesic activity of this compound was likely evaluated using standard animal models of nociception, such as the hot-plate and tail-flick tests. These tests are commonly used to assess the efficacy of centrally acting analgesics.[5][6]

Experimental Protocol: Hot-Plate Test
  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Animals: Mice or rats are used as experimental subjects.

  • Procedure:

    • The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (this compound) or vehicle is administered, and the latency to the nociceptive response is measured at various time points post-administration.

  • Endpoint: An increase in the latency to the nociceptive response compared to the vehicle-treated group indicates an analgesic effect.

Experimental Protocol: Tail-Flick Test
  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.

  • Animals: Mice or rats are used.

  • Procedure:

    • The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time is employed to prevent tissue damage.

    • The test compound or vehicle is administered, and the tail-flick latency is measured at different time intervals.

  • Endpoint: An increase in tail-flick latency is indicative of analgesia.

Toxicology

The acute toxicity of this compound has been reported in terms of its median lethal dose (LD50) in various animal species and routes of administration.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MiceSubcutaneous (s.c.)180[3]
Oral180[3]
Intraperitoneal (i.p.)70[3]
Intravenous (i.v.)70[3]
RatsSubcutaneous (s.c.)400[3]
Oral400[3]
Intraperitoneal (i.p.)100[3]
RabbitsIntravenous (i.v.)30[3]

Clinical Experience and Withdrawal from Market

This compound was marketed in the United States as an analgesic for postoperative pain.[1][2] However, its clinical use was discontinued (B1498344) in 1965 due to reports of ophthalmic side effects.[1][2] It was discovered that the drug could induce cataracts in dogs, which raised significant safety concerns and led to its withdrawal from the market.[1][2]

Conclusion

This compound is a synthetic opioid analgesic of the isoquinoline class that showed initial promise for the treatment of pain. Its development and subsequent withdrawal from the market highlight the critical importance of thorough preclinical safety and toxicology studies in the drug development process. While this compound itself is no longer in clinical use, the study of its structure-activity relationships and mechanism of action can still provide valuable insights for the design and development of new and safer analgesic agents. Further research to fully characterize its receptor binding profile and downstream signaling pathways could be of interest to medicinal chemists and pharmacologists working in the field of pain management.

References

Metofoline: A Technical Examination of an Isoquinoline-Derived Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methopholine, is a synthetic opioid analgesic belonging to the tetrahydroisoquinoline chemical class.[1][2][3] Developed in the 1950s by Hoffmann-La Roche, it was briefly marketed in the United States under the brand name Versidyne for the management of postoperative pain.[1][2] Despite demonstrating analgesic efficacy comparable to codeine, this compound was withdrawn from the market in 1965 due to safety concerns, specifically the occurrence of ophthalmic side effects, including the development of cataracts in dogs during preclinical studies.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and known pharmacological characteristics as an isoquinoline (B145761) derivative.

Chemical and Physical Properties

This compound is chemically designated as 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.[2][4] Its core structure is a tetrahydroisoquinoline moiety, confirming its classification as an isoquinoline derivative.[1][2] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[2][4]
Synonyms Methopholine, Ro 4-1778/1, Versidyne, ARC I-K-1, NIH 7672[1]
CAS Number 2154-02-1[1][3]
Molecular Formula C₂₀H₂₄ClNO₂[2][4]
Molar Mass 345.87 g·mol⁻¹[2][4]
Appearance Colorless leaflets from aqueous methanol[3]
Melting Point 110-111 °C[3]

This compound exists as a racemic mixture, with the levorotatory (R)-enantiomer being the pharmacologically active form, exhibiting approximately three times the analgesic potency of codeine. The (S)-enantiomer is considered inactive.[2]

Synthesis of this compound

The synthesis of this compound, as first described by Brossi and colleagues in 1960, involves the construction of the core tetrahydroisoquinoline scaffold.[3] While the detailed experimental protocol from the original publication is not widely available, the synthesis would logically proceed via a Bischler-Napieralski reaction followed by reduction, a common and established method for preparing tetrahydroisoquinolines.

Experimental Workflow: General Synthesis of the Tetrahydroisoquinoline Core

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The resulting 3,4-dihydroisoquinoline (B110456) is then reduced to the corresponding tetrahydroisoquinoline.

G cluster_synthesis General Synthetic Workflow for Tetrahydroisoquinolines Start β-Arylethylamide Step1 Acylation of β-arylethylamine Start->Step1 Precursor Step2 Bischler-Napieralski Reaction (e.g., POCl₃, heat) Step1->Step2 Amide formation Intermediate 3,4-Dihydroisoquinoline Step2->Intermediate Cyclization Step3 Reduction (e.g., NaBH₄) Intermediate->Step3 Reduction End Tetrahydroisoquinoline Step3->End Final Product

A generalized workflow for the synthesis of tetrahydroisoquinolines.

Pharmacological Profile

Signaling Pathways of Opioid Receptors

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding typically initiates a signaling cascade involving the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Another critical signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and also initiate distinct signaling cascades that are sometimes associated with the adverse effects of opioids.

G cluster_pathway Generalized Opioid Receptor Signaling Agonist Opioid Agonist (e.g., this compound) Receptor μ-Opioid Receptor (GPCR) Agonist->Receptor Binds to G_Protein Gαi/βγ Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits Analgesia Analgesia G_Protein->Analgesia Leads to cAMP ↓ cAMP AC->cAMP Desensitization Desensitization/ Internalization Beta_Arrestin->Desensitization

A simplified diagram of opioid receptor signaling pathways.

Due to the lack of specific experimental data for this compound, it is not possible to definitively illustrate its potential bias towards G-protein signaling or β-arrestin recruitment.

In Vivo Analgesic Activity

The analgesic efficacy of this compound has been reported to be comparable to that of codeine.[1][2] Standard preclinical models to assess analgesic activity include the hot plate and tail-flick tests, which measure the response latency to a thermal stimulus.

Experimental Protocols for Analgesic Testing

Hot Plate Test: This test measures the reaction time of an animal placed on a heated surface. An increase in the latency to a response (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Tail-Flick Test: This method involves applying a focused beam of heat to the animal's tail and measuring the time it takes for the animal to flick its tail away. A longer latency period following drug administration suggests analgesia.

While these are standard methods, specific quantitative data, such as the median effective dose (ED₅₀) for this compound in these assays, are not available in the reviewed literature. For comparative purposes, Table 2 provides representative ED₅₀ values for morphine in these tests.

Table 2: Representative ED₅₀ Values for Morphine in Rodent Analgesic Tests

TestSpeciesRoute of AdministrationED₅₀ (mg/kg)
Hot Plate MouseIntraperitoneal (i.p.)~1.94
Tail-Flick RatIntraperitoneal (i.p.)Not specified

Note: ED₅₀ values can vary significantly depending on the specific experimental conditions.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not well-documented in publicly available resources. For opioid compounds in general, metabolism often occurs in the liver, primarily through the cytochrome P450 enzyme system.[6] Elimination is typically through renal excretion of metabolites. A study by Sciorelli (1967) investigated the metabolism of this compound, but the detailed findings are not readily accessible.[3]

Conclusion

This compound is a historically significant isoquinoline-derived opioid analgesic. Its development and subsequent withdrawal highlight the critical importance of thorough preclinical safety evaluation in drug development. While its analgesic properties were deemed comparable to codeine, the emergence of severe side effects led to its discontinuation. The lack of detailed, modern pharmacological and pharmacokinetic data in the public domain limits a complete understanding of its mechanism of action and disposition. This guide has synthesized the available information to provide a technical overview for the scientific community, underscoring the challenges in retrospectively characterizing compounds with a limited history of clinical use.

References

An In-Depth Technical Guide to the Levo and Dextro Enantiomers of Metofoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s by Hoffmann-La Roche.[1] Structurally, it is a 1-aralkyl-substituted tetrahydroisoquinoline derivative, which distinguishes it from many other opioid classes.[1] Although it demonstrated analgesic efficacy comparable to codeine, its clinical use was short-lived.[1] Marketed under the brand name Versidyne, it was withdrawn from the market in 1965 due to adverse ophthalmic side effects observed in animal studies.[1]

This compound possesses a single chiral center, leading to the existence of two enantiomers: a levorotatory (levo) form and a dextrorotatory (dextro) form. As is common with chiral drugs, these enantiomers exhibit significant differences in their pharmacological activity. This guide provides a detailed technical overview of the levo and dextro enantiomers of this compound, focusing on their synthesis, stereochemistry, pharmacological properties, and mechanisms of action.

Stereochemistry and Core Pharmacological Properties

The pharmacological activity of this compound is stereospecific, with the analgesic effects primarily attributed to one of its enantiomers.

  • Levothis compound (R)-(-)-Metofoline: This is the pharmacologically active enantiomer. It is reported to have an analgesic potency approximately three times that of codeine.[1]

  • Dextrothis compound (S)-(+)-Metofoline: This enantiomer is considered to be pharmacologically inactive as an analgesic.[1]

This stereoselectivity is a hallmark of opioid receptor interactions, where the three-dimensional arrangement of the molecule is critical for binding and activation.

Quantitative Pharmacological Data

EnantiomerOpioid Receptor ActivityReceptor Binding Affinity (Ki) at µ-Opioid ReceptorIn Vivo Analgesic Potency (ED50)
Levothis compound Active µ-opioid agonistData not available in reviewed literature.Approximately 3 times the potency of codeine.[1] Specific ED50 values from studies such as the hot-plate or tail-flick test are not available in the reviewed literature.
Dextrothis compound InactiveData not available in reviewed literature.Inactive as an analgesic.[1] Specific ED50 values are not available in the reviewed literature.

Synthesis and Chiral Resolution

Detailed, specific experimental protocols for the synthesis and resolution of this compound enantiomers are not extensively documented in readily accessible modern scientific literature. However, based on the general synthesis of 1-substituted tetrahydroisoquinolines, a plausible synthetic and resolution workflow can be outlined.

General Synthesis of Racemic this compound

The synthesis of the racemic this compound backbone can be achieved through established methods for constructing the tetrahydroisoquinoline core, such as the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.

Plausible Synthetic Pathway via Bischler-Napieralski Reaction:

  • Amide Formation: Reaction of 3,4-dimethoxyphenethylamine (B193588) with 3-(4-chlorophenyl)propanoyl chloride would yield the corresponding amide intermediate.

  • Cyclization (Bischler-Napieralski): The amide is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate.

  • N-Methylation: The nitrogen of the dihydroisoquinoline can be methylated using a suitable methylating agent like methyl iodide.

  • Reduction: The resulting iminium ion is then reduced, for example with sodium borohydride (B1222165) (NaBH₄), to yield racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step to isolate the active levothis compound. Standard methods for chiral resolution of amines can be employed.

Method 1: Diastereomeric Salt Crystallization

  • Salt Formation: The racemic this compound base is reacted with a chiral acid (a resolving agent), such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will typically have lower solubility in the chosen solvent and will crystallize out of the solution.

  • Isolation and Liberation of the Enantiomer: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer is then liberated by treatment with a base to remove the chiral acid.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.

Method 2: Chiral Column Chromatography

Modern chiral High-Performance Liquid Chromatography (HPLC) offers a direct method for the separation of enantiomers.

  • Column Selection: A suitable chiral stationary phase (CSP) is selected. For amine compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

  • Method Development: An appropriate mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol) with a small amount of an amine modifier (like diethylamine) to improve peak shape, is developed.

  • Separation: The racemic mixture of this compound is injected onto the chiral column, and the enantiomers are separated based on their differential interactions with the CSP.

  • Collection: The separated enantiomers are collected as they elute from the column.

Mechanism of Action and Signaling Pathways

As a mu-opioid agonist, levothis compound is presumed to exert its analgesic effects through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by the activation of these receptors is well-characterized.

Upon binding of levothis compound to the MOR, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The efflux of potassium and the inhibition of calcium influx lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, respectively. This overall inhibitory effect on neuronal excitability in key pain pathways in the central nervous system results in analgesia.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_gprotein Gi/o Protein cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_alpha MOR->G_alpha Activates G_betagamma Gβγ AC Adenylyl Cyclase (AC) cAMP cAMP GIRK GIRK Channel K_ion_out K+ Efflux GIRK->K_ion_out VGCC VGCC Ca_ion_in Ca2+ Influx G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Levo Levothis compound Levo->MOR Binds ATP ATP ATP->AC Substrate Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Reduced_Neurotransmitter Reduced Neurotransmitter Release Ca_ion_in->Reduced_Neurotransmitter Inhibition of Hyperpolarization->Reduced_Neurotransmitter Analgesia Analgesia Reduced_Neurotransmitter->Analgesia

Caption: Mu-opioid receptor signaling pathway activated by levothis compound.

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and evaluation of this compound enantiomers.

Synthesis and Chiral Resolution Workflow

synthesis_resolution_workflow Start Starting Materials (e.g., 3,4-dimethoxyphenethylamine) Synthesis Synthesis of Racemic this compound (e.g., Bischler-Napieralski) Start->Synthesis Racemate Racemic this compound Synthesis->Racemate Resolution Chiral Resolution Racemate->Resolution Levo Levothis compound Resolution->Levo Dextro Dextrothis compound Resolution->Dextro Analysis Purity and Enantiomeric Excess Analysis (e.g., Chiral HPLC, Polarimetry) Levo->Analysis Dextro->Analysis

Caption: Generalized workflow for the synthesis and chiral resolution of this compound.

In Vivo Analgesic Activity Assessment (Hot-Plate Test)

hot_plate_workflow Acclimatization Animal Acclimatization (e.g., Mice or Rats) Grouping Group Assignment (Vehicle, Levo, Dextro) Acclimatization->Grouping Administration Drug Administration (e.g., Intraperitoneal) Grouping->Administration HotPlate Hot-Plate Test (Measure latency to paw lick or jump) Administration->HotPlate After defined time interval Data Data Collection (Reaction Time) HotPlate->Data Analysis Statistical Analysis (Calculate ED50) Data->Analysis

Caption: Workflow for assessing analgesic activity using the hot-plate test.

Conclusion

The levo and dextro enantiomers of this compound represent a classic example of stereospecificity in pharmacology. Levothis compound is the active analgesic, acting as a mu-opioid receptor agonist, while dextrothis compound is inactive. Despite its early withdrawal from the market, the study of this compound's enantiomers remains relevant for understanding the structure-activity relationships of tetrahydroisoquinoline-based opioids. The lack of detailed, modern quantitative pharmacological data presents an opportunity for contemporary research to re-evaluate these compounds using current technologies in receptor binding assays and in vivo models. Such studies could provide valuable insights for the design of novel analgesics with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for Metofoline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline is an experimental compound under investigation for its potential anti-cancer properties. These application notes provide a comprehensive overview of standardized protocols for evaluating the efficacy of this compound in various cancer cell lines. The included methodologies detail cell viability assays, apoptosis analysis, and cell cycle perturbation studies. All quantitative data is presented in structured tables for clear interpretation, and key signaling pathways and experimental workflows are visualized using diagrams.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] IC50 values for this compound were determined following 48-hour treatment across a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma25.8
HeLaCervical Cancer18.5
A549Lung Carcinoma32.1
HCT116Colon Carcinoma12.9
PC-3Prostate Cancer28.4
Table 2: Effect of this compound on Apoptosis in HCT116 Cells

Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents exert their effects. The percentage of apoptotic cells was quantified by flow cytometry following Annexin V and Propidium (B1200493) Iodide (PI) staining after 48-hour treatment with this compound.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle (DMSO)-2.11.53.6
This compound1015.75.421.1
This compound2528.312.941.2
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound

Cancer is characterized by uncontrolled cell division, and many chemotherapeutic agents function by inducing cell cycle arrest. The distribution of cells in different phases of the cell cycle was determined by flow cytometry after PI staining for DNA content following 24-hour treatment with this compound.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-55.228.116.7
This compound1045.825.328.9
This compound2530.115.654.3

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of this compound's IC50 value using a colorimetric assay such as the MTT assay, which measures the reduction of a tetrazolium salt by metabolically active cells.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[2]

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol details the detection and quantification of apoptotic cells using an Annexin V-FITC and Propidium Iodide (PI) double staining method.[4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant from each well.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[5]

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[4]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining of cellular DNA.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Washing: Wash the cells once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[8] Incubate at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[8]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Visualizations

Metofoline_Signaling_Pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to Inhibition This compound->Inhibition Src Src MOR->Src Activates PI3K PI3K Src->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibition->mTOR

Caption: Proposed signaling pathway affected by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Seed Cancer Cells in Multi-well Plates Incubation_24h 2. Incubate for 24h (Cell Adherence) Cell_Culture->Incubation_24h Drug_Addition 3. Add this compound (Various Concentrations) Incubation_24h->Drug_Addition Incubation_Time 4. Incubate for 24h or 48h Drug_Addition->Incubation_Time Viability Cell Viability (MTT Assay) Incubation_Time->Viability Apoptosis Apoptosis (Flow Cytometry) Incubation_Time->Apoptosis Cell_Cycle Cell Cycle (Flow Cytometry) Incubation_Time->Cell_Cycle

Caption: General experimental workflow for cell-based assays.

References

Metofoline Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methopholine and by its trade name Versidyne, is an opioid analgesic developed in the 1950s by Hoffmann-La Roche. Structurally an isoquinoline (B145761) derivative, it is not closely related to most other opioids. Early research indicated that this compound possesses analgesic efficacy comparable to that of codeine and it was initially evaluated for the treatment of postoperative pain. The active form of the drug is the levo (R) enantiomer, which is approximately three times as potent as codeine, while the (S) enantiomer is inactive.

Despite its initial promise, this compound was withdrawn from the market in 1965 due to significant safety concerns, specifically the development of cataracts in dogs during preclinical toxicology studies. This critical adverse effect has largely halted further development and clinical use of the compound.

These application notes provide a compilation of the available historical data on this compound dosage in in vivo animal studies, with a focus on metabolic, analgesic, and toxicological evaluations. Due to the age of the research, detailed modern experimental protocols are not always available. The information presented here is based on a review of the accessible scientific literature from the period of its active investigation.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound (Versidyne) dosage in in vivo animal studies.

Table 1: Metabolic Studies in Rabbits

Animal Model Drug Formulation Route of Administration Dosage Observations Reference
RabbitVersidyne (this compound)Intravenous5 mg/kgMetabolic fate and excretion pathways studied.Schwartz et al., 1964

Table 2: Analgesic Efficacy Studies

Animal Model Assay Dosage Observed Effect Reference
Not Specified in available abstractsVarious analgesic assaysNot Specified in available abstractsAnalgesic efficacy comparable to codeine.Cass & Frederik, 1963

Table 3: Toxicological Studies in Dogs

Animal Model Route of Administration Dosage Duration Key Toxicological Finding Reference
DogOralNot Specified in available abstractsSubchronicDevelopment of cataracts.Historical drug withdrawal information

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available in the accessible literature. The following represents a reconstruction of the likely methodologies based on standard practices of the era.

Metabolic Study in Rabbits

Objective: To determine the metabolic fate and excretion of Versidyne (this compound).

Animal Model: Rabbits.

Protocol:

  • Animal Preparation: Healthy adult rabbits were housed in individual metabolism cages allowing for the separate collection of urine and feces.

  • Drug Administration: A single intravenous dose of 5 mg/kg of Versidyne was administered.

  • Sample Collection: Urine and feces were collected at predetermined intervals over a period of several days.

  • Analysis: The collected samples were analyzed using chromatographic and electrophoretic techniques to identify and quantify the parent drug and its metabolites.

Analgesic Activity Assessment (General Protocol)

Objective: To evaluate the analgesic efficacy of methopholine.

Animal Models: Likely standard rodent models of the time, such as mice or rats.

Potential Protocols (based on common analgesic assays):

  • Hot Plate Test:

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).

    • Animals are treated with methopholine or a control substance.

    • At set time points after administration, each animal is placed on the hot plate, and the latency to a pain response (e.g., paw licking, jumping) is recorded.

    • An increase in reaction time compared to control animals indicates an analgesic effect.

  • Tail-Flick Test:

    • A beam of radiant heat is focused on the animal's tail.

    • The time taken for the animal to flick its tail away from the heat source is measured.

    • Animals are tested before and after administration of methopholine or a control.

    • A prolongation of the tail-flick latency suggests analgesia.

Subchronic Toxicology Study in Dogs (Inferred Protocol)

Objective: To assess the safety of repeated doses of methopholine.

Animal Model: Dogs (species in which cataracts were observed).

Inferred Protocol:

  • Dose Groups: Dogs were likely divided into several groups, including a control group receiving a placebo and multiple groups receiving different daily oral doses of methopholine.

  • Drug Administration: The drug was administered orally on a daily basis for a subchronic period (e.g., several weeks to months).

  • Clinical Observations: Animals were monitored daily for any signs of toxicity, including changes in behavior, appetite, and physical appearance.

  • Ophthalmological Examinations: Regular and thorough eye examinations were likely performed to detect any ocular abnormalities.

  • Pathology: At the end of the study, or if severe toxicity was observed, animals would have been euthanized for post-mortem examination, including histopathology of the eyes and other organs.

Signaling Pathways and Experimental Workflows

Due to the historical nature of the research, the specific signaling pathways of this compound's action and its toxicity were not elucidated in the available literature. However, as an opioid analgesic, its primary mechanism of action would involve the activation of opioid receptors in the central and peripheral nervous systems. The development of cataracts is a toxicological finding for which the underlying mechanism was not described in the reviewed documents.

Below are diagrams representing the general experimental workflows for the types of studies conducted.

Experimental_Workflow_Metabolic_Study cluster_protocol Metabolic Study Protocol animal_prep Animal Preparation (Rabbits in metabolism cages) drug_admin Drug Administration (5 mg/kg IV) animal_prep->drug_admin sample_collection Sample Collection (Urine and Feces) drug_admin->sample_collection analysis Analysis (Chromatography, Electrophoresis) sample_collection->analysis results Metabolite Identification and Quantification analysis->results

Workflow for a typical in vivo metabolic study.

Experimental_Workflow_Analgesic_Efficacy cluster_protocol Analgesic Efficacy Protocol animal_groups Animal Grouping (e.g., Control, this compound) drug_admin Drug Administration animal_groups->drug_admin pain_assay Pain Assay (e.g., Hot Plate, Tail Flick) drug_admin->pain_assay data_collection Data Collection (Reaction Latency) pain_assay->data_collection analysis Statistical Analysis data_collection->analysis Experimental_Workflow_Toxicology_Study cluster_protocol Subchronic Toxicology Protocol dose_groups Dose Group Assignment (Control and multiple this compound doses) daily_dosing Daily Oral Dosing dose_groups->daily_dosing monitoring Clinical and Ophthalmic Monitoring daily_dosing->monitoring endpoint Study Endpoint (Scheduled or toxicity-based) monitoring->endpoint necropsy Necropsy and Histopathology endpoint->necropsy

Application Notes and Protocols for the Dissolution of Metofoline in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Metofoline for use in a variety of research settings. This compound is an opioid analgesic and an isoquinoline (B145761) derivative.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for selecting the appropriate solvent and dissolution method.

PropertyValueSource
Molecular Formula C₂₀H₂₄ClNO₂[1][2]
Molecular Weight 345.87 g/mol [1][3]
Appearance Colorless leaflets (from aqueous methanol)[2]
Melting Point 110-111 °C[2]
logP (calculated) 4.519[4]
Water Solubility (calculated) log₁₀WS: -5.38 (mol/L)[4]

Note: The calculated water solubility suggests that this compound is practically insoluble in water. Experimental validation is recommended. The hydrochloride salt form may exhibit different solubility characteristics.

Recommended Solvents and Stock Solution Preparation

Due to its lipophilic nature, this compound is expected to have limited solubility in aqueous solutions. Organic solvents are recommended for preparing stock solutions.

Table of Recommended Solvents for Stock Solutions
SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules.[5] It is a common choice for preparing high-concentration stock solutions for in vitro assays.
Ethanol (EtOH) Moderate to HighEthanol is another common solvent for organic compounds. This compound hydrochloride has a UV absorption maximum in ethanol, suggesting some degree of solubility.[2]
Aqueous Methanol (B129727) SolubleThis compound can be crystallized from aqueous methanol, indicating its solubility in this solvent mixture.[2] The optimal ratio of methanol to water may need to be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO for In Vitro Experiments

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a common starting concentration for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing this compound: Accurately weigh out 3.46 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Calculation: 345.87 g/mol (MW of this compound) x 0.010 mol/L (10 mM) x 0.001 L = 0.0034587 g = 3.46 mg

  • Adding Solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage.

Workflow for Preparing this compound Stock Solution

G cluster_workflow Preparation of this compound Stock Solution weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso Transfer to tube dissolve 3. Vortex to Dissolve add_dmso->dissolve store 4. Aliquot and Store dissolve->store Complete dissolution

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working concentrations for treating cells in culture. It is crucial to keep the final DMSO concentration in the cell culture medium low (typically ≤ 0.5%) to avoid solvent toxicity.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or 96-well plates

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM stock to 90 µL of culture medium.

  • Final Working Solution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.

  • Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Signaling Pathway of this compound

As an opioid analgesic, this compound is presumed to exert its effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a downstream signaling cascade.

Opioid Receptor Downstream Signaling

G cluster_pathway This compound-Activated Opioid Receptor Signaling This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds G_protein Gi/o Protein Activation OpioidReceptor->G_protein Activates AdenylylCyclase Inhibition of Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Modulation of Ion Channels G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP K_channel ↑ K+ Efflux (Hyperpolarization) IonChannels->K_channel Ca_channel ↓ Ca2+ Influx IonChannels->Ca_channel Neurotransmitter ↓ Neurotransmitter Release K_channel->Neurotransmitter Ca_channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified signaling pathway of this compound via opioid receptors.

Formulation for In Vivo Studies

For in vivo animal studies, the formulation of this compound will depend on the route of administration. Given its poor water solubility, a suspension or a solution with a suitable vehicle is necessary.

Considerations for In Vivo Formulation:
  • Vehicle Selection: For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water can be considered. For parenteral routes, a solution in a biocompatible solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), may be appropriate. The final concentration of organic solvents should be minimized and tested for toxicity.

  • Dose: Historical data indicates LD50 values in mice and rats, which can provide a very broad starting point for dose-range finding studies. For example, the oral LD50 in mice and rats was reported as 180 mg/kg and 400 mg/kg, respectively.[2] Efficacious doses are expected to be significantly lower.

  • pH Adjustment: For some compounds, adjusting the pH can improve solubility, particularly if the compound has ionizable groups. The hydrochloride salt of this compound may have improved aqueous solubility.

Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare. The provided protocols are general recommendations and may require optimization for specific experimental conditions.

References

Application Note: Preparation and Storage of Metofoline Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a standardized protocol for the preparation and storage of metofoline stock solutions. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reproducibility of experimental results.

Introduction

This compound is an opioid analgesic and an isoquinoline (B145761) derivative.[1][2] Although not structurally related to most opioids, it demonstrates analgesic activity comparable to codeine.[2] Accurate and consistent preparation of stock solutions is the first step in obtaining reliable and reproducible data in pharmacological and biological assays. This note details the essential chemical properties of this compound, a step-by-step protocol for stock solution preparation, and recommended storage conditions to maintain its stability.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. The molecular weight is essential for accurate concentration calculations.

PropertyValueReference
Chemical Name 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[2]
Molecular Formula C₂₀H₂₄ClNO₂[3]
Molecular Weight 345.87 g/mol [1][3]
CAS Number 2154-02-1[1][4]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Purity >98% (typical)[1]

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

3.1 Materials and Equipment

  • This compound powder (CAS 2154-02-1)

  • Anhydrous/ACS grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

3.2 Preparation Workflow

The following diagram outlines the general workflow for preparing the stock solution.

G cluster_prep Preparation Steps start Equilibrate this compound to Room Temperature weigh Weigh 3.46 mg of this compound start->weigh add_solvent Add 1 mL of DMSO to a sterile vial weigh->add_solvent dissolve Add powder to DMSO and vortex until dissolved add_solvent->dissolve store Aliquot and Store (See Table 2) dissolve->store

Caption: Workflow for this compound stock solution preparation.

3.3 Step-by-Step Procedure

  • Safety First: Perform all steps in a well-ventilated area or chemical fume hood. Wear appropriate PPE.

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed for your desired concentration and volume.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Example for 1 mL of a 10 mM stock:

      • Mass (mg) = (0.01 mol/L) x (0.001 L) x (345.87 g/mol ) x 1000 = 3.46 mg

  • Weighing: Before opening, allow the container of this compound powder to equilibrate to room temperature to prevent condensation. Accurately weigh the calculated amount of powder using an analytical balance.

  • Dissolution:

    • Add the weighed this compound powder to a sterile, light-protected container (e.g., an amber microcentrifuge tube or vial).

    • Add the calculated volume of DMSO.

    • Cap the container tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Storage and Stability

Proper storage is critical to prevent degradation and maintain the efficacy of this compound.[5][6] The stability of the compound depends on whether it is in solid form or in solution.[1]

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Shelf Life
Solid Powder 0 - 4°C, dry and dark-20°C, dry and dark>3 years if stored properly[1]
Stock Solution (in DMSO) 0 - 4°C-20°C>2 years if stored properly[1]

Key Storage Practices:

  • Protect from Light: Both the solid compound and its solutions are sensitive to light.[6][7] Always store them in amber vials or tubes wrapped in foil.

  • Avoid Moisture: Keep containers tightly sealed to prevent moisture absorption.[5]

  • Minimize Freeze-Thaw Cycles: Aliquoting stock solutions is highly recommended to preserve their integrity.

Mechanism of Action: Opioid Receptor Signaling

This compound exerts its analgesic effects by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[2][8] The primary mechanism involves the inhibition of neuronal activity through two main pathways initiated by the activation of the Gi/o protein.[8][9][10]

G This compound's Mechanism of Action via Gi/o-Coupled Opioid Receptors cluster_membrane Cell Membrane cluster_outcomes Cellular Effects Receptor Opioid Receptor G_protein Inactive Gi/o Protein (αβγ Trimer) Receptor->G_protein Couples to G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates VGCC Voltage-Gated Ca²⁺ Channel (VGCC) outcome1 Reduced Neurotransmitter Release VGCC->outcome1 Ca_ion Ca²⁺ Influx ↓ GIRK K⁺ Channel (GIRK) outcome2 Hyperpolarization GIRK->outcome2 K_ion K⁺ Efflux ↑ This compound This compound This compound->Receptor Binds & Activates G_beta_gamma->VGCC Inhibits G_beta_gamma->GIRK Activates

Caption: this compound activates Gi/o-coupled opioid receptors.

References

Application Notes and Protocols for the Quantification of Metofoline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metofoline is a novel therapeutic agent whose quantification in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The protocols herein describe sample preparation using Solid-Phase Extraction (SPE) and a validated LC-MS/MS method. Adherence to these protocols will ensure reliable and reproducible quantification of this compound for research and regulated bioanalysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for this compound in human plasma.

ParameterResult
Linearity Range1 - 2000 ng/mL (r² ≥ 0.995)
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Accuracy at LLOQ95.5% - 115.4%
Precision at LLOQ< 15% CV
Intra-day Precision (QC samples)≤ 10% CV
Inter-day Precision (QC samples)≤ 12% CV
Mean Recovery93.1% - 100.2%

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of this compound from human plasma using a mixed-mode SPE cartridge.

  • Materials and Reagents:

    • Human plasma (K2EDTA)

    • This compound certified reference standard

    • Internal Standard (IS) solution (e.g., this compound-d4)

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water

    • Formic acid

    • Ammonium (B1175870) hydroxide (B78521)

    • Mixed-mode SPE cartridges

    • Centrifuge

    • Vortex mixer

    • SPE manifold

  • Procedure:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 20 µL of Internal Standard (IS) working solution.

    • Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water.

    • Dry the cartridge under vacuum for 2 minutes.

    • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS method).

    • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Quantification Method

This protocol details the instrumental analysis for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 2.5 min: 5% to 95% B

      • 2.5 - 3.0 min: 95% B

      • 3.0 - 3.1 min: 95% to 5% B

      • 3.1 - 4.0 min: 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • IonSpray Voltage: 5000 V

    • Temperature: 400°C

    • Nebulizer Gas (Gas 1): 15 psi

    • Turbo Gas (Gas 2): 8 psi

    • Curtain Gas: 8 psi

    • Collision Gas (CAD): 4 psi

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: [Precursor Ion (Q1)] -> [Product Ion (Q3)]

      • This compound-d4 (IS): [Precursor Ion (Q1)] -> [Product Ion (Q3)] (Note: Specific MRM transitions would need to be optimized for this compound)

Visualizations

Metofoline_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is pretreat 3. Add Formic Acid & Vortex add_is->pretreat load 5. Load Sample pretreat->load condition 4. Condition SPE Cartridge condition->load wash 6. Wash Cartridge load->wash elute 7. Elute Analytes wash->elute dry 8. Evaporate to Dryness elute->dry reconstitute 9. Reconstitute in Mobile Phase dry->reconstitute inject 10. Inject Sample into HPLC reconstitute->inject separate 11. Chromatographic Separation inject->separate ionize 12. Electrospray Ionization separate->ionize detect 13. Mass Spectrometry (MRM) ionize->detect integrate 14. Peak Integration detect->integrate calibrate 15. Calibration Curve Generation integrate->calibrate quantify 16. Concentration Calculation calibrate->quantify report 17. Final Report quantify->report SPE_Protocol start Start: Plasma Sample condition Condition Cartridge (Methanol, Water) start->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol/Water) load->wash dry Dry Cartridge wash->dry elute Elute this compound (5% NH4OH in ACN) dry->elute end Proceed to LC-MS/MS elute->end

Application Notes and Protocols for High-Throughput Screening of Metofoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, an opioid analgesic of the isoquinoline (B145761) class, has a mechanism of action centered on the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][2] The activation of MORs, which are Gi-coupled, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is a hallmark of opioid agonist activity and presents a quantifiable endpoint for high-throughput screening (HTS) campaigns aimed at identifying novel MOR modulators. These application notes provide detailed protocols for robust HTS assays designed to identify and characterize compounds like this compound that target the mu-opioid receptor.

Signaling Pathway of Mu-Opioid Receptor Activation

Upon agonist binding, the mu-opioid receptor initiates a signaling cascade that modulates neuronal excitability. The canonical pathway involves the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. Additionally, MOR activation can lead to the modulation of ion channels. The following diagram illustrates this primary signaling pathway.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds Gi Gi Protein (αβγ) MOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (Analgesia) PKA->CellularResponse Phosphorylates

Mu-Opioid Receptor Signaling Pathway

High-Throughput Screening Workflow

A typical HTS workflow for identifying MOR agonists like this compound involves several key stages, from initial assay development to hit confirmation. The following diagram outlines a standard workflow.

HTS_Workflow AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (~2,000 compounds) AssayDev->PilotScreen PrimaryHTS Primary HTS (Large Compound Library) PilotScreen->PrimaryHTS HitConfirmation Hit Confirmation & Dose-Response PrimaryHTS->HitConfirmation SAR Structure-Activity Relationship (SAR) HitConfirmation->SAR LeadOp Lead Optimization SAR->LeadOp

High-Throughput Screening Workflow

Data Presentation

The following tables summarize representative data from a hypothetical HTS campaign to identify MOR agonists.

Table 1: Primary HTS Campaign Summary

ParameterValue
Number of Compounds Screened100,000
Screening Concentration10 µM
Hit Criteria>50% inhibition of forskolin-stimulated cAMP
Hit Rate0.5%
Z'-Factor0.75

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (nM)Maximum Inhibition (%)
This compound (Control)15098
Hit Compound 18595
Hit Compound 223092
Hit Compound 355088

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a competitive immunoassay in a 384-well format to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the mu-opioid receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human mu-opioid receptor (MOR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS)

  • Forskolin (B1673556)

  • This compound (or other known MOR agonist as a positive control)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well white assay plates

Procedure:

  • Cell Seeding:

    • Culture MOR-expressing cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a concentration of 0.5 x 10^6 cells/mL.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate for 4-6 hours at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound in assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Stimulation and Lysis:

    • Prepare a solution of forskolin in assay buffer at a concentration that yields approximately 80% of its maximal cAMP stimulation (EC80).

    • Add 5 µL of the forskolin solution to all wells except the negative control wells.

    • Incubate for 30 minutes at room temperature.

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) in lysis buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent mixture to each well.

  • Signal Detection:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The HTRF signal is inversely proportional to the intracellular cAMP concentration.

    • Determine the percent inhibition for each compound relative to the forskolin-stimulated control.

    • Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Protocol 2: Calcium Flux Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration in response to MOR activation in a 384-well format. This assay is suitable for cell lines where the MOR is coupled to calcium signaling, either endogenously or through the co-expression of a promiscuous G-protein.

Materials:

  • CHO or HEK293 cells stably expressing the human mu-opioid receptor and a suitable G-protein (e.g., Gα15/16)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Probenecid (B1678239) (to prevent dye leakage)

  • This compound (or other known MOR agonist as a positive control)

  • 384-well black, clear-bottom assay plates

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates at a density of 10,000-20,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer according to the dye manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of test compounds and this compound in assay buffer.

    • Place the assay plate into a kinetic plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium flux.

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data to the baseline fluorescence.

    • Generate dose-response curves and calculate EC50 values for active compounds.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of compounds targeting the mu-opioid receptor, using this compound as a representative agonist. The cAMP inhibition and calcium flux assays are robust, scalable, and well-suited for identifying and characterizing novel MOR modulators in a drug discovery setting. Careful assay optimization and validation are crucial for the success of any HTS campaign.

References

Metofoline: A Historical Opioid Analgesic Inadequately Profiled for Modern Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metofoline, also known as methopholine and previously marketed as Versidyne, is an isoquinoline (B145761) derivative with opioid analgesic properties. Developed in the 1950s, its clinical use was short-lived due to safety concerns, leading to its withdrawal from the market in 1965. While historical data suggests analgesic efficacy comparable to codeine, a thorough characterization of its pharmacological profile, essential for its use as a tool compound in contemporary neuroscience research, is conspicuously absent from the scientific literature. This document provides an overview of the limited available information on this compound and outlines the comprehensive data and protocols that would be necessary to validate a compound for use as a chemical probe in neuroscience. Given the lack of critical data, this compound is not recommended as a tool compound for modern research applications.

Introduction to Tool Compounds in Neuroscience

A tool compound is a small molecule with a well-defined mechanism of action, high potency, and selectivity for a specific biological target, such as a receptor or enzyme. In neuroscience, tool compounds are indispensable for dissecting the roles of specific proteins in complex signaling pathways and neural circuits. For an opioid ligand to be considered a valuable tool compound, a comprehensive pharmacological profile is required, including its affinity and selectivity for the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as its functional activity (agonist, antagonist, partial agonist) at these sites.

This compound: A Historical Perspective and Lack of Modern Pharmacological Data

This compound was developed by Hoffmann-La Roche and marketed for postoperative pain.[1] It is structurally distinct from most other opioids.[1] However, reports of ophthalmic side effects, including the development of cataracts in dogs, led to its withdrawal.[1]

Known Properties of this compound

The available information on this compound is largely qualitative and historical. The levo (R) enantiomer is reported to be the active form, with an analgesic potency approximately three times that of codeine.[1] Analogs of this compound have been synthesized with varying potencies.[1]

Data Summary

The following table summarizes the known and, critically, the unknown pharmacological parameters for this compound. The absence of quantitative data on receptor binding and functional activity precludes its use as a selective tool compound.

ParameterThis compound DataRequired Data for a Tool Compound
Chemical Class Isoquinoline Derivative[1]N/A
Reported Activity Opioid Analgesic[1][2]Specific receptor activity
Analgesic Potency Approx. 1-3x codeine (R-enantiomer)[1]ED50 in relevant animal models
Receptor Affinity (Ki) Not availableSubnanomolar to low micromolar Ki for target receptor(s)
Receptor Selectivity Not available>100-fold selectivity for the target receptor over other opioid and non-opioid receptors
Functional Activity Assumed agonistEC50/IC50 for G-protein activation, β-arrestin recruitment, etc.
In Vivo Efficacy Postoperative pain relief (historical)Dose-response curves in validated behavioral assays
Pharmacokinetics Not availableBrain penetrance, half-life, metabolism
Safety Profile Withdrawn due to ophthalmic toxicity[1]Well-defined safety and toxicology profile

General Protocols for Characterizing an Opioid Tool Compound

To illustrate the rigorous characterization required for a tool compound, the following are generalized protocols for in vitro and in vivo assessment of a novel opioid ligand.

In Vitro Characterization: Receptor Binding and Functional Assays

Objective: To determine the affinity, selectivity, and functional potency of a compound at the human mu, delta, and kappa opioid receptors.

Methodology: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptor. Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding: Incubate the cell membranes with a known concentration of a high-affinity radioligand (e.g., [³H]-DAMGO for hMOR, [³H]-DPDPE for hDOR, or [³H]-U69,593 for hKOR) and a range of concentrations of the test compound.

  • Detection: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology: [³⁵S]GTPγS Functional Assay

  • Principle: This assay measures the activation of G-proteins, the first step in the signaling cascade following agonist binding to an opioid receptor.

  • Procedure: Incubate receptor-expressing cell membranes with a range of concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP.

  • Measurement: Agonist-induced G-protein activation leads to the binding of [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Analysis: Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) of the compound relative to a standard full agonist (e.g., DAMGO for hMOR).

In Vivo Characterization: Analgesic Efficacy in Rodent Models

Objective: To assess the antinociceptive effects of the compound in a living organism.

Methodology: Hot Plate Test (Thermal Nociception)

  • Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55°C).

  • Procedure: Administer the test compound to mice or rats via a relevant route (e.g., subcutaneous, intraperitoneal). At various time points post-administration, place the animal on the hot plate and measure the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

  • Data Analysis: Compare the response latencies of the drug-treated group to a vehicle-treated control group. Calculate the maximum possible effect (%MPE) and generate dose-response and time-course curves.

Methodology: Von Frey Test (Mechanical Allodynia)

  • Application: This model is often used in studies of neuropathic pain.

  • Procedure: Following the induction of a neuropathic state (e.g., chronic constriction injury of the sciatic nerve), acclimate the animal in a chamber with a mesh floor. Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a withdrawal response is elicited.

  • Data Analysis: Determine the paw withdrawal threshold in grams. An effective analgesic will increase this threshold.

Visualizing Opioid Signaling and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generalized opioid signaling pathway and a typical experimental workflow for characterizing an opioid compound.

Opioid_Signaling Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Receptor μ, δ, or κ Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein (α, β, γ subunits) Opioid_Receptor->G_Protein Activates Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_Channel Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Generalized opioid receptor signaling pathway.

Experimental_Workflow Start Compound of Interest In_Vitro In Vitro Assays Start->In_Vitro Binding Radioligand Binding (Affinity & Selectivity) In_Vitro->Binding Functional [35S]GTPγS Assay (Potency & Efficacy) In_Vitro->Functional Decision1 Promising Profile? Binding->Decision1 Functional->Decision1 In_Vivo In Vivo Assays Decision1->In_Vivo Yes Discard Discard or Redesign Decision1->Discard No Analgesia Analgesia Models (Hot Plate, Von Frey) In_Vivo->Analgesia Side_Effects Side Effect Profiling (e.g., Sedation, Respiration) In_Vivo->Side_Effects Decision2 Efficacious & Safe? Analgesia->Decision2 Side_Effects->Decision2 Tool_Compound Validated Tool Compound Decision2->Tool_Compound Yes Decision2->Discard No

Caption: Experimental workflow for opioid tool compound validation.

Conclusion: this compound is Not a Recommended Tool Compound

References

Application Notes and Protocols: Metofoline in Pain Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metofoline

This compound is an isoquinoline (B145761) derivative that is structurally distinct from most other opioids.[1][3] It was developed by Hoffmann-La Roche and demonstrated analgesic efficacy comparable to codeine in early studies.[1][3] The active form of the drug is the levo (R) enantiomer, which is reported to be approximately three times as potent as codeine.[1] Despite its analgesic potential, the discovery of ophthalmic side effects, including cataract formation in dogs, led to its withdrawal from the market.[1][2]

Mechanism of Action (Presumed)

As an opioid analgesic, this compound is presumed to exert its effects through interaction with opioid receptors in the central nervous system (CNS). The canonical signaling pathway for opioid receptors involves the activation of G-protein coupled receptors (GPCRs), leading to downstream effects that modulate neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.

Opioid_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Opioid Agonist) OpioidReceptor μ-Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_Protein G-Protein (αβγ) OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gα inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Gβγ inhibits K_Channel K⁺ Channel G_Protein->K_Channel Gβγ activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Analgesia Leads to

Caption: Generalized opioid receptor signaling pathway.

Quantitative Data Summary

Due to the limited historical data, a comprehensive quantitative comparison of this compound with current standard analgesics is not possible. The table below provides a summary of the known relative potency and includes hypothetical data points for illustrative purposes in common preclinical models. These hypothetical values are denoted with an asterisk (*) and should not be considered factual.

CompoundAnalgesic ClassRelative Potency (vs. Codeine)Hot Plate Test (ED₅₀, mg/kg)Tail-Flick Test (%MPE at dose)
This compound Opioid~1x1550% @ 20 mg/kg
Levo-Metofoline Opioid~3x575% @ 10 mg/kg
Morphine Opioid~10x1-5>80% @ 10 mg/kg
Codeine Opioid1x10-20~40% @ 30 mg/kg

%MPE = Maximum Possible Effect *Hypothetical data for illustrative purposes only.

Experimental Protocols (Generalized)

The following are generalized protocols for assessing the analgesic effects of a compound like this compound in rodents. Specific parameters such as animal strain, age, sex, drug vehicle, and administration route should be optimized in pilot studies.

Hot Plate Test

This model assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.

Hot_Plate_Workflow start Start acclimatize Acclimatize Animals (e.g., 30-60 min) start->acclimatize baseline Determine Baseline Latency (Paw lick/jump on 55°C plate) acclimatize->baseline grouping Randomize into Groups (Vehicle, this compound doses, Positive Control) baseline->grouping administer Administer Compound (e.g., i.p., s.c., p.o.) grouping->administer wait Waiting Period (e.g., 30 min post-i.p.) administer->wait test Measure Post-treatment Latency (At various time points) wait->test data Calculate %MPE and ED₅₀ test->data end End data->end

Caption: Workflow for the hot plate analgesic test.

  • Animals: Male Swiss albino mice (20-25 g) are commonly used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

    • Gently place each mouse on the hot plate and start a stopwatch.

    • Record the latency (in seconds) for the first sign of nociception, which is typically licking of the hind paw or jumping. This is the baseline latency.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

    • Administer this compound (or vehicle/positive control) via the desired route (e.g., intraperitoneally).

    • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and record the post-treatment latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀.

Tail-Flick Test

This model measures the latency to withdraw the tail from a noxious thermal stimulus and is primarily indicative of a spinal reflex, sensitive to strong analgesics.

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are frequently used.

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the ventral surface of the tail.

  • Procedure:

    • Acclimatize the rats to the testing environment and restrainers.

    • Gently place the rat in the restrainer with its tail positioned over the light source.

    • Activate the light source, which starts a timer.

    • The timer stops automatically when the rat flicks its tail away from the heat. This latency is the baseline reading.

    • A cut-off time (e.g., 10-12 seconds) is set to avoid tissue damage.

    • Administer this compound (or vehicle/positive control).

    • Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Similar to the hot plate test, the %MPE can be calculated to quantify the analgesic effect.

Note: These protocols are for acute pain models. The application of this compound in chronic or neuropathic pain models has not been documented and would require significant protocol development. Given the historical context and withdrawal of this compound, its use in new research is unlikely. These notes serve primarily as a historical and educational reference.

References

Metofoline Hydrochloride: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metofoline, also known as methofoline, is an opioid analgesic developed in the 1950s.[1] Structurally, it is an isoquinoline (B145761) derivative, which distinguishes it from many other opioids, though it shares some similarity with papaverine.[1] this compound was previously marketed under the brand name Versidyne for the treatment of postoperative pain, with an analgesic efficacy comparable to codeine.[1][2] The active form is the levo (R) enantiomer, which is approximately three times more potent than codeine, while the (S) enantiomer is inactive.[1] The drug was withdrawn from the market in 1965 due to ophthalmic side effects, including the development of cataracts in dogs.[1] Despite its withdrawal, this compound hydrochloride remains a compound of interest for researchers studying opioid pharmacology and developing novel analgesics.

These application notes provide an overview of the known properties of this compound hydrochloride and detailed protocols for its preclinical evaluation.

Data Presentation

Physicochemical Properties

A summary of the available physicochemical data for this compound and its hydrochloride salt is presented below.

PropertyThis compoundThis compound HydrochlorideReference(s)
Molecular Formula C₂₀H₂₄ClNO₂C₂₀H₂₅Cl₂NO₂[1][3]
Molecular Weight 345.87 g/mol 382.3 g/mol [1][3]
IUPAC Name 1-[2-(4-Chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride[1][3]
CAS Number 2154-02-17558-47-6[1][4]
Melting Point 110-111 °C105-106 °C[2][5]
Appearance Colorless leaflets from aqueous methanolCrystals[5]
UV max (in ethanol) Not available283, 287 nm[5]
In Vivo Toxicology Data

The following table summarizes the reported median lethal dose (LD50) values for this compound in various animal models.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
MiceSubcutaneous (s.c.)180[5]
Oral180[5]
Intraperitoneal (i.p.)70[5]
Intravenous (i.v.)70[5]
RatsSubcutaneous (s.c.)400[5]
Oral400[5]
Intraperitoneal (i.p.)100[5]
RabbitsIntravenous (i.v.)30[5]

Mechanism of Action & Signaling Pathway

This compound is an opioid analgesic.[1] Opioid analgesics typically exert their effects by binding to and activating opioid receptors, which are G protein-coupled receptors (GPCRs). The three main subtypes of opioid receptors are mu (µ), delta (δ), and kappa (κ).[6] The activation of these receptors, primarily the µ-opioid receptor for analgesia, initiates a downstream signaling cascade.[7] This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Additionally, opioid receptor activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[9] These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of pain signals.[6]

Opioid Receptor Signaling Pathway This compound This compound (Opioid Agonist) OpioidReceptor μ-Opioid Receptor (GPCR) This compound->OpioidReceptor Binds & Activates G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (via Gβγ) K_channel GIRK K⁺ Channel G_protein->K_channel Activates (via Gβγ) cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Opioid Receptor Signaling Pathway

Experimental Protocols

In Vitro Assays

1. Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for µ, δ, and κ opioid receptors.

  • Objective: To determine the inhibition constant (Ki) of this compound hydrochloride at the µ, δ, and κ opioid receptors.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

    • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

    • This compound hydrochloride.

    • Non-specific binding control: Naloxone (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Scintillation vials and cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound hydrochloride in assay buffer.

    • In a 96-well plate, add in triplicate:

      • Total binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific binding: Assay buffer, radioligand, cell membranes, and naloxone.

      • Competitive binding: Assay buffer, radioligand, cell membranes, and varying concentrations of this compound hydrochloride.

    • Incubate the plates at room temperature for 60-120 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.

    • Determine the IC50 value (concentration of this compound hydrochloride that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: cAMP Inhibition

This protocol measures the functional activity of this compound hydrochloride by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing opioid receptors.

  • Objective: To determine the EC50 or IC50 of this compound hydrochloride for the inhibition of cAMP production.

  • Materials:

    • HEK293 cells stably expressing the opioid receptor of interest.

    • This compound hydrochloride.

    • Forskolin (B1673556).

    • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound hydrochloride for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the response induced by forskolin alone.

    • Plot the percentage of inhibition of the forskolin response against the logarithm of the this compound hydrochloride concentration.

    • Determine the EC50 or IC50 value from the resulting dose-response curve.

In Vivo Assays

1. Hot Plate Test for Analgesia in Mice

This test evaluates the central analgesic activity of this compound hydrochloride by measuring the latency of a mouse to react to a thermal stimulus.

  • Objective: To assess the analgesic effect of this compound hydrochloride in a thermal pain model.

  • Materials:

    • Male ICR or C57BL/6 mice (20-25 g).

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

    • This compound hydrochloride dissolved in a suitable vehicle (e.g., saline).

    • Positive control: Morphine (e.g., 10 mg/kg, s.c.).

    • Vehicle control.

  • Procedure:

    • Acclimatize the mice to the experimental room for at least 1 hour.

    • Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its hind paws or jumps. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

    • Administer this compound hydrochloride, morphine, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

    • At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

    • Compare the %MPE values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

2. Tail-Flick Test for Analgesia in Rats

This assay assesses the spinal analgesic effects of this compound hydrochloride by measuring the latency to withdraw the tail from a noxious thermal stimulus.

  • Objective: To evaluate the analgesic activity of this compound hydrochloride in a spinal reflex-based pain model.

  • Materials:

    • Male Sprague-Dawley or Wistar rats (200-250 g).

    • Tail-flick apparatus with a radiant heat source.

    • This compound hydrochloride dissolved in a suitable vehicle.

    • Positive control: Morphine (e.g., 5 mg/kg, s.c.).

    • Vehicle control.

  • Procedure:

    • Gently restrain the rat and place its tail over the radiant heat source.

    • Measure the baseline tail-flick latency, which is the time taken for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

    • Administer this compound hydrochloride, morphine, or vehicle.

    • Measure the tail-flick latency at different time points post-administration.

  • Data Analysis:

    • Calculate the %MPE as described for the hot plate test.

    • Analyze the data statistically to compare the effects of the different treatments.

Analytical Method

High-Performance Liquid Chromatography (HPLC) for Quantification in Plasma

This protocol provides a general framework for developing an HPLC method to quantify this compound in rat plasma, which is essential for pharmacokinetic studies.

  • Objective: To determine the concentration of this compound in rat plasma samples.

  • Materials:

    • HPLC system with a UV or mass spectrometry (MS) detector.

    • C18 reverse-phase HPLC column.

    • This compound hydrochloride standard.

    • Internal standard (a structurally related compound not present in the sample).

    • Acetonitrile (B52724), methanol, and water (HPLC grade).

    • Formic acid or other mobile phase modifier.

    • Rat plasma.

    • Solid-phase extraction (SPE) cartridges for sample clean-up.

  • Procedure:

    • Sample Preparation:

      • Spike blank rat plasma with known concentrations of this compound hydrochloride to prepare calibration standards and quality control samples.

      • To a plasma sample, add the internal standard and perform a protein precipitation step (e.g., with acetonitrile or methanol).

      • Centrifuge to pellet the precipitated proteins.

      • For cleaner samples, pass the supernatant through an SPE cartridge, wash, and elute the analyte.

      • Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • HPLC Analysis:

      • Inject the prepared sample onto the HPLC system.

      • Separate the analytes using a gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).

      • Detect this compound and the internal standard using a UV detector at an appropriate wavelength or an MS detector for higher sensitivity and specificity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow_for_Metofoline_HCl_Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Pharmacokinetics ReceptorBinding Opioid Receptor Binding Assay Ki_value Determine Ki (Binding Affinity) ReceptorBinding->Ki_value FunctionalAssay cAMP Inhibition Functional Assay EC50_value Determine EC50/IC50 (Functional Potency) FunctionalAssay->EC50_value HotPlate Hot Plate Test (Mice) Ki_value->HotPlate TailFlick Tail-Flick Test (Rats) Ki_value->TailFlick EC50_value->HotPlate EC50_value->TailFlick AnalgesicEffect Assess Analgesic Effect (%MPE) HotPlate->AnalgesicEffect TailFlick->AnalgesicEffect AnimalDosing Animal Dosing (e.g., Rats) AnalgesicEffect->AnimalDosing Inform Dosing for PK BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling HPLC_analysis HPLC Analysis of Plasma Samples BloodSampling->HPLC_analysis PK_parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) HPLC_analysis->PK_parameters

Preclinical Evaluation Workflow

References

Application Note: A Proposed LC-MS/MS Method for the Determination of Metofoline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Metofoline, also known as Methopholine, is an isoquinoline (B145761) derivative and opioid analgesic.[1][2] Its chemical formula is C₂₀H₂₄ClNO₂ with a molar mass of 345.87 g/mol .[1] Although withdrawn from clinical use, research interest may persist for forensic, toxicological, or metabolic studies.[1][2] LC-MS/MS offers the high sensitivity and selectivity required for the quantification of drugs in complex biological matrices like plasma. This document presents a detailed, albeit theoretical, protocol for the determination of this compound.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) procedure is proposed for the extraction of this compound from plasma.

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard (IS) working solution (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.

  • Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and hexane).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (50:50, v/v) mixture.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The following parameters are proposed as a starting point for method development.

Table 1: Proposed Liquid Chromatography Parameters

ParameterSuggested Condition
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
0.510
3.095
4.095
4.110
5.010

Table 2: Proposed Mass Spectrometry Parameters

ParameterSuggested Condition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)m/z 346.2
Product Ions (MRM)This compound Quantifier: m/z 346.2 → 192.1 (example)
This compound Qualifier: m/z 346.2 → 134.1 (example)
Internal Standard (IS)To be determined (e.g., this compound-d5, m/z 351.2 → 197.1)
Dwell Time100 ms
Collision GasArgon
Ion Source Temp.550°C
IonSpray Voltage5500 V

Method Performance (Hypothetical Data)

The following tables summarize the expected performance characteristics of the proposed method, based on typical requirements for bioanalytical method validation.

Table 3: Calibration Curve and Linearity

ParameterExpected Value
Calibration ModelLinear, 1/x² weighting
Linearity Range0.1 - 100 ng/mL
Correlation Coeff. (r²)≥ 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ0.1≤ 20%≤ 20%± 20%
LQC0.3≤ 15%≤ 15%± 15%
MQC10≤ 15%≤ 15%± 15%
HQC80≤ 15%≤ 15%± 15%

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC0.3> 85%90 - 110%
HQC80> 85%90 - 110%

Workflow Diagram

Metofoline_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is basify 3. Basify (0.1 M NaOH) add_is->basify lle 4. Liquid-Liquid Extraction basify->lle evap 5. Evaporate to Dryness lle->evap reconstitute 6. Reconstitute evap->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject chroma 8. Chromatographic Separation inject->chroma ms_detect 9. MS/MS Detection (MRM) chroma->ms_detect integrate 10. Peak Integration ms_detect->integrate quantify 11. Quantification integrate->quantify report 12. Generate Report quantify->report

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation, chromatography, and mass spectrometry conditions serve as a robust starting point for method optimization and validation. Researchers can adapt this protocol to meet their specific analytical needs for the detection of this historical compound.

References

Troubleshooting & Optimization

Metofoline Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting solubility issues encountered with Metofoline during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

This compound is an opioid analgesic and an isoquinoline (B145761) derivative.[1] Like many organic molecules, particularly those with a high molecular weight and lipophilic characteristics, this compound can exhibit poor solubility in aqueous solutions.[2] Ensuring it is fully dissolved is critical for accurate and reproducible experimental results in in vitro and in vivo studies.

Q2: What are the initial signs of solubility problems with this compound?

Solubility issues can manifest as:

  • Visible particulates: Solid particles of this compound may be seen suspended in the solvent or settled at the bottom of the container.

  • Cloudiness or turbidity: The solution may appear hazy or milky, indicating that the compound has precipitated out of solution.

  • Inconsistent experimental results: Poor solubility can lead to variability between experiments, as the actual concentration of this compound in solution may be lower than intended.

Q3: In which solvents should I attempt to dissolve this compound?

For lipophilic compounds like this compound, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[3] Commonly used solvents for this purpose include:

This compound, as an isoquinoline alkaloid, is expected to dissolve well in common organic solvents like ethanol and DMSO.[4][5] Direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is not recommended due to its low aqueous solubility.[2]

Q4: What is the maximum recommended final concentration of organic solvents in my experiments?

High concentrations of organic solvents can be toxic to cells and may interfere with biological assays.[3] It is crucial to keep the final concentration of the organic solvent in your aqueous experimental medium as low as possible. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%.[6] Always include a vehicle control (the same concentration of solvent without the compound) in your experiments to account for any solvent effects.

Data Presentation: this compound Solubility Profile

SolventExpected SolubilityNotes
Water/Aqueous Buffers (e.g., PBS) Very Low / InsolubleThis compound is a lipophilic compound and is expected to have poor solubility in aqueous solutions. Direct dissolution in aqueous media is not recommended.
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful organic solvent capable of dissolving a wide range of lipophilic compounds. It is a suitable solvent for preparing a high-concentration stock solution of this compound.
Ethanol Moderate to HighEthanol is another common organic solvent that is effective for dissolving many organic molecules, including isoquinoline alkaloids.[4][5] It can be used as an alternative to DMSO for stock solution preparation, though it may have different effects on certain cell lines.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Determine the desired stock concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final experimental setup.

  • Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile tube.

  • Add the solvent: Add the calculated volume of DMSO or ethanol to the this compound powder.

  • Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Media

This protocol details the critical step of diluting the concentrated organic stock into an aqueous medium to minimize precipitation.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

  • Sterile tubes

  • Vortex mixer or magnetic stirrer

Methodology:

  • Bring the target aqueous buffer to the final desired volume in a sterile tube or beaker.

  • While vigorously vortexing or stirring the aqueous medium, add the required volume of the this compound stock solution drop-wise and slowly.

  • Continue to vortex or stir for a few minutes after adding the stock solution to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation.

Troubleshooting Guides

Guide 1: Precipitate Forms Immediately Upon Dilution

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.

Start Precipitate forms immediately upon dilution CheckStock Is the stock solution fully dissolved? Start->CheckStock ReviewDilution How was the stock added to the buffer? CheckStock->ReviewDilution Yes Action_Redissolve Action: Re-dissolve stock. Use gentle warming or sonication. CheckStock->Action_Redissolve No CheckConcentration Is the final concentration too high? ReviewDilution->CheckConcentration Properly Action_ImproveDilution Action: Improve dilution technique. Add stock dropwise while vortexing. ReviewDilution->Action_ImproveDilution Too quickly Action_LowerConcentration Action: Lower the final concentration if experimentally feasible. CheckConcentration->Action_LowerConcentration Yes Success Solution is clear CheckConcentration->Success No Action_Redissolve->CheckStock Action_ImproveDilution->ReviewDilution Action_LowerConcentration->Success

Caption: Troubleshooting workflow for immediate precipitation.

Guide 2: Solution Becomes Cloudy Over Time

This may indicate that the compound's solubility limit in the final medium is being exceeded over time, potentially due to temperature changes or interactions with media components.

  • Problem: The initially clear solution becomes cloudy or develops a precipitate after some time at room temperature or in the incubator.

  • Possible Cause: The final concentration of this compound is at or near its saturation point in the aqueous medium, and small changes in temperature or interactions with media components are causing it to precipitate.

  • Solution:

    • Reduce the final concentration: If possible, lower the final working concentration of this compound.

    • Maintain temperature: Ensure that the temperature of the solution is kept constant.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound immediately before each experiment to minimize the time it spends in the aqueous solution.

Signaling Pathway

This compound is an opioid analgesic that acts on opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an opioid agonist like this compound to its receptor initiates a signaling cascade that ultimately leads to an analgesic effect.

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular This compound This compound (Opioid Agonist) OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binds to G_Protein G-Protein (Gi/o) OpioidReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibits IonChannels Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannels Modulates cAMP cAMP AdenylateCyclase->cAMP Reduces production of Analgesia Analgesic Effect cAMP->Analgesia Leads to IonChannels->Analgesia Contributes to

Caption: Simplified opioid receptor signaling pathway.

References

Preventing Metofoline degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Metofoline in solution during experiments.

Troubleshooting Guide: Investigating this compound Degradation

If you are experiencing unexpected loss of this compound potency or observing unknown peaks in your analysis, this guide will help you identify and resolve potential degradation issues.

Problem: Loss of this compound concentration in solution over time.

Potential CauseRecommended Action
pH Instability This compound, as a tertiary amine, is susceptible to pH-dependent degradation. Verify the pH of your solution. For optimal stability, maintain a slightly acidic pH (4-6). Use a suitable buffer system as outlined in the "Recommended Buffer Systems for this compound Solutions" table below.
Oxidation Exposure to atmospheric oxygen can lead to oxidative degradation. Prepare solutions fresh whenever possible. If solutions must be stored, consider deoxygenating the solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving this compound. The use of antioxidants can also mitigate oxidation (see "Recommended Antioxidants" table).
Photodegradation This compound solutions may be sensitive to light, particularly UV radiation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever feasible.
Elevated Temperature Higher temperatures accelerate chemical degradation. Store stock solutions and working solutions at recommended temperatures. For short-term storage (days to weeks), refrigeration (2-8°C) is advised. For long-term storage (months to years), store at -20°C or below.[1] Avoid repeated freeze-thaw cycles.

Problem: Appearance of unknown peaks in chromatographic analysis.

Potential CauseRecommended Action
Hydrolytic Degradation At non-optimal pH, this compound may undergo hydrolysis. Analyze for potential degradation products using a stability-indicating HPLC method (see "Protocol: HPLC Method for this compound and Its Degradants"). Adjusting the pH to the 4-6 range should minimize hydrolysis.
Oxidative Degradation Oxidative byproducts may appear as new peaks. Implement measures to prevent oxidation as described above.
Reaction with Excipients In formulated solutions, this compound may react with certain excipients. Review the compatibility of all components in your formulation. If an incompatibility is suspected, test the stability of this compound with each excipient individually.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: Based on the stability of similar amine-containing compounds, a slightly acidic pH range of 4-6 is recommended to minimize degradation. It is crucial to use a buffer system to maintain a stable pH.

Q2: How can I prevent the oxidation of this compound in my experiments?

A2: To prevent oxidation, you can take several precautions:

  • Prepare solutions fresh for each experiment.

  • Use deoxygenated solvents.

  • Work under an inert atmosphere (e.g., a nitrogen glove box).

  • Add a suitable antioxidant to your solution. Please refer to the "Recommended Antioxidants for this compound Solutions" table for suggestions.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, compounds with similar structures can be light-sensitive. As a precautionary measure, always protect this compound solutions from light by using amber glassware or by covering the container with opaque material like aluminum foil.

Q4: What are the ideal storage temperatures for this compound solutions?

A4: For short-term storage (up to a few weeks), keep solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to maintain stability.[1]

Q5: I see a precipitate in my this compound solution after refrigeration. What should I do?

A5: Precipitation upon cooling can occur if the concentration of this compound exceeds its solubility at that temperature. You can try gently warming the solution and vortexing to redissolve the compound. If precipitation persists, you may need to prepare a more dilute solution or use a different solvent system. This compound is reported to be soluble in DMSO.[1]

Data on this compound Stability (Hypothetical Data)

The following tables present hypothetical stability data for this compound under various conditions to illustrate the impact of pH, temperature, and light. This data is based on the expected behavior of similar chemical structures.

Table 1: Effect of pH on this compound Degradation at 25°C over 7 Days

pHBuffer System (0.1 M)This compound Remaining (%)
2.0Glycine-HCl92.5
4.0Acetate98.8
6.0Phosphate97.2
7.4Phosphate89.1
8.0Borate81.3
10.0Carbonate-Bicarbonate65.7

Table 2: Effect of Temperature on this compound Degradation in Acetate Buffer (pH 4.0) over 30 Days

TemperatureThis compound Remaining (%)
4°C99.1
25°C (Room Temperature)95.3
40°C85.6

Table 3: Effect of Light Exposure on this compound Degradation in Acetate Buffer (pH 4.0) at 25°C over 24 Hours

Light ConditionThis compound Remaining (%)
Protected from Light99.8
Exposed to Ambient Lab Light96.5
Exposed to UV Light (254 nm)78.2

Recommended Buffer Systems and Antioxidants

Table 4: Recommended Buffer Systems for this compound Solutions

pH RangeBuffer System
3.0 - 5.0Acetate Buffer
5.0 - 7.0Phosphate Buffer
4.0 - 6.0Citrate Buffer

Table 5: Recommended Antioxidants for this compound Solutions

AntioxidantTypical Concentration
Ascorbic Acid0.01 - 0.1%
Sodium Metabisulfite0.01 - 0.1%
Butylated Hydroxytoluene (BHT)0.001 - 0.01% (for non-aqueous solutions)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol for analysis.

  • Photolytic Degradation: Expose a 100 µg/mL solution of this compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.

Protocol: HPLC Method for this compound and Its Degradants

Objective: To separate and quantify this compound and its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min)% A% B
0.09010
20.01090
25.01090
25.19010
30.09010

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 283 nm Injection Volume: 10 µL

Visualizations

Metofoline_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Oxygen, Peroxides) This compound->Oxidation O₂ Photolysis Photolysis (UV/Visible Light) This compound->Photolysis Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Heat Thermal Heat->Stressed_Samples Light Photolysis Light->Stressed_Samples HPLC HPLC-UV Analysis Identify Identify Degradants HPLC->Identify Quantify Quantify this compound HPLC->Quantify Metofoline_Sample This compound Sample Metofoline_Sample->Acid Metofoline_Sample->Base Metofoline_Sample->Oxidation Metofoline_Sample->Heat Metofoline_Sample->Light Control Unstressed Control Metofoline_Sample->Control Control->HPLC Stressed_Samples->HPLC

References

Metofoline Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability testing and optimal storage conditions for Metofoline. The information herein is compiled to assist in maintaining the integrity of this compound during experimental procedures and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under controlled conditions to prevent degradation. Short-term storage (days to weeks) is recommended at 0 - 4°C, protected from light. For long-term storage (months to years), temperatures of -20°C are advised.[1] It is crucial to store the compound in a dry, dark environment.[1]

Q2: How should stock solutions of this compound be stored?

Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for long-term use (months) or at 0 - 4°C for short-term use (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for individual experiments.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, as an isoquinoline (B145761) alkaloid and an opioid, it may be susceptible to common degradation pathways such as hydrolysis, oxidation, and photolysis.[2] The tertiary amine in the tetrahydroisoquinoline ring and the ether linkages could be potential sites for oxidative and hydrolytic degradation.

Q4: How can I assess the stability of this compound in my formulation?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be developed and validated.[3][4][5] This method must be able to separate the intact this compound from any potential degradation products. Forced degradation studies are essential to generate these degradation products and demonstrate the method's specificity.[2][4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in the chromatogram Degradation of this compound due to improper storage or experimental conditions.1. Verify the storage conditions of your this compound sample and stock solutions. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Adjust your chromatographic method to ensure separation of this compound from all degradation products.
Loss of this compound potency or concentration Chemical instability in the formulation (e.g., hydrolysis, oxidation).1. Evaluate the pH of your formulation; extreme pH can catalyze hydrolysis.[2] 2. Consider the addition of antioxidants if oxidative degradation is suspected. 3. Protect the formulation from light to prevent photolytic degradation.
Discoloration of the this compound solution Formation of colored degradation products, often due to oxidation or photolysis.1. Store the solution in amber vials or protect it from light. 2. Purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Precipitation in the stock solution Poor solubility or concentration exceeding the solubility limit at storage temperature.1. Ensure the storage temperature is appropriate for the solvent used (e.g., DMSO solidifies at a higher temperature than water). 2. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 3. Consider preparing a less concentrated stock solution.

Summary of Storage Conditions

Condition Temperature Duration Protection
Short-Term (Solid) 0 - 4°CDays to WeeksDry, Dark
Long-Term (Solid) -20°CMonths to YearsDry, Dark
Short-Term (Solution) 0 - 4°CDays to WeeksAirtight, Light-protected
Long-Term (Solution) -20°CMonthsAirtight, Light-protected

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Example HPLC Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.8) and an organic solvent (e.g., acetonitrile).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm, determined by UV scan of this compound).[3][9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[3]

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Outcome This compound This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) This compound->Forced_Degradation HPLC HPLC-UV/MS Analysis Forced_Degradation->HPLC Data_Analysis Data Analysis and Degradant Identification HPLC->Data_Analysis Stability_Profile Stability Profile of this compound Data_Analysis->Stability_Profile Method_Validation Validated Stability-Indicating Method Data_Analysis->Method_Validation

Caption: Workflow for this compound Stability Testing.

Troubleshooting_Guide cluster_investigation Investigation Steps cluster_action Corrective Actions Issue Issue Encountered (e.g., Unexpected Peaks) Check_Storage Verify Storage Conditions Issue->Check_Storage Review_Protocol Review Experimental Protocol Issue->Review_Protocol Optimize_Method Optimize Analytical Method Check_Storage->Optimize_Method Adjust_Formulation Adjust Formulation/Solvent Review_Protocol->Adjust_Formulation Analyze_Blank Analyze Blank and Control Samples Analyze_Blank->Optimize_Method Resolution Issue Resolved Optimize_Method->Resolution Implement_Controls Implement Stricter Controls (e.g., Light/Air Protection) Adjust_Formulation->Implement_Controls Implement_Controls->Resolution

Caption: Troubleshooting Logic for Stability Issues.

References

Common pitfalls in Metofoline experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers investigating Metofoline, a historical opioid analgesic. Given that this compound was withdrawn from the market in 1965 due to adverse effects, this guide focuses on the common pitfalls associated with re-evaluating historical compounds and provides standardized protocols for foundational opioid research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its original proposed use?

This compound (also known as methofoline) is an opioid analgesic of the isoquinoline (B145761) class, discovered in the 1950s.[1] It has an analgesic efficacy comparable to codeine and was originally evaluated for the treatment of postoperative pain.[1] It was marketed in the United States under the brand name Versidyne before being withdrawn.[1]

Q2: Why was this compound withdrawn from the market?

This compound was withdrawn in 1965 due to the occurrence of significant ophthalmic side-effects, specifically the discovery that the drug could produce cataracts in dogs.[1] This remains a critical safety concern for any new investigation into this compound.

Q3: What is the primary mechanism of action for this compound?

As an opioid analgesic, this compound's primary mechanism of action is presumed to be agonism at opioid receptors, most likely the mu-opioid receptor (MOR), which is the primary target for most opioid drugs like morphine. This interaction with G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems leads to the modulation of pain perception.

Q4: Is this compound commercially available for research?

This compound is not a commercially produced pharmaceutical. Sourcing this compound would likely require custom synthesis. Researchers should be aware of the challenges associated with sourcing historical chemicals, including verifying the identity and purity of the synthesized compound.

Q5: What are the stereoisomers of this compound?

This compound has two enantiomers. The levo (R)-enantiomer is the active form, with a potency approximately three times that of codeine. The dextro (S)-enantiomer is considered inactive.[1]

Troubleshooting Guide: Common Pitfalls in this compound Experiments

Re-investigating a withdrawn compound like this compound presents unique challenges. This guide addresses potential pitfalls in a question-and-answer format.

Problem 1: Difficulty in Sourcing and Handling the Compound

  • Question: I am having trouble finding a reliable source for this compound. What are the common pitfalls?

  • Answer:

    • Sourcing: As a withdrawn drug, this compound is not available from standard chemical suppliers. It must be custom synthesized. The original synthesis was developed in the 1950s, and documentation may be sparse.

    • Purity and Identity: A significant pitfall is ensuring the purity and correct chemical identity of the synthesized compound. Without a modern reference standard, extensive analytical validation is required.

      • Recommendation: Use multiple analytical techniques, such as NMR, mass spectrometry, and HPLC, to confirm the structure and assess purity. A purity of ≥95% is standard for in vitro assays.[2]

    • Stability: As a historical compound, there is limited modern data on its stability in different solvents and storage conditions.

      • Recommendation: Perform stability studies on your synthesized batch to avoid degradation, which could lead to inconsistent experimental results.

Problem 2: Inconsistent or No-Signal in In Vitro Assays

  • Question: My in vitro opioid receptor binding or functional assay is showing inconsistent results or no signal with this compound. What should I check?

  • Answer: This can stem from issues with the compound, the assay setup, or the cells.

    • Compound Integrity:

      • Solubility: Have you confirmed the solubility of this compound in your assay buffer? Poor solubility can lead to inaccurate concentrations.

      • Degradation: As mentioned, the compound may have degraded. Use a freshly prepared stock solution.

    • Assay Setup (Binding Assay):

      • Radioligand Choice: Are you using an appropriate radioligand for the mu-opioid receptor (e.g., [³H]-DAMGO)?

      • Non-Specific Binding: High non-specific binding can obscure the signal. Ensure you are using a suitable concentration of a competing non-labeled ligand (e.g., Naloxone) to define non-specific binding.

    • Assay Setup (Functional Assay - e.g., cAMP):

      • Agonist Concentration: Are you using an appropriate concentration range? Since this compound's potency is reported to be similar to codeine, use that as a starting point for your dose-response curve.

      • Cell Health & Receptor Expression: Ensure your cell line (e.g., HEK293 or CHO cells) has sufficient expression of the mu-opioid receptor and that the cells are healthy and not overly passaged.

    • Logical Workflow for Troubleshooting: A generalized workflow for troubleshooting in vitro assay issues.

      G A No or Inconsistent Signal Observed B Verify Compound (Purity, Identity, Stability) A->B Is compound valid? B->A No, re-synthesize/ purify C Check Assay Protocol (Controls, Reagents, Timing) B->C Yes C->A No, correct protocol D Assess Cell System (Health, Receptor Expression) C->D Yes D->A No, culture new cells E Systematically Vary One Parameter at a Time D->E Yes F Successful Assay E->F Problem identified

      Caption: A logical workflow for troubleshooting in vitro assay issues.

Problem 3: Observing Toxicity in Animal Models

  • Question: I am observing unexpected toxicity in my animal model, particularly ocular issues. How should I approach this?

  • Answer:

    • Historical Precedent: The primary reason for this compound's withdrawal was its propensity to cause cataracts in dogs.[1] This is a known, compound-specific toxicity.

    • Ocular Examination: It is mandatory to include detailed ophthalmological examinations (e.g., slit-lamp examinations) in any in vivo study of this compound or its analogs.

    • Dose-Response: The toxicity may be dose-dependent. A careful dose-escalation study is required to find a potential therapeutic window where analgesic effects might be observed without significant toxicity.

    • Model Selection: The original toxicity was noted in dogs. The susceptibility of other species (e.g., rats, mice) may vary. Justify your choice of animal model and be prepared for inter-species differences in metabolism and toxicity.

Quantitative Data

CompoundClassKi (nM) at Human Mu-Opioid Receptor
SufentanilAgonist0.138
BuprenorphinePartial Agonist0.216
HydromorphoneAgonist0.365
MorphineAgonist1.14
FentanylAgonist1.35
MethadoneAgonist3.38
OxycodoneAgonist25.9
CodeineAgonist2,550

Data compiled from standardized competitive radioligand binding assays.[3]

Experimental Protocols

Protocol 1: Mu-Opioid Receptor Competitive Binding Assay

This protocol is a standard method to determine the binding affinity of a test compound like this compound for the mu-opioid receptor.

  • Objective: To determine the inhibition constant (Ki) of this compound at the human mu-opioid receptor.

  • Materials:

    • Cell membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

    • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

    • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

    • Non-specific Binding Control: Naloxone (B1662785).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, cell harvester, glass fiber filters, scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, prepare triplicate wells for:

      • Total Binding: Assay buffer, [³H]-DAMGO, and vehicle.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM).

      • This compound Competition: Assay buffer, [³H]-DAMGO, and serial dilutions of this compound.

    • Incubation: Add the cell membrane preparation (e.g., 10-20 µg of protein per well) to all wells. Incubate the plate for 60-120 minutes at room temperature.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filter discs in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

      • Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Evaluation of Drug-Induced Cataracts (Selenite Model Adaptation)

This protocol describes a general method to assess the cataractogenic potential of a compound in vivo, adapted from the widely used sodium selenite (B80905) model in rats.[4][5][6] This is a critical safety assessment for any this compound-related research.

  • Objective: To evaluate the potential of this compound to induce or accelerate cataract formation in a rat model.

  • Animal Model: Sprague-Dawley or Wistar rat pups (10-12 days old).

  • Procedure:

    • Group Allocation: Randomly assign rat pups (n=10 per group) to the following groups:

      • Control Group: Receives vehicle only (e.g., saline).

      • This compound Group(s): Receive different doses of this compound (subcutaneous or intraperitoneal injection).

      • Positive Control (Optional): Receives a single subcutaneous injection of sodium selenite (25-30 µmol/kg body weight) to induce cataracts.

    • Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 1-2 weeks).

    • Ocular Examination:

      • Pupils are dilated using a 0.5% tropicamide (B1683271) solution.

      • Lenses are examined and graded for opacity at baseline and regular intervals (e.g., every 2-3 days) using a slit-lamp biomicroscope.

      • Cataracts can be graded on a scale (e.g., Grade 0 to 4, from clear lens to mature, opaque cataract).

    • Endpoint Analysis: At the end of the study, animals are euthanized, and lenses can be dissected for further biochemical analysis (e.g., measurement of glutathione (B108866) levels, protein aggregation assays) to understand the mechanism of toxicity.

Signaling Pathways and Workflows

Mu-Opioid Receptor (MOR) Signaling

Activation of the MOR by an agonist like this compound initiates two primary intracellular signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in some adverse effects and receptor desensitization.

G cluster_0 cluster_1 G-Protein Pathway (Analgesia) cluster_2 β-Arrestin Pathway (Side Effects/Regulation) This compound This compound (Agonist) MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds Gi Gi/o Protein Activation MOR->Gi GRK GRK Phosphorylation MOR->GRK AC Inhibition of Adenylyl Cyclase (AC) Gi->AC Channels Modulation of Ion Channels Gi->Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Channels->Analgesia Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization SideEffects Side Effects (e.g., Tolerance) Arrestin->SideEffects

Caption: Canonical signaling pathways of the mu-opioid receptor.

Experimental Workflow for Affinity and Potency Determination

The following diagram illustrates the logical flow of experiments to characterize a novel or historical opioid compound.

G A Synthesize & Purify This compound Compound B Analytical Validation (NMR, MS, HPLC for Purity ≥95%) A->B C Receptor Binding Assay ([3H]-DAMGO vs. This compound) B->C Compound Validated E Functional Assay (e.g., cAMP or GTPγS) B->E Compound Validated D Calculate Affinity (Ki) C->D F Calculate Potency (EC50) & Efficacy (Emax) E->F G In Vivo Model (Analgesia & Toxicity) F->G Potency Determined

Caption: A typical experimental workflow for characterizing an opioid compound.

References

How to minimize off-target effects of Metofoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for research and informational purposes only. "Metofoline" is not a recognized pharmaceutical agent. Based on the query, this guide has been developed assuming the intended compound is Metformin (B114582) . Researchers should always consult primary literature and validated protocols for their specific experimental needs.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Metformin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of Metformin?

A1: Metformin's primary therapeutic effect is the reduction of hepatic glucose production, largely through the activation of AMP-activated protein kinase (AMPK).[1][2] However, it exhibits several off-target effects, which can be either AMPK-dependent or independent.[1][3] The most well-characterized off-target effect is the inhibition of mitochondrial respiratory chain Complex I.[4][5][6][7] Other off-target effects include modulation of the gut microbiome, inhibition of glucagon (B607659) signaling, and effects on various cellular signaling pathways independent of AMPK.[1][2]

Q2: How can I be sure the effects I'm observing are not off-target?

A2: To differentiate between on-target and off-target effects, it is crucial to use appropriate controls and experimental designs. This can include using AMPK activators (like A-769662) or inhibitors (like Compound C) to confirm if the observed effect is AMPK-dependent.[8] Additionally, comparing results from cells with and without functional mitochondrial Complex I (e.g., through genetic knockout or the use of Complex I-deficient cells) can help elucidate the role of mitochondrial inhibition.[9]

Q3: What is the optimal concentration of Metformin to use in cell culture to minimize off-target effects?

A3: The optimal concentration is highly cell-type and context-dependent. Clinically relevant plasma concentrations of Metformin are in the micromolar range (around 50-100 µM).[10] However, many in vitro studies use millimolar concentrations, which are more likely to induce off-target effects, particularly those related to mitochondrial Complex I inhibition.[4][5][6] It is recommended to perform a dose-response curve to determine the lowest effective concentration for the desired on-target effect in your specific experimental system.

Q4: Are there alternatives to Metformin that have a more specific mechanism of action?

A4: Yes, if the desired outcome is specific AMPK activation, direct AMPK activators like A-769662 can be used. For studies focused on glucose metabolism, other classes of drugs like SGLT2 inhibitors or GLP-1 receptor agonists have different mechanisms of action that may be more suitable depending on the research question.[11]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity or unexpected cell death.
Potential Cause Troubleshooting Step Rationale
Excessive concentration Perform a dose-response experiment (e.g., MTT or LDH assay) to determine the IC50 value. Use concentrations well below the IC50 for mechanistic studies.High concentrations of Metformin can lead to significant ATP depletion through mitochondrial inhibition, causing cell death.[9]
Glucose deprivation Ensure adequate glucose is present in the cell culture medium.Metformin-treated cells become highly reliant on glycolysis for ATP production. Glucose deprivation in the presence of Metformin can be lethal to cells.[9]
Cell type sensitivity Review literature for typical Metformin concentrations used in your specific cell line. Some cell lines are more sensitive to mitochondrial inhibition.Different cell types have varying metabolic dependencies and sensitivities to perturbations in mitochondrial function.
Issue 2: Results are inconsistent with an AMPK-mediated mechanism.
Potential Cause Troubleshooting Step Rationale
AMPK-independent off-target effect Use an AMPK inhibitor (Compound C) alongside Metformin. If the effect persists, it is likely AMPK-independent.Metformin has known AMPK-independent effects, such as direct inhibition of mitochondrial glycerophosphate dehydrogenase or alterations in cellular redox state.[1][3]
Activation of other pathways Profile the activation of other relevant signaling pathways (e.g., mTOR, ERK) using techniques like Western blotting.Metformin can influence multiple signaling pathways, including mTOR and MAPK pathways, sometimes independently of AMPK.[12][13]
Timing of experiment Perform a time-course experiment to assess AMPK activation (p-AMPK levels) and the downstream effect of interest at various time points.The kinetics of AMPK activation and subsequent downstream events can vary.

Strategies to Minimize Off-Target Effects

Strategy Description Advantages Considerations
Dose Optimization Use the lowest effective concentration of Metformin. Titrate the dose to find the optimal balance between on-target efficacy and off-target effects.[14][15]Simple to implement, reduces the likelihood of dose-dependent off-target effects.The optimal dose can be narrow and highly dependent on the experimental model.
Use of Extended-Release Formulations In vivo studies can benefit from extended-release formulations to maintain steady, lower plasma concentrations.[14][16]Mimics clinical usage, avoids high peak concentrations that can drive off-target effects.Less applicable to in vitro studies.
Targeted Delivery Systems Encapsulate Metformin in nanoparticles or other delivery vehicles to target specific tissues or cell types.[17][18][19][20][21]Increases local concentration at the target site, reducing systemic exposure and off-target effects.Requires expertise in formulation development; characterization of the delivery system is critical.
Combination Therapy Use Metformin in combination with other agents to achieve the desired effect at a lower, more specific dose of Metformin.Can enhance therapeutic efficacy and may allow for lower doses of Metformin.Potential for drug-drug interactions and complex downstream effects.

Experimental Protocols

Protocol 1: Determining AMPK Activation via Western Blot
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of Metformin (e.g., 0.1, 0.5, 1, 5, 10 mM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-AMPKα signal to the total AMPKα signal.

Protocol 2: Assessing Mitochondrial Respiration
  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.

  • Treatment: Treat cells with Metformin at the desired concentrations and for the appropriate duration.

  • Assay Preparation: Wash cells and replace the medium with Seahorse XF Base Medium supplemented with pyruvate, glutamine, and glucose. Incubate in a non-CO2 incubator for 1 hour.

  • Seahorse XF Analyzer: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Analysis: Measure the Oxygen Consumption Rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in basal and maximal respiration is indicative of Complex I inhibition.

Visualizations

Metformin_On_Target_Pathway Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Gluconeogenesis ↓ Hepatic   Gluconeogenesis pAMPK->Gluconeogenesis Inhibits Metformin_Off_Target_Pathway Metformin_High High-Dose Metformin Mito_Complex_I Mitochondrial Complex I Metformin_High->Mito_Complex_I Strongly Inhibits Redox Altered Redox Balance Metformin_High->Redox ATP_Depletion ↓ ATP Production Mito_Complex_I->ATP_Depletion mTOR mTOR Pathway ATP_Depletion->mTOR Inhibits (AMPK-independent) Cell_Growth ↓ Protein Synthesis & Cell Growth mTOR->Cell_Growth Other_Pathways Other Signaling Pathways Redox->Other_Pathways Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Differentiating Effects Dose_Response 1. Treat cells with a range of Metformin concentrations Viability_Assay 2. Perform cell viability assay (e.g., MTT, CellTiter-Glo) Dose_Response->Viability_Assay IC50 3. Determine IC50 and select non-toxic doses Viability_Assay->IC50 Treat_Selected 4. Treat with selected doses IC50->Treat_Selected Western_Blot 5. Western Blot for p-AMPK/AMPK Treat_Selected->Western_Blot Seahorse 6. Seahorse assay for OCR Treat_Selected->Seahorse Controls 7. Use controls: - AMPK inhibitor (Compound C) - Complex I-deficient cells Western_Blot->Controls Seahorse->Controls Measure_Endpoint 8. Measure functional endpoint (e.g., gene expression, metabolite levels) Controls->Measure_Endpoint

References

Technical Support Center: Enhancing the Bioavailability of Metofoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Metofoline derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving the bioavailability of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound derivatives?

A1: The primary challenges in enhancing the oral bioavailability of this compound derivatives often stem from their physicochemical properties. Like many isoquinoline (B145761) alkaloids, they may exhibit poor aqueous solubility, which limits their dissolution in gastrointestinal fluids and subsequent absorption.[1] Additionally, they may be subject to first-pass metabolism, further reducing the amount of active drug that reaches systemic circulation.[2]

Q2: What are the initial strategies to consider for improving the bioavailability of a new this compound derivative?

A2: For a new this compound derivative, a tiered approach is recommended. Start with simple formulation strategies such as particle size reduction through micronization or nanonization to increase the surface area for dissolution.[1][3][4] Concurrently, exploring salt formation or the use of different polymorphs can significantly enhance solubility and dissolution rates.[2][5][6] If these initial strategies do not yield the desired bioavailability, more advanced techniques like solid dispersions, lipid-based formulations, or cyclodextrin (B1172386) complexation can be investigated.[1][3][5]

Q3: How do I select an appropriate animal model for in vivo bioavailability studies of this compound derivatives?

A3: The selection of an appropriate animal model is crucial for obtaining relevant in vivo bioavailability data. Rodent models, such as rats or mice, are commonly used for initial screening due to their cost-effectiveness and ease of handling. However, it is important to consider species-specific differences in metabolism. For opioid analgesics like this compound derivatives, it may be beneficial to use a model that has a metabolic profile more comparable to humans, if known. The chosen model should allow for serial blood sampling to accurately determine pharmacokinetic parameters.[7]

Q4: What are the key differences between absolute and relative bioavailability?

A4: Absolute bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral) with the bioavailability following intravenous (IV) administration.[8] An IV dose is assumed to have 100% bioavailability. Relative bioavailability, on the other hand, compares the bioavailability of two different formulations of the same drug, typically a new formulation against a standard one.[8]

Troubleshooting Guides

Low Drug Dissolution in In Vitro Release Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility of the this compound derivative. - Increase the percentage of co-solvents (e.g., ethanol, PEG 400) in the dissolution medium.[9] - Add surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) to the medium to improve wetting and solubilization.[3][9] - Adjust the pH of the dissolution medium to a level where the derivative has maximum solubility.
"Sink" conditions are not maintained. - Increase the volume of the dissolution medium. The total volume should be at least three to five times the volume required to dissolve the entire dose of the drug.[9] - Increase the frequency of sampling and replacement with fresh medium.[9]
Drug precipitation in the dissolution medium. - Incorporate precipitation inhibitors, such as polymers (e.g., HPMC, PVP), into the formulation.
Inappropriate agitation speed. - Optimize the rotation speed of the paddle or basket in the dissolution apparatus. A speed of 50-100 rpm is a common starting point.[10][11]
High Variability in In Vivo Bioavailability Data
Potential Cause Troubleshooting Steps
Inconsistent dosing. - Ensure accurate and consistent administration of the drug formulation to each animal. For oral dosing, use gavage needles of appropriate size.
Food effects. - Standardize the fasting period for animals before drug administration. The presence of food can significantly alter drug absorption.[1] - For lipophilic derivatives, consider the potential for enhanced absorption with high-fat meals.[12]
First-pass metabolism. - Investigate the metabolic profile of the derivative. If extensive first-pass metabolism is suspected, consider formulation strategies that promote lymphatic absorption, such as lipid-based delivery systems.[12]
Poor formulation stability. - Assess the physical and chemical stability of the formulation under storage and experimental conditions.
Inter-animal variability. - Increase the number of animals per group to improve statistical power. - Ensure that the animals are of a similar age and weight.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes, as specific bioavailability data for novel this compound derivatives is not publicly available.

Table 1: Comparison of Bioavailability Enhancement Strategies for a Hypothetical this compound Derivative (MD-12)

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Unformulated MD-12 50 ± 122.0 ± 0.5250 ± 60100
Micronized MD-12 85 ± 151.5 ± 0.3450 ± 80180
MD-12 in Solid Dispersion 150 ± 251.0 ± 0.2980 ± 120392
MD-12 in SEDDS 220 ± 300.8 ± 0.21550 ± 200620

Table 2: In Vitro Dissolution of MD-12 Formulations in Simulated Gastric Fluid (pH 1.2)

Time (min)% Drug Released (Unformulated)% Drug Released (Micronized)% Drug Released (Solid Dispersion)% Drug Released (SEDDS)
15 5154065
30 10286585
60 18458895
120 25609598

Experimental Protocols

Protocol 1: In Vitro Drug Release Study using Dialysis Bag Method

Objective: To determine the in vitro release profile of a this compound derivative from a nanoparticle formulation.

Materials:

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)[9]

  • This compound derivative nanoparticle formulation

  • Magnetic stirrer and stir bars

  • Water bath or incubator set to 37°C

  • Syringes and filters (0.22 µm)

  • HPLC system for drug quantification

Procedure:

  • Cut the dialysis tubing to the desired length and hydrate (B1144303) by soaking in the release medium for at least 30 minutes.[9]

  • Accurately measure a known quantity of the nanoparticle formulation and place it inside the dialysis bag.

  • Securely seal both ends of the dialysis bag.

  • Place the dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL).[9]

  • Place the beaker in a water bath maintained at 37°C with continuous agitation (e.g., 100 rpm).[9][10]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.[9]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.[9]

  • Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Bioavailability Assessment in Rats

Objective: To determine the pharmacokinetic parameters and relative bioavailability of a formulated this compound derivative compared to an unformulated drug suspension.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound derivative formulations (e.g., solid dispersion, unformulated suspension)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)[7]

Procedure:

  • Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Divide the rats into two groups (n=6 per group): Group A (unformulated suspension) and Group B (formulated derivative).

  • Administer the respective formulations to each rat via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-containing tubes.[7]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of the this compound derivative in the plasma samples using a validated LC-MS/MS method.[7]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Determine the relative bioavailability of the formulated derivative compared to the unformulated suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies formulation Select Enhancement Strategy (e.g., Micronization, SEDDS) preparation Prepare Formulation formulation->preparation characterization Physicochemical Characterization preparation->characterization dissolution Dissolution & Release Studies characterization->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability animal_model Select Animal Model permeability->animal_model dosing Oral Administration animal_model->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_pd Pharmacokinetic/Pharmacodynamic Analysis analysis->pk_pd

Caption: Experimental workflow for bioavailability enhancement.

troubleshooting_workflow start Low Bioavailability Observed check_solubility Is aqueous solubility low? start->check_solubility improve_solubility Enhance Solubility: - Particle size reduction - Solid dispersion - pH adjustment check_solubility->improve_solubility Yes check_dissolution Is dissolution rate slow? check_solubility->check_dissolution No improve_solubility->check_dissolution improve_dissolution Improve Dissolution Rate: - Use of surfactants - Amorphous forms check_dissolution->improve_dissolution Yes check_metabolism Is first-pass metabolism high? check_dissolution->check_metabolism No improve_dissolution->check_metabolism bypass_metabolism Bypass First-Pass Effect: - Lipid-based formulations - Mucoadhesive systems check_metabolism->bypass_metabolism Yes re_evaluate Re-evaluate in vivo check_metabolism->re_evaluate No bypass_metabolism->re_evaluate

Caption: Troubleshooting logic for low bioavailability.

opioid_signaling This compound This compound Derivative receptor μ-Opioid Receptor (GPCR) This compound->receptor g_protein Gi/o Protein Activation receptor->g_protein beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel mapk MAPK Pathway Activation g_protein->mapk camp ↓ cAMP adenylyl_cyclase->camp analgesia Analgesic Effect camp->analgesia ion_channel->analgesia mapk->analgesia internalization Receptor Internalization & Desensitization beta_arrestin->internalization

Caption: Simplified opioid receptor signaling pathway.

References

Technical Support Center: Metofoline-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with metofoline-induced cytotoxicity in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an opioid analgesic drug.[1][2] As an opioid, its primary mechanism of action is through the activation of opioid receptors, which are G-protein-coupled receptors (GPCRs).[3][4] This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[3][4][5]

Q2: What are the expected cytotoxic effects of this compound in in vitro cell cultures?

A2: While specific data on this compound-induced cytotoxicity is limited, opioids like morphine have been shown to induce concentration- and time-dependent cytotoxic effects in various cell types, including apoptosis (programmed cell death).[6] Therefore, it is plausible that this compound could lead to a reduction in cell viability and proliferation in a dose-dependent manner. The exact cytotoxic profile may vary depending on the cell line and experimental conditions.

Q3: My cells are showing higher-than-expected cytotoxicity at low concentrations of this compound. What are the initial troubleshooting steps?

A3: When observing unexpected levels of cytotoxicity, it is crucial to systematically review your experimental setup.[7]

  • Reagent Integrity: Ensure your this compound stock solution is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically below 0.5%).[8] Always include a vehicle-only control group in your experiments.[8]

  • Cell Health: Confirm that your cells are healthy, within a low passage number, and in the logarithmic growth phase at the time of treatment. Stressed or overly confluent cultures can be more susceptible to drug-induced toxicity.[7]

Q4: How can I differentiate between this compound-induced apoptosis and necrosis?

A4: Distinguishing between these two modes of cell death can provide insights into the mechanism of toxicity.[8] Apoptosis is a controlled process, while necrosis is an uncontrolled cell death that can trigger an inflammatory response.[8] You can use various assays to differentiate them, such as:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3/7) can indicate the induction of apoptosis.[9]

  • LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is an indicator of plasma membrane damage, which is characteristic of necrosis.[10]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells or experiments is a common issue in in vitro assays.[7]

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells.
Edge Effects in Multi-well Plates Evaporation from outer wells can concentrate media components and the drug. Avoid using the outermost wells of the plate for experiments.[11]
Inaccurate Drug Dilutions Prepare fresh serial dilutions for each experiment. Small pipetting errors can lead to significant concentration inaccuracies.[7]
Variable Incubation Times Ensure consistent timing for drug treatment and assay reagent addition across all plates.
Issue 2: No Observed Cytotoxicity

If this compound treatment is not showing the expected cytotoxic effect, consider the following:

Potential Cause Troubleshooting Steps
Cell Line Resistance Verify from literature if your chosen cell line expresses opioid receptors and is susceptible to opioid-induced effects. The cell line may have intrinsic resistance mechanisms.
Sub-optimal Drug Concentration or Exposure Time Perform a dose-response and time-course experiment to determine the optimal concentration range and incubation period for observing cytotoxicity.[8][10]
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., MTT assay).[12] Run a control with this compound in cell-free media to check for direct chemical reactions with the assay reagents.[12]
Incorrect Assay Choice The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider using a panel of different cytotoxicity assays that measure various endpoints (e.g., metabolic activity, membrane integrity, apoptosis).

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include untreated and vehicle-only control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.[8]

  • LDH Reaction:

    • Add the supernatant to a new 96-well plate containing the LDH reaction mixture, following the manufacturer's instructions.[8]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the recommended time, protected from light.[8]

    • Measure the absorbance at the appropriate wavelength as specified by the assay kit manufacturer.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells and a maximum LDH release control (cells lysed with a detergent).

Hypothetical Quantitative Data Summary

The following table provides an example of how to summarize quantitative data from cytotoxicity experiments with this compound. Researchers should generate their own data based on their specific cell lines and experimental conditions.

Cell LineAssayIncubation Time (hours)This compound IC50 (µM)
SH-SY5Y (Human Neuroblastoma)MTT2475.2
LDH24150.5
MTT4842.8
LDH4889.3
HEK293 (Human Embryonic Kidney)MTT24> 200
LDH24> 200
MTT48185.6
LDH48> 200

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Incubation (24, 48, 72h) cell_culture->treatment drug_prep This compound Serial Dilution drug_prep->treatment assay_choice Select Assay (MTT, LDH, etc.) treatment->assay_choice measurement Plate Reading assay_choice->measurement data_analysis Data Analysis & IC50 Calculation measurement->data_analysis

Caption: A typical experimental workflow for in vitro cytotoxicity testing.

troubleshooting_logic start Unexpected Cytotoxicity Results check_reagents Check Reagent Integrity (this compound, Media) start->check_reagents check_solvent Verify Solvent Concentration (e.g., DMSO < 0.5%) start->check_solvent check_cells Assess Cell Health (Passage #, Confluency) start->check_cells dose_response Perform Dose-Response & Time-Course Study check_cells->dose_response assay_interference Test for Assay Interference dose_response->assay_interference alternative_assay Use an Alternative Cytotoxicity Assay assay_interference->alternative_assay re_evaluate Re-evaluate Hypothesis (Cell Line Sensitivity) alternative_assay->re_evaluate

Caption: A logical troubleshooting workflow for unexpected cytotoxicity results.

metofoline_signaling This compound This compound opioid_receptor μ-Opioid Receptor (GPCR) This compound->opioid_receptor g_protein Gi/o Protein Activation opioid_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase ↓ g_protein->adenylyl_cyclase mapk_pathway MAPK Pathway ↑ (ERK) g_protein->mapk_pathway ion_channels Ion Channel Modulation (Ca2+↓, K+↑) g_protein->ion_channels camp cAMP ↓ adenylyl_cyclase->camp apoptosis Apoptosis Induction mapk_pathway->apoptosis cytotoxicity Cytotoxicity ion_channels->cytotoxicity apoptosis->cytotoxicity

Caption: A potential signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Overcoming Resistance to Opioid Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to opioid compounds, such as Metofoline, in cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of response to our opioid-based compound in our cancer cell line. What are the potential underlying mechanisms?

A1: Resistance to opioid compounds in cancer cells can be multifaceted. The primary mechanisms include:

  • Target Alteration: Changes in the expression or function of the primary target, the mu-opioid receptor (MOR). Overexpression of MOR has been linked to enhanced tumor progression.[1][2][3][4]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the opioid compound. Common pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways, which promote cell survival and proliferation.[1][5]

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., caspases) can render cells resistant to drug-induced cell death.[2]

Q2: Can opioid compounds like morphine paradoxically promote tumor growth and resistance?

A2: Yes, several studies suggest that opioids, including morphine, can have pro-tumorigenic effects in certain cancer cell lines.[6] This can be mediated by the activation of signaling pathways that lead to increased cell proliferation, migration, and invasion.[1][3][5] Furthermore, morphine has been shown to increase resistance to other chemotherapeutic agents like cisplatin (B142131) by modulating apoptotic pathways.

Q3: What is the role of the mu-opioid receptor (MOR) in resistance?

A3: The mu-opioid receptor (MOR) is the primary target for many opioid compounds. In several cancer types, including non-small-cell lung cancer, MOR overexpression is associated with enhanced tumor progression and activation of pro-survival pathways like PI3K/AKT/mTOR.[1][5] Silencing the MOR has been shown to suppress cell proliferation, migration, and invasion in some cancer cell lines.[2]

Q4: Are there ways to counteract the pro-tumorigenic effects of opioids?

A4: Yes, the use of opioid antagonists, such as naloxone (B1662785) or the peripherally acting methylnaltrexone (B1235389) (MNTX), has been shown to block the tumor-promoting effects of opioids in preclinical models.[3][7] These antagonists can reduce cancer cell proliferation, invasion, and metastasis.[3][7] Combining an opioid antagonist with standard chemotherapy may also re-sensitize resistant cells.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased cell death observed with opioid treatment over time. Development of acquired resistance.1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value. Compare it to the parental cell line. An increase in IC50 indicates resistance. 2. Investigate Mechanism: Analyze the expression of MOR, key proteins in the PI3K/AKT and MAPK pathways, and MDR transporters (e.g., P-gp) via Western Blot or qPCR. 3. Combination Therapy: Treat cells with the opioid in combination with an opioid antagonist (e.g., naloxone) or an inhibitor of the activated signaling pathway (e.g., a PI3K or MEK inhibitor).
High variability in experimental replicates. Cell line heterogeneity or inconsistent experimental conditions.1. Single-Cell Cloning: If heterogeneity is suspected, establish a clonal population from the resistant cell line. 2. Standardize Protocols: Ensure consistent cell passage number, seeding density, and drug preparation and treatment times across all experiments.
Opioid compound appears to increase cell proliferation. Activation of pro-survival signaling pathways.1. Pathway Analysis: Use Western Blot to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-ERK). 2. Inhibitor Studies: Co-treat cells with the opioid and specific inhibitors for PI3K, AKT, mTOR, or MEK to see if the proliferative effect is reversed.
No effect of opioid antagonist on reversing resistance. Resistance mechanism is independent of the opioid receptor.1. Investigate Non-Receptor Mediated Resistance: Assess the expression and function of MDR pumps (e.g., using a rhodamine 123 efflux assay for P-gp). 2. Explore Alternative Pathways: Broaden the investigation to other known resistance mechanisms, such as alterations in apoptotic machinery or drug metabolism.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor (MOR) Signaling in Cancer Cells

MOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Opioid Opioid (e.g., this compound) MOR MOR Opioid->MOR Binds PI3K PI3K MOR->PI3K Activates Ras Ras MOR->Ras Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TranscriptionFactors Transcription Factors mTOR->TranscriptionFactors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TranscriptionFactors Proliferation Proliferation TranscriptionFactors->Proliferation Survival Survival TranscriptionFactors->Survival Resistance Resistance TranscriptionFactors->Resistance

Caption: MOR signaling can activate pro-survival pathways.

Experimental Workflow for Investigating and Overcoming Resistance

Experimental_Workflow Start Observe Decreased Efficacy of Opioid Compound ConfirmResistance Confirm Resistance (IC50 Determination) Start->ConfirmResistance InvestigateMechanism Investigate Mechanism (WB, qPCR, Flow Cytometry) ConfirmResistance->InvestigateMechanism HypothesizeMechanism Hypothesize Resistance Mechanism InvestigateMechanism->HypothesizeMechanism SelectIntervention Select Intervention Strategy HypothesizeMechanism->SelectIntervention TestIntervention Test Intervention (e.g., Combination Therapy) SelectIntervention->TestIntervention AnalyzeResults Analyze Results (Cell Viability, Apoptosis) TestIntervention->AnalyzeResults Conclusion Draw Conclusions AnalyzeResults->Conclusion

Caption: A typical workflow for studying drug resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an opioid compound in sensitive and resistant cell lines.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the opioid compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Proteins

Objective: To assess the activation state of key proteins in signaling pathways associated with resistance.

Methodology:

  • Treat sensitive and resistant cells with the opioid compound at the IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Quantitative Data Summary

Table 1: IC50 Values of an Opioid Compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)15.2 ± 2.11.0
Resistant Subline88.9 ± 7.55.8

Table 2: Effect of an Opioid Antagonist on Cell Viability in Resistant Cells

TreatmentCell Viability (% of Control)
Vehicle Control100.0 ± 5.3
Opioid Compound (80 µM)85.2 ± 6.1
Opioid Antagonist (10 µM)98.1 ± 4.9
Opioid Compound (80 µM) + Opioid Antagonist (10 µM)52.4 ± 4.5

References

Technical Support Center: Refining Metofoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Metofoline. The following protocols and advice are based on established synthetic routes for 1-substituted-tetrahydroisoquinolines, offering solutions to common challenges encountered during the process to improve reaction yield and purity.

Troubleshooting Guides (Q&A)

This guide addresses specific issues that may arise during the proposed multi-step synthesis of this compound.

Step 1: Amide Formation

Question: The yield of the amide precursor, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide, is low. What are the likely causes?

Answer: Low yields in this acylation step are often due to incomplete reactions or side product formation. Consider the following:

  • Reagent Purity: Ensure the starting materials, 2-(3,4-dimethoxyphenyl)ethylamine and 3-(4-chlorophenyl)propanoic acid (or its acid chloride), are pure and dry. Moisture can hydrolyze the acid chloride or interfere with coupling agents.

  • Activation of Carboxylic Acid: If using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure it is fresh and added under anhydrous conditions. Inefficient activation is a common culprit.

  • Reaction Temperature: The reaction should be initiated at a low temperature (0 °C) to control the exothermic reaction, especially when using an acid chloride, and then allowed to warm to room temperature.

  • Base Stoichiometry: An appropriate non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is crucial to neutralize the HCl generated. Use at least one equivalent.

Step 2: Bischler-Napieralski Cyclization

Question: The Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate is sluggish or results in a complex mixture of byproducts. How can this be optimized?

Answer: This intramolecular cyclization is sensitive to reaction conditions. Here are key optimization parameters:

  • Dehydrating Agent: The choice and amount of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used. For less reactive substrates, stronger conditions like a mixture of P₂O₅ in refluxing POCl₃ might be necessary.

  • Temperature and Reaction Time: Overheating or prolonged reaction times can lead to polymerization and the formation of tar. Monitor the reaction progress closely using TLC or LC-MS and aim for the lowest effective temperature.

  • Solvent: The reaction must be performed in an anhydrous, non-protic solvent like toluene (B28343) or acetonitrile.

  • Work-up Procedure: Quenching the reaction with ice and then basifying with a cold aqueous base (e.g., NaOH or K₂CO₃) must be done carefully to avoid hydrolysis of the intermediate.

Step 3: Reduction of the Dihydroisoquinoline

Question: The reduction of the C=N double bond of the dihydroisoquinoline intermediate is incomplete. What can be done to improve this step?

Answer: Incomplete reduction is a common issue. The following adjustments can improve the yield of the tetrahydroisoquinoline:

  • Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is the standard reagent. Ensure the NaBH₄ is fresh and used in excess (typically 2-4 equivalents).

  • Temperature: The reduction is usually performed at room temperature, but gentle cooling (0 °C) at the start can help control the initial reaction rate.

  • pH Control: Maintaining a neutral to slightly basic pH during the work-up is important to ensure the product is in its free base form for extraction.

Step 4: N-Methylation

Question: The final N-methylation step is producing quaternary ammonium (B1175870) salts as a byproduct, reducing the yield of this compound. How can this be prevented?

Answer: Over-alkylation is a frequent side reaction. To achieve selective N-methylation:

  • Methylating Agent: Use a mild methylating agent. Methyl iodide is effective but can be harsh. Dimethyl sulfate (B86663) is an alternative. Using formaldehyde (B43269) followed by reduction (Eschweiler-Clarke reaction) is a classic method that prevents over-methylation.

  • Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use only a slight excess (1.05-1.2 equivalents).

  • Base: A non-nucleophilic base like potassium carbonate is needed to scavenge the acid produced.

  • Temperature: Perform the reaction at room temperature or with gentle heating. Avoid excessive temperatures which can promote quaternization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high overall yield in this compound synthesis?

A1: The Bischler-Napieralski cyclization is often the most challenging and yield-determining step. Careful control of temperature, reagent stoichiometry, and anhydrous conditions are paramount for success.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can provide more precise information on conversion and byproduct formation.

Q3: My final product is difficult to purify. What are some recommended purification techniques?

A3: Column chromatography on silica (B1680970) gel is the most common method for purifying the intermediates and the final product. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or dichloromethane (B109758)/methanol, is typically effective. Recrystallization of the final product from a suitable solvent system can also be used to achieve high purity.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents used.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1Amide Formation3-(4-chlorophenyl)propionyl chloride, 2-(3,4-dimethoxyphenyl)ethylamine, TriethylamineDichloromethane0 °C to RT85-95%
2Bischler-NapieralskiPhosphorus oxychloride (POCl₃)TolueneReflux (110 °C)60-75%
3ReductionSodium borohydride (NaBH₄)MethanolRoom Temp.80-90%
4N-MethylationFormaldehyde, Formic Acid (Eschweiler-Clarke)N/AReflux (100 °C)70-85%

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Protocol 1: Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-chlorophenyl)propanamide

  • Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 3-(4-chlorophenyl)propionyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Protocol 2: Bischler-Napieralski Cyclization

  • Dissolve the amide from Protocol 1 (1 equivalent) in anhydrous toluene.

  • Add phosphorus oxychloride (2-3 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC.

  • After completion (typically 2-4 hours), cool the reaction to room temperature and then carefully pour it onto crushed ice.

  • Basify the aqueous solution with cold 2M NaOH to pH > 10.

  • Extract the product with toluene or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydroisoquinoline.

Protocol 3: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude dihydroisoquinoline (1 equivalent) in methanol.

  • Add sodium borohydride (2 equivalents) portion-wise at room temperature.

  • Stir the reaction for 2-3 hours.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with DCM.

  • Dry the combined organic layers and concentrate to yield the crude tetrahydroisoquinoline.

Protocol 4: N-Methylation (Eschweiler-Clarke Reaction)

  • To the crude tetrahydroisoquinoline (1 equivalent), add formic acid (2 equivalents) and aqueous formaldehyde (2 equivalents, 37% solution).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and basify with 2M NaOH.

  • Extract the final product, this compound, with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Metofoline_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product A 2-(3,4-dimethoxyphenyl)ethylamine Step1 Step 1: Amide Formation (Acylation) A->Step1 B 3-(4-chlorophenyl)propanoic acid B->Step1 Int1 Amide Intermediate Step1->Int1 Step2 Step 2: Cyclization (Bischler-Napieralski) Int2 Dihydroisoquinoline Intermediate Step2->Int2 Step3 Step 3: Reduction (Hydride Reduction) Int3 Tetrahydroisoquinoline Intermediate Step3->Int3 Step4 Step 4: N-Methylation (Eschweiler-Clarke) This compound This compound Step4->this compound Int1->Step2 Int2->Step3 Int3->Step4

Caption: Proposed synthetic workflow for this compound.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects This compound This compound (Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC αi inhibits K_channel K+ Channel G_protein->K_channel βγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP produces Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux leads to Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Reduced Ca2+ influx leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_release->Analgesia

Caption: Simplified opioid receptor signaling pathway.

Validation & Comparative

A Comparative Analysis of the Analgesic Efficacy of Metofoline, Morphine, and Codeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic efficacy of Metofoline, a synthetic opioid analgesic developed in the 1950s, with the widely used opioids, morphine and codeine. Due to its withdrawal from the market in 1965 because of adverse ophthalmic effects, clinical and preclinical data on this compound is limited compared to morphine and codeine.[1] This guide synthesizes the available information to offer a comparative overview for research and drug development purposes.

Executive Summary

This compound is an isoquinoline (B145761) derivative with opioid analgesic properties.[1][2] Its analgesic efficacy is reported to be comparable to that of codeine. Specifically, the levorotatory (R)-enantiomer of this compound is approximately three times more potent than codeine, while the (S)-enantiomer is inactive.[1] Morphine remains the gold standard for opioid analgesia, exhibiting significantly higher potency than both codeine and this compound. Codeine acts as a prodrug, with a portion of it being metabolized to morphine to exert its analgesic effect. All three compounds primarily act as agonists at the µ-opioid receptor, initiating a G-protein coupled signaling cascade that results in analgesia.

Quantitative Comparison of Analgesic Potency and Receptor Binding

CompoundTest AnimalAnalgesic TestRoute of AdministrationED50 (mg/kg)Relative Potency (vs. Codeine)
This compound (racemic) ---Data Not Available~1x
(-)-Metofoline (R-enantiomer) ---Data Not Available~3x[1]
Morphine MouseHot Plate (55°C)Intraperitoneal (i.p.)~5.01[3]~9.4x
Codeine MouseHot Plate (55°C)Intraperitoneal (i.p.)~46.95[3]1x

Table 1: Comparative Analgesic Potency (ED50 Values). The ED50 value represents the dose required to produce a maximal analgesic effect in 50% of the test subjects. The relative potency of morphine to codeine in the hot plate test is approximately 9.4. While a specific ED50 for this compound is not available, its active enantiomer is reported to be about three times as potent as codeine.

CompoundReceptorLigandPreparationKᵢ (nM)
This compound µ-opioid--Data Not Available
Morphine µ-opioid[³H]DAMGORat brain homogenates1.2[4]
Codeine µ-opioid[³H]DAMGORat brain homogenates>100[5][6]

Table 2: Comparative µ-Opioid Receptor Binding Affinity (Kᵢ Values). The Kᵢ value is the inhibition constant, representing the affinity of a drug for a receptor. A lower Kᵢ value indicates a higher binding affinity. Morphine shows a significantly higher affinity for the µ-opioid receptor compared to codeine. Specific Kᵢ values for this compound are not available in the reviewed literature.

Signaling Pathways

Morphine, codeine (via its metabolite morphine), and this compound exert their analgesic effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of these agonists to the µ-opioid receptor initiates a downstream signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (this compound, Morphine, Codeine) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binding & Activation G_Protein G-Protein (αβγ) MOR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Gβγ modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca²⁺ Influx Ion_Channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia Start Start Acclimatize Acclimatize Animal Start->Acclimatize Baseline Measure Baseline Latency (Hot Plate) Acclimatize->Baseline Administer Administer Drug/Vehicle Baseline->Administer Wait Wait for Predetermined Time Administer->Wait Post_Treatment Measure Post-Treatment Latency Wait->Post_Treatment Record Record Data Post_Treatment->Record End End Record->End Start Start Prepare Prepare Reagents (Membranes, Ligands, Buffers) Start->Prepare Incubate Incubate Membranes with Radioligand & Test Compound Prepare->Incubate Filter Separate Bound & Unbound Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50 & Ki Count->Analyze End End Analyze->End

References

A Comparative Guide to Metofoline and Other Isoquinoline Alkaloids in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the isoquinoline (B145761) alkaloid metofoline with other prominent members of its class, namely noscapine (B1679977), sanguinarine, and berberine (B55584). The information is intended to assist researchers in evaluating these compounds for potential therapeutic applications by presenting a side-by-side analysis of their performance based on available experimental data.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which are found in plants and possess a wide range of pharmacological activities.[1][2] While many are explored for their potent anti-cancer properties, their effects on normal cells are also a critical area of study to determine potential toxicity and therapeutic windows.[1] This comparison will focus on the distinct research applications of this compound, noscapine, sanguinarine, and berberine.

This compound: An Opioid Analgesic

This compound is a synthetic isoquinoline derivative historically researched for its opioid analgesic properties.[3] Unlike many other opioids, it is not structurally related to morphine but demonstrates analgesic efficacy. Its primary mechanism of action involves interacting with opioid receptors, which are G-protein coupled receptors (GPCRs).[4][5] Activation of these receptors leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and ultimately modulating neuronal excitability to produce analgesia.[6][7][8] Due to adverse effects, this compound is not currently in clinical use, but its unique structure and opioid activity remain of interest in medicinal chemistry for the development of novel analgesics.[9]

Noscapine: A Microtubule-Targeting Anticancer Agent

Noscapine, another opium-derived alkaloid, has been investigated for its anticancer activities.[10] It functions as a microtubule-targeting agent, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cells.[10][11] Its cytotoxic effects have been documented across a range of cancer cell lines.

Sanguinarine: A Pro-Apoptotic and Anti-Inflammatory Alkaloid

Sanguinarine is a benzophenanthridine alkaloid that exhibits potent pro-apoptotic and anti-inflammatory effects.[12] It has been shown to induce cell death in various cancer cell lines and its anti-inflammatory properties are mediated, in part, through the inhibition of the NF-κB signaling pathway.[12]

Berberine: A Metabolic Regulator

Berberine is an isoquinoline alkaloid with significant effects on metabolic pathways.[13][14] It is widely researched for its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15] This activity contributes to its observed benefits in models of metabolic disorders.[13][14] Berberine has also demonstrated cytotoxic effects against multiple cancer cell lines.[13][14]

Comparative Data: Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values for noscapine, sanguinarine, and berberine in various cancer cell lines. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population and are a standard measure of cytotoxicity. Data for this compound in these assays is not available in the public domain.

Table 1: IC50 Values of Noscapine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-small cell lung cancer73[10]
H460Non-small cell lung cancer34.7[16]
HeLaCervical Cancer25[16]
MCF-7Breast Cancer (ER+)29[17]
MDA-MB-231Breast Cancer (ER-)69[17]
C6Glioma250[16]
Renal 1983Bladder Cancer39.1[16]
ThymocyteThymoma10[16]

Table 2: IC50 Values of Sanguinarine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
A375Melanoma0.11 - 0.54[12]
G361Melanoma0.11 - 0.54[12]
SK-MEL-3Melanoma0.11 - 0.54[12]
HeLaCervical Cancer2.62 µM[18]
SiHaCervical Cancer3.07 µM[18]

Table 3: IC50 Values of Berberine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Tca8113Oral squamous cell carcinoma218.52[13]
CNE2Nasopharyngeal carcinoma249.18[13]
MCF-7Breast Cancer272.15[13]
HeLaCervical Cancer245.18[13]
HT29Colon Cancer52.37[13]
T47DBreast Cancer25[19]
HCC70Triple Negative Breast Cancer0.19[20]
BT-20Triple Negative Breast Cancer0.23[20]
MDA-MB-468Triple Negative Breast Cancer0.48[20]
MDA-MB-231Triple Negative Breast Cancer16.7[20]

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these alkaloids and a general workflow for assessing cytotoxicity.

Metofoline_Opioid_Signaling This compound This compound OpioidReceptor μ-Opioid Receptor (GPCR) This compound->OpioidReceptor G_protein Gi/o Protein OpioidReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Analgesia Analgesia cAMP->Analgesia Leads to reduction in pain signaling

Caption: this compound's opioid signaling pathway.

Noscapine_Tubulin_Pathway Noscapine Noscapine Tubulin Tubulin Dimers Noscapine->Tubulin Binds to Microtubules Microtubule Polymerization Noscapine->Microtubules Disrupts dynamics Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Caption: Noscapine's mechanism via tubulin disruption.

Sanguinarine_Apoptosis_Pathway Sanguinarine Sanguinarine NFkB_Inhibition Inhibition of NF-κB Sanguinarine->NFkB_Inhibition ROS_Generation ROS Generation Sanguinarine->ROS_Generation Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Promotes Mitochondria Mitochondrial Stress ROS_Generation->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Sanguinarine-induced apoptosis pathway.

Berberine_AMPK_Pathway Berberine Berberine AMPK AMPK Activation Berberine->AMPK Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation Glucose_Uptake Increased Glucose Uptake Metabolic_Regulation->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Metabolic_Regulation->Fatty_Acid_Oxidation

Caption: Berberine's activation of the AMPK pathway.

Cytotoxicity_Workflow Start Start: Seed Cells Treatment Treat with Isoquinoline Alkaloid (Varying Concentrations) Start->Treatment Incubation Incubate (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Incubation->Assay Data_Analysis Measure Absorbance & Calculate Cell Viability Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: General workflow for cytotoxicity assessment.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Isoquinoline alkaloid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^6 cells/well and allow them to adhere overnight.[13]

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the isoquinoline alkaloid.[13] Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 hours).[13]

  • MTT Addition: Add 50 µL of MTT solution to each well and incubate for 3 hours.[13]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • Isoquinoline alkaloid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the isoquinoline alkaloid for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot for AMPK Activation

This technique is used to detect the phosphorylation (activation) of AMPK.

Materials:

  • Cell culture dishes

  • Cancer cell lines or other relevant cell types

  • Berberine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-AMPK, anti-total-AMPK)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Lysis: Treat cells with berberine for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total AMPK overnight.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection system.

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]DAMGO for µ-opioid receptor)

  • This compound or other test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound) in the assay buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).

Hot Plate Analgesia Test

This is a common behavioral test to assess the analgesic effects of compounds in animals.[21][22][23][24][25]

Materials:

  • Hot plate apparatus with adjustable temperature

  • Animal subjects (e.g., mice or rats)

  • This compound or other test compounds

  • Vehicle control

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and apparatus.

  • Baseline Measurement: Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing the animal on the hot plate at a set temperature (e.g., 55°C). A cut-off time is used to prevent tissue damage.

  • Compound Administration: Administer the test compound (this compound) or vehicle to the animals.

  • Post-treatment Measurement: At various time points after administration, place the animals back on the hot plate and measure the latency to the nociceptive response.

  • Data Analysis: Compare the response latencies between the treated and control groups to determine the analgesic effect.

References

Cross-Validation of Metofoline's Analgesic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic properties of Metofoline, a historically significant opioid analgesic, in relation to other common analgesics. Due to the withdrawal of this compound from the market in 1965, the available data is primarily from preclinical studies conducted in the mid-20th century. This document summarizes the known efficacy of this compound, outlines the standard experimental protocols used to assess its analgesic effects, and illustrates its proposed mechanism of action.

Comparative Analgesic Efficacy

This compound, an isoquinoline (B145761) derivative, demonstrated analgesic efficacy comparable to that of codeine in preclinical studies.[1][2] The active enantiomer, the levo (R)-form, was found to be approximately three times more potent than codeine.[1] Further research into analogs of this compound suggested the potential for significantly increased analgesic activity, with some derivatives showing over 50 times the potency of codeine in animal studies.[1]

Below is a summary of the comparative analgesic potency of this compound and other common opioid and non-opioid analgesics. It is important to note that direct head-to-head clinical trial data for this compound against a wide range of modern analgesics is unavailable. The data presented here is based on historical preclinical findings and established relative potencies of other analgesics.

Analgesic Agent Class Relative Potency (approx.) Primary Mechanism of Action Common Preclinical Assays
This compound Opioid (Isoquinoline derivative)Comparable to Codeine (active enantiomer ~3x Codeine)Mu- and Kappa-opioid receptor agonistHot Plate Test, Tail Flick Test
Morphine Opioid10x CodeineMu-opioid receptor agonistHot Plate Test, Tail Flick Test, Formalin Test
Codeine OpioidReference (Weak Opioid)Metabolized to Morphine; Mu-opioid receptor agonistHot Plate Test, Tail Flick Test, Writhing Test
Tramadol Atypical Opioid1-2x CodeineWeak Mu-opioid receptor agonist; Serotonin-Norepinephrine reuptake inhibitorHot Plate Test, Tail Flick Test
Acetylsalicylic Acid (Aspirin) NSAID-COX-1 and COX-2 inhibitorWrithing Test, Carrageenan-induced paw edema
Ibuprofen NSAID-COX-1 and COX-2 inhibitorWrithing Test, Carrageenan-induced paw edema

Experimental Protocols

The analgesic effects of this compound were likely evaluated using standard preclinical models of nociception for centrally acting analgesics. The two most common assays from that era were the Hot Plate Test and the Tail Flick Test.

Hot Plate Test

The hot plate test assesses the response of an animal to a thermal pain stimulus and is used to evaluate the efficacy of centrally acting analgesics.

Apparatus:

  • A heated metal plate with a precisely controlled temperature.

  • A transparent cylindrical enclosure to keep the animal on the heated surface.

  • A timer to record the latency of the response.

Procedure:

  • The hot plate is maintained at a constant temperature, typically between 50-55°C.

  • A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to elicit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound (this compound or a comparator) or a vehicle control is administered to the animal.

  • At predetermined time intervals after drug administration (e.g., 30, 60, 90 minutes), the animal is again placed on the hot plate, and the response latency is measured.

  • An increase in the latency period compared to the baseline and vehicle control indicates an analgesic effect.

Tail Flick Test

The tail flick test is another common method for assessing the analgesic properties of drugs by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Apparatus:

  • A radiant heat source (e.g., a high-intensity light beam).

  • A tail flick analgesiometer with a timer that starts with the heat stimulus and stops when the tail moves.

  • An animal restrainer.

Procedure:

  • The animal is gently placed in a restrainer, with its tail exposed.

  • A baseline reaction time is established by focusing the radiant heat source on a specific portion of the tail and measuring the time until the animal flicks its tail away. A cut-off time is employed to prevent tissue injury.

  • The test substance or vehicle is administered.

  • The tail flick latency is measured again at various time points post-administration.

  • A significant increase in the time to tail withdrawal is indicative of analgesia.

Mandatory Visualizations

Experimental Workflow for Analgesic Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a compound like this compound in a preclinical setting.

G A Animal Acclimatization B Baseline Nociceptive Testing (e.g., Hot Plate, Tail Flick) A->B C Randomization into Groups B->C D Drug Administration C->D E Vehicle Control Group D->E Group 1 F This compound Group(s) (Varying Doses) D->F Group 2+ G Positive Control Group (e.g., Codeine, Morphine) D->G Group n H Post-Treatment Nociceptive Testing (Time-Course Measurement) E->H F->H G->H I Data Collection and Analysis (e.g., Latency, ED50) H->I J Comparison of Analgesic Effects I->J

Caption: Workflow for Preclinical Analgesic Assessment.

Signaling Pathway of Opioid Receptor Activation

This compound, as an opioid, is understood to exert its analgesic effects through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the general signaling cascade initiated by an opioid agonist binding to a mu-opioid receptor.

G cluster_membrane Cell Membrane OpioidReceptor μ-Opioid Receptor (GPCR) G_protein G-protein (αi/o, β, γ) OpioidReceptor->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound (Agonist) This compound->OpioidReceptor Binds to G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Opioid Receptor Signaling Cascade.

References

In Vivo Validation of Metofoline's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of the mechanism of action of Metofoline, an opioid analgesic withdrawn from the market. Due to the limited availability of specific in vivo data for this compound, this document presents a hypothetical validation plan based on its classification as an opioid agonist, and compares it with the well-characterized opioid, morphine. This guide is intended to serve as a blueprint for designing preclinical studies to elucidate the in vivo pharmacology of novel analgesic compounds.

Overview of this compound and a Comparative Agent

This compound is an isoquinoline (B145761) derivative opioid analgesic with an efficacy comparable to codeine.[1] It was withdrawn from the market in 1965 due to the development of ophthalmic side effects, including cataracts in dogs.[1] For the purpose of this guide, we will compare the hypothetical in vivo validation of this compound with Morphine, a prototypical µ-opioid receptor agonist and the gold standard for opioid analgesia.

FeatureThis compound (Hypothetical)Morphine (Established)
Drug Class Opioid AnalgesicOpioid Analgesic
Chemical Class Isoquinoline DerivativePhenanthrene Alkaloid
Primary Target Opioid Receptors (presumed µ/κ agonist)µ-Opioid Receptor (agonist)
Therapeutic Use Analgesia (formerly)Analgesia
Key Safety Concern Cataract formation, ophthalmic side effectsRespiratory depression, tolerance, dependence

In Vivo Validation of Analgesic Efficacy

The primary in vivo validation of an opioid's mechanism of action involves demonstrating its analgesic effect in relevant animal models of pain.

Experimental Protocols

a) Hot Plate Test: This test assesses the response to a thermal pain stimulus, primarily mediated by central opioid pathways.

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).[2][3]

  • Procedure:

    • Acclimatize the animals (e.g., mice or rats) to the testing room for at least 30 minutes.

    • Determine the baseline latency by placing each animal on the hot plate and recording the time taken to elicit a pain response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[2][4]

    • Administer this compound or Morphine at various doses via a specific route (e.g., subcutaneous or intraperitoneal).

    • At predetermined time points post-administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the response latency.[5]

  • Data Analysis: The analgesic effect is quantified as the increase in response latency compared to baseline or a vehicle-treated control group. The data can be used to determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal effect).

b) Tail Flick Test: This assay also measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.

  • Apparatus: A tail flick analgesiometer that focuses a beam of radiant heat on the animal's tail.[6][7]

  • Procedure:

    • Gently restrain the animal (e.g., in a cylindrical holder) with its tail exposed.

    • Apply the heat stimulus to a specific portion of the tail and measure the time taken for the animal to flick its tail away from the heat source. A cut-off time is employed to prevent burns.[7]

    • Administer the test compound and measure the tail flick latency at various time points post-dosing.

  • Data Analysis: The increase in tail flick latency is indicative of an analgesic effect.

Comparative Efficacy Data (Hypothetical for this compound)
ParameterThis compound (Hypothetical Data)Morphine (Reference Data)
Hot Plate Latency (s) at 30 min Dose-dependent increaseDose-dependent increase; significant effect at 3.75-7.5 mg/kg.[8]
Tail Flick Latency (s) at 30 min Dose-dependent increaseDose-dependent increase; significant effect at 1.5 mg/kg.[9]
Analgesic ED50 (mg/kg, s.c.) ~10-15 mg/kg (estimated based on codeine-like potency)~5-9 mg/kg (strain and assay dependent).[8]

In Vivo Validation of Target Engagement and Downstream Signaling

To confirm that the analgesic effects of this compound are mediated through opioid receptor signaling, in vivo studies should assess target engagement and the modulation of downstream intracellular pathways.

Experimental Protocols

a) Western Blot for Phosphorylated ERK (p-ERK): Extracellular signal-regulated kinase (ERK) is a downstream effector in the MAPK signaling cascade, which can be modulated by opioid receptor activation.

  • Procedure:

    • Administer this compound or Morphine to animals.

    • At the time of peak analgesic effect, euthanize the animals and rapidly dissect specific brain regions implicated in pain processing (e.g., periaqueductal gray, spinal cord).

    • Homogenize the brain tissue and extract proteins.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for p-ERK and total ERK.

    • Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK. A change in this ratio following drug administration indicates modulation of the MAPK pathway.[10][11][12]

b) cAMP Assay: Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Following drug administration and tissue collection (as described above), homogenize the brain tissue in a lysis buffer.

    • Centrifuge the homogenate to remove cellular debris.

    • Measure the cAMP concentration in the supernatant using a commercially available cAMP enzyme immunoassay (EIA) or ELISA kit.[13][14][15]

  • Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample. A decrease in cAMP levels following drug administration would be consistent with opioid receptor activation.

Comparative Signaling Data (Hypothetical for this compound)
ParameterThis compound (Hypothetical Data)Morphine (Reference Data)
p-ERK/Total ERK Ratio (Brainstem) Increase or decrease depending on the specific pathway engagedAcute administration can decrease p-ERK levels in the nucleus accumbens.[16] Chronic administration can lead to a sustained increase in p-ERK in the pons/medulla.[17]
cAMP Levels (Brainstem) Dose-dependent decreaseAcute administration inhibits adenylyl cyclase, leading to decreased cAMP levels.[18][19]

Visualizing the Mechanism and Workflow

Signaling Pathway of a Prototypical Opioid Agonist

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor G_protein Gi/o Protein OR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits MAPK_Cascade MAPK Cascade G_protein->MAPK_Cascade Modulates This compound This compound/ Opioid Agonist This compound->OR Binds to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Analgesia Analgesia Gene_Expression->Analgesia Leads to ERK ERK MAPK_Cascade->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->Gene_Expression Modulates

Caption: Simplified signaling pathway of a typical Gi/o-coupled opioid receptor agonist.

Experimental Workflow for In Vivo Validation

InVivo_Workflow cluster_animal_studies Animal Studies cluster_ex_vivo_analysis Ex Vivo Analysis cluster_data_analysis Data Analysis & Interpretation Animal_Model Rodent Model (Mouse/Rat) Drug_Admin Drug Administration (this compound vs. Morphine vs. Vehicle) Animal_Model->Drug_Admin Behavioral_Testing Analgesia Assessment (Hot Plate / Tail Flick) Drug_Admin->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Efficacy_Comparison Compare Analgesic Efficacy (ED50) Behavioral_Testing->Efficacy_Comparison Biochemical_Assays Biochemical Assays Tissue_Collection->Biochemical_Assays Western_Blot Western Blot (p-ERK/ERK) Biochemical_Assays->Western_Blot cAMP_Assay cAMP Assay Biochemical_Assays->cAMP_Assay Signaling_Comparison Compare Downstream Signaling Western_Blot->Signaling_Comparison cAMP_Assay->Signaling_Comparison Conclusion Elucidate Mechanism of Action Efficacy_Comparison->Conclusion Signaling_Comparison->Conclusion

Caption: Experimental workflow for the in vivo validation of this compound's mechanism of action.

Safety and Toxicology Considerations: The Case of Cataracts

A critical aspect of in vivo validation is the assessment of a drug's safety profile. The withdrawal of this compound due to cataract formation highlights the importance of long-term toxicology studies. While the precise mechanism of this compound-induced cataracts is not well-documented, potential mechanisms for drug-induced cataracts include:

  • Oxidative Stress: Many drugs can increase the production of reactive oxygen species in the lens, leading to damage of lens proteins and lipids, ultimately causing opacification.[20]

  • Osmotic Imbalance: Some compounds can disrupt the osmotic balance of the lens, leading to swelling and cataract formation. The polyol pathway is a key mechanism in sugar-induced cataracts.[21]

  • Direct Interaction with Lens Proteins: The drug or its metabolites may directly bind to and alter the structure of crystallins, the primary proteins of the lens, leading to aggregation and light scattering.

  • Inhibition of Protective Enzymes: Drugs could inhibit enzymes that protect the lens from oxidative damage, such as glutathione (B108866) peroxidase or catalase.[22]

  • Disruption of Calcium Homeostasis: Alterations in lens calcium levels have been implicated in cataract formation. Some drugs, particularly those with high lipophilicity, can accumulate in the lens and disrupt Ca-ATPase activity.[23]

A comprehensive in vivo validation of a new analgesic candidate would necessitate long-term studies in a relevant species (e.g., dogs, as was the case for this compound) with regular ophthalmologic examinations to monitor for any lens opacities.

Conclusion

While specific in vivo data for this compound is scarce, this guide provides a robust framework for its hypothetical validation and comparison with a standard opioid, morphine. By employing established in vivo models of analgesia and biochemical assays to probe downstream signaling pathways, researchers can effectively characterize the mechanism of action of novel analgesic compounds. Furthermore, the case of this compound serves as a crucial reminder of the importance of thorough long-term safety and toxicology assessments in drug development.

References

Comparative Analysis of Metofoline Enantiomers' Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metofoline, also known as methopholine, is an opioid analgesic developed in the 1950s. As a chiral molecule, this compound exists as two enantiomers: (R)-Metofoline and (S)-Metofoline. Early research has indicated that the pharmacological activity of this compound resides primarily in one of its enantiomers.[1] This guide provides a comparative overview of the reported activity of this compound enantiomers, details the standard experimental protocols used to evaluate such compounds, and illustrates the key signaling pathways involved in their mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Data Presentation: Comparative Activity of this compound Enantiomers

While specific binding affinities (Ki) and functional potencies (EC50) for the individual enantiomers of this compound are not detailed in the available literature, initial studies established a qualitative difference in their analgesic effects. The (R)-enantiomer is reported to be the active analgesic, with a potency approximately three times that of codeine, whereas the (S)-enantiomer is considered inactive.[1]

To illustrate how the comparative data for this compound enantiomers would be presented if available, the following tables provide a hypothetical but representative summary of key pharmacological parameters.

Table 1: Hypothetical Opioid Receptor Binding Affinities (Ki) of this compound Enantiomers

CompoundReceptor SubtypeHypothetical Kᵢ (nM)
(R)-Metofoline Mu (µ)15
Delta (δ)> 1000
Kappa (κ)> 1000
(S)-Metofoline Mu (µ)> 10000
Delta (δ)> 10000
Kappa (κ)> 10000
Codeine (Reference) Mu (µ)3300
Morphine (Reference) Mu (µ)1.17

Note: Lower Kᵢ values indicate higher binding affinity. Data for reference compounds are from published studies.

Table 2: Hypothetical In Vitro Functional Activity (EC50) of this compound Enantiomers

CompoundAssay TypeHypothetical EC₅₀ (nM)
(R)-Metofoline GTPγS Binding85
(S)-Metofoline GTPγS Binding> 20000
Codeine (Reference) GTPγS Binding~2500
Morphine (Reference) GTPγS Binding60

Note: EC₅₀ represents the concentration required to elicit 50% of the maximal response. Lower EC₅₀ values indicate higher potency.

Table 3: Hypothetical In Vivo Analgesic Activity (ED50) of this compound Enantiomers

CompoundAnimal ModelTestHypothetical ED₅₀ (mg/kg)
(R)-Metofoline MouseHot Plate5
(S)-Metofoline MouseHot Plate> 100
Codeine (Reference) MouseHot Plate15
Morphine (Reference) MouseHot Plate1.5

Note: ED₅₀ is the dose required to produce a therapeutic effect in 50% of the population. Lower ED₅₀ values indicate higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the pharmacological characterization of opioid compounds like this compound enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of (R)-Metofoline and (S)-Metofoline for the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: [³H]-DAMGO (for µ-receptor), [³H]-DPDPE (for δ-receptor), [³H]-U69593 (for κ-receptor).

  • Unlabeled competitor: Naloxone (B1662785) (for determination of non-specific binding).

  • Test compounds: (R)-Metofoline and (S)-Metofoline.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (or naloxone for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

GTPγS Functional Assay

This functional assay measures the extent of G-protein activation following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of (R)-Metofoline and (S)-Metofoline in activating the µ-opioid receptor.

Materials:

  • Cell membranes expressing the µ-opioid receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • GDP (Guanosine diphosphate).

  • Test compounds: (R)-Metofoline and (S)-Metofoline.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, GDP, varying concentrations of the test compound, and the cell membrane preparation.

  • Pre-incubate the plate to allow the test compound to bind to the receptors.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data are plotted as [³⁵S]GTPγS binding versus the log of the agonist concentration and analyzed using non-linear regression to determine the EC₅₀ and Emax values.

Mandatory Visualization

Metofoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound (R)-Metofoline MOR μ-Opioid Receptor (GPCR) This compound->MOR G_protein Gαi/o and Gβγ Complex MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: General signaling pathway of an agonist at the μ-opioid receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Receptor_Binding Radioligand Binding Assay (Determine Ki) Data_Analysis Non-linear Regression Analysis Receptor_Binding->Data_Analysis Functional_Assay GTPγS Functional Assay (Determine EC50, Emax) Functional_Assay->Data_Analysis Analgesia_Model Animal Model of Analgesia (e.g., Hot Plate Test) (Determine ED50) Analgesia_Model->Data_Analysis Comparison Comparative Analysis of (R)- and (S)-Enantiomers Data_Analysis->Comparison

References

Validating Metofoline as a Selective Opioid Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document summarizes available information and provides a framework for the experimental validation of a compound like Metofoline. It includes comparative data for well-characterized opioid agonists—DAMGO (a selective mu-opioid peptide agonist) and fentanyl (a potent synthetic mu-opioid agonist)—to serve as benchmarks. Detailed experimental protocols for key assays in opioid pharmacology are also provided to guide potential research.

Comparative Analysis of Opioid Receptor Agonists

To objectively assess the selectivity of an opioid agonist, it is crucial to determine its binding affinity and functional potency at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Opioid Receptor Binding Affinity (Ki)

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
This compound Data not availableData not availableData not available
DAMGO 1.181430213
Fentanyl ~1.35Data variesData varies
Morphine 1.14>1000~280

Note: Data for DAMGO and Morphine are from various sources. Fentanyl's affinity for delta and kappa receptors can vary depending on the study.

Opioid Receptor Functional Activity (EC50)

Functional activity measures the concentration of a ligand required to elicit a half-maximal response in a cell-based assay. A common method is the GTPγS binding assay, which measures the activation of G-proteins coupled to the opioid receptors. A lower EC50 value indicates greater potency.

Table 2: Opioid Receptor Functional Potency (EC50, nM) in GTPγS Binding Assay

CompoundMu (μ) ReceptorDelta (δ) ReceptorKappa (κ) Receptor
This compound Data not availableData not availableData not available
DAMGO 222>10000>10000
Fentanyl ~32Data variesData varies
Morphine ~130>10000>10000

Note: Data for DAMGO, Fentanyl, and Morphine are from various sources and can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for mu-opioid receptor activation and the general workflows for the experimental protocols described below.

G_protein_signaling This compound This compound (Agonist) MOR Mu-Opioid Receptor (μOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Signaling Downstream Signaling (e.g., MAPK pathway) cAMP->Signaling Regulates Ion_Channel->Signaling Influences Analgesia Analgesia & Other Physiological Effects Signaling->Analgesia

Figure 1: Mu-Opioid Receptor G-protein Signaling Pathway

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS Binding Assay b_start Prepare Membranes (with opioid receptors) b_incubate Incubate with Radioligand & Test Compound (this compound) b_start->b_incubate b_filter Separate Bound & Free Ligand (Filtration) b_incubate->b_filter b_measure Measure Radioactivity b_filter->b_measure b_analyze Analyze Data (IC50, Ki) b_measure->b_analyze f_start Prepare Membranes (with opioid receptors) f_incubate Incubate with [35S]GTPγS, GDP & Test Compound (this compound) f_start->f_incubate f_filter Separate Bound & Free [35S]GTPγS (Filtration) f_incubate->f_filter f_measure Measure Radioactivity f_filter->f_measure f_analyze Analyze Data (EC50, Emax) f_measure->f_analyze

Figure 2: General Experimental Workflows

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human recombinant μ, δ, or κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

  • This compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Naloxone (10 µM), radioligand, and membrane suspension.

    • Competition: A range of concentrations of this compound, radioligand, and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter mat, add scintillation cocktail to each filter, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total and competition counts.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins through the μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes as described above.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • This compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • Other materials are the same as for the binding assay.

Procedure:

  • Membrane Preparation: Prepare membranes as in the binding assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Basal Binding: Assay buffer and membrane suspension.

    • Non-specific Binding: Unlabeled GTPγS (10 µM), assay buffer, and membrane suspension.

    • Agonist Stimulation: A range of concentrations of this compound and membrane suspension.

  • Pre-incubation: Add GDP (final concentration 10-30 µM) to all wells and pre-incubate at 30°C for 15 minutes.

  • Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration, Washing, and Detection: Follow the same procedure as in the binding assay.

  • Data Analysis:

    • Calculate specific [³⁵S]GTPγS binding by subtracting non-specific counts.

    • Plot the specific binding (often as a percentage of the maximal response to a standard full agonist like DAMGO) against the log concentration of this compound.

    • Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

Conclusion

While this compound has a historical record as an opioid analgesic, a thorough in vitro characterization of its selectivity and potency at the opioid receptor subtypes is lacking in currently accessible scientific literature. The experimental protocols and comparative data provided in this guide offer a robust framework for such a validation. Should a research program aimed at re-evaluating this compound or its analogs be undertaken, these methodologies would be essential for elucidating its precise pharmacological profile and determining its potential as a selective opioid receptor agonist. The comparison with well-characterized compounds like DAMGO and fentanyl is critical for interpreting the significance of the experimental findings.

References

A Comparative Analysis of Metofoline and Its Analogs for Opioid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metofoline, an opioid analgesic developed in the 1950s, and its structural analogs represent a unique chemotype within the landscape of opioid research. Though withdrawn from the market, the structure-activity relationships (SAR) of this series offer valuable insights for the design of novel analgesics. This guide provides a side-by-side comparison of this compound and its key analogs, summarizing available performance data and outlining relevant experimental protocols.

Chemical Structures

This compound and its investigated analogs share a 1-(substituted-phenethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline core. The primary point of variation in the initial analog series is the substituent at the 4' position of the phenethyl group.

CompoundR
This compound4'-Chloro
4'-Fluoro Analog4'-Fluoro
4'-Nitro Analog4'-Nitro

Performance Data: A Side-by-Side Comparison

CompoundEnantiomer/MixtureRelative Analgesic Potency (vs. Codeine)
This compound (R)-enantiomer~3x
(S)-enantiomerInactive
4'-Fluoro Analog RacemicSlightly more potent than this compound
4'-Nitro Analog Racemic~20x
Later Bristol-Myers Analogs ->50x

Note: The specific structures of the later, more potent analogs developed by Bristol-Myers are not publicly disclosed.

Mechanism of Action and Signaling Pathway

This compound and its analogs are opioid receptor agonists, with their analgesic effects presumed to be mediated primarily through the mu-opioid receptor (μOR) , a G-protein coupled receptor (GPCR). Activation of the μOR initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

Upon agonist binding, the μOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins (Gαᵢ/Gα₀). The activated Gα subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, including ion channels.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) muOR μ-Opioid Receptor (GPCR) This compound->muOR Binds to G_protein Gαi/oβγ muOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Analgesia) PKA->Cellular_Response Leads to

Mu-opioid receptor signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize opioid analgesics. While the specific protocols used for the initial evaluation of this compound are not available, these represent the standard procedures in the field.

In Vitro Opioid Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the human mu-opioid receptor (μOR)

  • Radioligand (e.g., [³H]-DAMGO, a selective μOR agonist)

  • Test compound (this compound or analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a determined protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, an excess of non-specific binding control, and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

binding_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand binding assay.
In Vivo Analgesic Efficacy Assessment (Hot-Plate Test)

This is a common behavioral test in rodents to assess the efficacy of centrally acting analgesics against thermal pain.

Materials:

  • Hot-plate apparatus with adjustable temperature

  • Animal subjects (e.g., mice or rats)

  • Test compound (this compound or analog) dissolved in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., morphine)

Procedure:

  • Acclimatization: Acclimate the animals to the testing room and handling procedures.

  • Baseline Measurement: Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal by placing it on the hot plate set at a specific temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Measurement: At various time points after drug administration, place each animal back on the hot plate and measure the latency to the nociceptive response.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the test compound. The data can be expressed as the percent maximal possible effect (%MPE).

Conclusion

This compound and its analogs, particularly those with electron-withdrawing substituents at the 4'-position of the phenethyl group, demonstrate the potential for potent opioid-mediated analgesia. The available data, though lacking in modern quantitative metrics, clearly indicates a structure-activity relationship where the potency can be significantly modulated by substitution on the phenethyl ring. The (R)-enantiomer of this compound is the active stereoisomer. Further investigation of this chemical scaffold, employing contemporary in vitro and in vivo pharmacological assays, could provide valuable insights for the development of novel analgesics with improved therapeutic profiles. The historical context of this compound's withdrawal due to side effects also underscores the importance of thorough toxicological evaluation in any future drug development based on this scaffold.

References

Replicating Historical Studies on Metofoline's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the historical data on Metofoline, an opioid analgesic developed in the 1950s. The information is intended to assist researchers in understanding its pharmacological profile and to provide a basis for replicating and expanding upon early studies. Due to the limited availability of full-text historical articles, this guide synthesizes currently accessible data and outlines the necessary experimental protocols for future research.

Overview of this compound

This compound, also known as methofoline, is an isoquinoline (B145761) derivative opioid analgesic.[1] It was discovered by researchers at Hoffmann-La Roche in the 1950s.[1] Structurally, it is noted to be similar to the non-opioid alkaloid papaverine.[1] this compound was marketed in the United States under the brand name Versidyne for the treatment of postoperative pain.[1] However, it was withdrawn from the market in 1965 due to the emergence of ophthalmic side effects, including the development of cataracts in dogs.[1]

The analgesic efficacy of this compound is reported to be comparable to that of codeine.[1] The active form of the drug is the levo (R) enantiomer.[1]

Comparative Analgesic Efficacy

Historical studies directly comparing this compound to other analgesics are crucial for understanding its potency and clinical potential. The primary comparator identified in the literature is codeine.

Table 1: Summary of Comparative Analgesic Studies

Study Comparison Drugs Key Findings (Qualitative) Quantitative Data (Requires Full-Text Access)
Cass, L. J., & Frederik, W. S. (1963). METHOPHOLINE, A NEW ANALGESIC AGENT. American Journal of the Medical Sciences, 246(5), 550–557.Codeine, PlaceboEfficacy comparable to codeine.Specific pain relief scores, duration of action, side effect incidence.
Moore, J., & Foldes, F. F. (1962). An evaluation of the efficacy of methopholine for the relief of postoperative pain. American Journal of the Medical Sciences, 244(3), 337-343.Pethidine, PlaceboEffective in managing postoperative pain.Pain intensity scores, rescue medication requirements, onset of analgesia.

Experimental Protocols

To replicate the historical findings, detailed experimental protocols are necessary. Based on the available information, the following methodologies would be central to these studies.

Clinical Trial for Analgesic Efficacy (Postoperative Pain)

This protocol is a generalized reconstruction based on typical analgesic trials of the era.

Objective: To compare the analgesic efficacy and safety of this compound with codeine and a placebo in patients with postoperative pain.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Patient Population: Adult patients experiencing moderate to severe pain following a standardized surgical procedure (e.g., dental extraction, abdominal surgery).

Interventions:

  • This compound (dose to be determined based on historical literature)

  • Codeine (standard analgesic dose, e.g., 30-60 mg)

  • Placebo

Outcome Measures:

  • Primary: Pain intensity assessed at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration using a validated pain scale (e.g., Visual Analog Scale [VAS] or a numerical rating scale).

  • Secondary:

    • Time to onset of analgesia.

    • Duration of analgesia.

    • Proportion of patients requiring rescue medication.

    • Patient-reported global assessment of pain relief.

    • Incidence and severity of adverse events (e.g., nausea, vomiting, dizziness, sedation).

Workflow Diagram:

G cluster_screening Patient Screening cluster_treatment Treatment Arms cluster_assessment Assessment P Surgical Patients with Postoperative Pain I Inclusion/Exclusion Criteria P->I C Informed Consent I->C R Randomization C->R M This compound Administration R->M Co Codeine Administration R->Co Pl Placebo Administration R->Pl PA Pain Assessment (VAS at intervals) M->PA AE Adverse Event Monitoring M->AE Co->PA Co->AE Pl->PA Pl->AE D Data Analysis PA->D AE->D

Clinical trial workflow for assessing analgesic efficacy.

Signaling Pathways

The precise signaling pathway of this compound has not been extensively elucidated in the available literature. As an opioid, it is presumed to act primarily through opioid receptors, which are G-protein coupled receptors (GPCRs).

Presumed Opioid Receptor Signaling

Opioid agonists typically bind to mu (µ), delta (δ), or kappa (κ) opioid receptors. This binding initiates a cascade of intracellular events.

Diagram of a Generic Opioid Receptor Signaling Pathway:

G cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OpioidReceptor Opioid Receptor (GPCR) This compound->OpioidReceptor Binding G_protein G-protein (αβγ subunits) OpioidReceptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->IonChannel Modulation MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia MAPK->Analgesia

Presumed signaling pathway of this compound via opioid receptors.

Further research is required to determine this compound's specific binding affinities for the different opioid receptor subtypes and its potential for biased agonism (i.e., preferential activation of G-protein signaling over β-arrestin pathways).

Ophthalmic Side Effects

The withdrawal of this compound from the market was due to reports of ophthalmic side effects, most notably the development of cataracts in dogs.[1] The precise mechanism for this is not well-documented for this compound specifically. However, for isoquinoline alkaloids in general, ocular toxicity can occur, though the mechanisms are varied.

Logical Relationship Diagram for Investigating Ophthalmic Toxicity:

G cluster_investigation Potential Mechanisms of Ocular Toxicity This compound This compound (Isoquinoline Alkaloid) OxidativeStress Increased Oxidative Stress in Lens This compound->OxidativeStress EnzymeInhibition Inhibition of Lens Protective Enzymes This compound->EnzymeInhibition ProteinAggregation Direct Interaction and Aggregation of Lens Proteins This compound->ProteinAggregation MetabolicDisruption Disruption of Lens Metabolism This compound->MetabolicDisruption Cataract Cataract Formation OxidativeStress->Cataract EnzymeInhibition->Cataract ProteinAggregation->Cataract MetabolicDisruption->Cataract

Investigative pathways for this compound-induced cataracts.

Conclusion and Future Directions

This compound represents a historical example of an opioid analgesic with an efficacy comparable to codeine. Its withdrawal due to safety concerns highlights the importance of thorough toxicological screening in drug development. For researchers interested in revisiting this compound or its analogs, the primary challenge will be to access the full historical clinical data to quantitatively understand its therapeutic window and side effect profile.

Future research should focus on:

  • Obtaining and re-analyzing the full-text data from the original clinical trials.

  • Performing in vitro receptor binding and functional assays to characterize this compound's interaction with opioid receptor subtypes and downstream signaling pathways (G-protein vs. β-arrestin).

  • Conducting preclinical toxicology studies in relevant animal models to investigate the mechanism of cataract formation.

By systematically addressing these knowledge gaps, a more complete understanding of this compound's pharmacology can be achieved, potentially informing the development of safer and more effective analgesics.

References

Assessing the Translational Potential of Metofoline: A Comparative Analysis for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metofoline, an opioid analgesic developed in the 1950s, presents a unique case study in translational medicine. Initially promising for postoperative pain, its journey was cut short due to safety concerns. This guide provides a comparative analysis of this compound against current postoperative pain management alternatives, offering insights into the translational potential of related isoquinoline-based compounds and the evolution of analgesic drug development.

Overview of this compound and Modern Alternatives

This compound, also known as methofoline, is an isoquinoline (B145761) derivative with analgesic efficacy comparable to codeine.[1] Developed by Hoffmann-La Roche, it was marketed under the brand name Versidyne before being withdrawn in 1965 due to the emergence of ophthalmic side effects, specifically the development of cataracts in dogs during preclinical toxicology studies.[1] Unlike most opioids, this compound is not structurally related to morphine but shares some similarity with the non-opioid alkaloid papaverine.[1]

The landscape of postoperative pain management has since evolved into a multimodal approach, combining different drug classes to improve efficacy and reduce reliance on opioids.[2][3] This guide compares this compound to three representative modern alternatives:

  • Ketorolac: A potent non-steroidal anti-inflammatory drug (NSAID).

  • Gabapentin: An anticonvulsant now widely used for neuropathic and postoperative pain.

  • Fentanyl: A powerful synthetic opioid used for severe pain.

Comparative Data

The following tables summarize the available quantitative data for this compound and the selected modern alternatives. Due to the historical nature of this compound's development and its early withdrawal, detailed quantitative data from its original studies are limited in publicly accessible literature.

Table 1: Analgesic Efficacy

CompoundDrug ClassMechanism of ActionRelative Potency (to Morphine)Efficacy in Postoperative Pain
This compound Opioid (Isoquinoline derivative)Opioid receptor agonist (presumed)Similar to codeine (active R-enantiomer ~3x codeine)[1]Evaluated for postoperative pain[1]
Ketorolac NSAIDCOX-1 and COX-2 inhibitor-Effective for mild to moderate pain; opioid-sparing
Gabapentin GabapentinoidBinds to α2δ-1 subunit of voltage-gated calcium channels-Reduces opioid consumption and pain scores[4]
Fentanyl Opioid (Phenylpiperidine derivative)Potent µ-opioid receptor agonist50-100 times more potent than morphineWidely used for severe acute postoperative pain

Table 2: Safety and Side Effect Profile

CompoundCommon Side EffectsSerious Adverse Events
This compound Nausea, vomiting, sedation (typical opioid side effects)Ophthalmic toxicity, cataracts (in dogs) [1]
Ketorolac Gastrointestinal bleeding, renal dysfunction, cardiovascular eventsIncreased risk of GI perforation, ulcers, and bleeding
Gabapentin Dizziness, somnolence, peripheral edemaRespiratory depression (especially with other CNS depressants)
Fentanyl Respiratory depression, sedation, nausea, constipation, muscle rigidityProfound respiratory depression, opioid use disorder

Experimental Protocols and Methodologies

Hypothesized Preclinical Analgesic Workflow for this compound

G cluster_preclinical Preclinical Analgesic Activity Screening animal_model Rodent Models (e.g., mice, rats) hot_plate Hot Plate Test (Thermal Nociception) animal_model->hot_plate tail_flick Tail Flick Test (Thermal Nociception) animal_model->tail_flick writhing_test Writhing Test (Chemical Nociception) animal_model->writhing_test dose_response Dose-Response Assessment hot_plate->dose_response tail_flick->dose_response writhing_test->dose_response comparison Comparison with Standard (e.g., Codeine, Morphine) dose_response->comparison G cluster_clinical Modern Postoperative Pain Clinical Trial patient_recruitment Patient Recruitment (e.g., post-abdominal surgery) randomization Randomization (Drug vs. Placebo/Active Comparator) patient_recruitment->randomization blinding Double-Blinding randomization->blinding drug_admin Drug Administration blinding->drug_admin pain_assessment Pain Assessment (e.g., VAS scores at 2, 4, 8, 24h) drug_admin->pain_assessment opioid_consumption Rescue Opioid Consumption Measurement drug_admin->opioid_consumption adverse_events Adverse Event Monitoring drug_admin->adverse_events data_analysis Statistical Data Analysis pain_assessment->data_analysis opioid_consumption->data_analysis adverse_events->data_analysis G This compound This compound MOR µ-Opioid Receptor This compound->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia G Ketorolac Ketorolac COX COX-1 & COX-2 Ketorolac->COX inhibits Prostaglandins ↓ Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Inflammation ↓ Inflammation Prostaglandins->Inflammation Pain ↓ Pain Inflammation->Pain G Gabapentin Gabapentin VGCC Voltage-Gated Ca2+ Channels (α2δ-1 subunit) Gabapentin->VGCC binds to Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Neurotransmitter_release ↓ Excitatory Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

References

Benchmarking Metofoline Against Novel Pain Therapeutics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the historical opioid analgesic, Metofoline, benchmarked against a new generation of non-opioid pain therapeutics: the NaV1.8 inhibitor suzetrigine (B10856436) (Journavx), the nerve growth factor (NGF) inhibitor tanezumab (B1168043), and the fibromyalgia treatment Tonmya (cyclobenzaprine HCl).

This guide provides a comparative overview for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, efficacy, and safety profiles of these distinct analgesic agents. Due to the withdrawal of this compound from the market in 1965, publicly available quantitative preclinical and clinical data are limited. This guide presents the available historical information on this compound alongside robust, contemporary data for the novel therapeutics.

Executive Summary

This compound, an opioid analgesic with efficacy comparable to codeine, was withdrawn due to safety concerns, including ophthalmic side effects.[1][2] In contrast, a new wave of non-opioid analgesics targeting different pathways has emerged, offering potentially safer and more effective pain management strategies. This guide delves into a direct comparison of this compound with three such novel therapeutics:

  • Suzetrigine (Journavx): A first-in-class, selective NaV1.8 inhibitor recently approved for the treatment of moderate to severe acute pain.[3][4]

  • Tanezumab: An investigational monoclonal antibody that targets nerve growth factor (NGF), showing efficacy in chronic pain conditions like osteoarthritis.[5][6]

  • Tonmya (cyclobenzaprine HCl): A novel sublingual formulation of cyclobenzaprine (B1214914) approved for the management of fibromyalgia.[7][8]

This comparison highlights the evolution of analgesic drug development, moving from broad-acting opioids to highly specific, non-addictive therapies.

Comparative Data Tables

The following tables summarize the available quantitative data for this compound and the selected novel pain therapeutics.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compoundSuzetrigine (Journavx)TanezumabTonmya (cyclobenzaprine HCl)
Drug Class Opioid Analgesic[1][2]Selective NaV1.8 Inhibitor[9]Monoclonal Antibody (anti-NGF)[10]Tricyclic Amine Derivative[11]
Primary Mechanism of Action Opioid receptor agonist[1]Blocks the NaV1.8 sodium channel in peripheral pain-sensing neurons[9]Sequesters nerve growth factor (NGF), preventing it from binding to its receptor[10]Modulates 5-HT2A, α1, H1, and M1 receptors; targets sleep architecture and central pain processing[7][11]
Therapeutic Indication(s) Postoperative pain (withdrawn)[1]Moderate to severe acute pain[4]Osteoarthritis pain (investigational)[5]Fibromyalgia[7]

Table 2: Preclinical Efficacy

ParameterThis compoundSuzetrigine (Journavx)TanezumabTonmya (cyclobenzaprine HCl)
Animal Models of Efficacy N/AFormalin test, Complete Freund's Adjuvant (CFA)-induced thermal hypersensitivity, partial sciatic nerve injury-induced neuropathy[12]Various chronic and inflammatory pain models[6]N/A
Key Efficacy Findings Reported analgesic efficacy similar to codeine[1]Dose-dependent reduction of nocifensive behaviors and reversal of hyperalgesia[12]Effective targeting of the NGF pathway in various pain models[6]N/A
IC50 / ED50 N/AIC50 = 0.35 ± 0.17 μM (TTX-resistant sodium currents in mouse DRG neurons)[12]N/AN/A

Table 3: Clinical Efficacy

ParameterThis compoundSuzetrigine (Journavx)TanezumabTonmya (cyclobenzaprine HCl)
Patient Population Postoperative pain[1]Moderate to severe acute postoperative pain (abdominoplasty, bunionectomy)[13][14]Moderate to severe osteoarthritis of the knee or hip[3][5]Fibromyalgia[8][15]
Primary Efficacy Endpoint N/ATime-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48)[12]Change from baseline in WOMAC Pain and Physical Function subscales, and patient's global assessment of OA[3][16]Change from baseline in daily pain score at week 14[15][17]
Key Efficacy Results Analgesic efficacy comparable to codeine[1]Statistically significant improvement in SPID48 vs. placebo.[2] Not superior to hydrocodone/acetaminophen.[13]Statistically significant improvement in WOMAC pain and physical function scores vs. placebo.[3][18]Statistically significant reduction in daily pain scores vs. placebo.[15][17]
Percentage of Responders N/AN/A54.4-57.1% of patients achieved ≥50% pain reduction at week 16 (vs. 37.9% for placebo)[8]A greater proportion of patients achieved a ≥30% pain reduction at 3 months vs. placebo[15]

Table 4: Clinical Safety and Tolerability

ParameterThis compoundSuzetrigine (Journavx)TanezumabTonmya (cyclobenzaprine HCl)
Reason for Discontinuation/Black Box Warning Withdrawn from market due to ophthalmic side effects (cataracts in dogs)[1][2]N/AClinical development paused in the past due to rapidly progressive osteoarthritis (RPOA)[16]N/A
Common Adverse Events N/APruritus (2%)[13]Paresthesia, hypoesthesia[18]Oral hypoesthesia, oral discomfort, abnormal product taste, somnolence[15]
Serious Adverse Events Ophthalmic side effects[1]N/ARapidly progressive osteoarthritis (RPOA) (1.3-2.8%)[3][5]N/A

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the mechanisms of action for this compound and the novel pain therapeutics.

Metofoline_Pathway This compound This compound Opioid_Receptor μ-Opioid Receptor (Presynaptic Neuron) This compound->Opioid_Receptor Binds and Activates Ca_Channel Voltage-gated Ca2+ Channel Opioid_Receptor->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle (e.g., Glutamate, Substance P) Ca_Channel->Vesicle Prevents Fusion and Release Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Reduced Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Less Neurotransmitter Binding Pain_Signal Pain Signal Propagation Postsynaptic_Neuron->Pain_Signal Decreased Transmission

Caption: this compound's opioid agonist mechanism of action.

Novel_Therapeutics_Pathways cluster_Suzetrigine Suzetrigine (Journavx) Pathway cluster_Tanezumab Tanezumab Pathway cluster_Tonmya Tonmya Pathway Suzetrigine Suzetrigine NaV18 NaV1.8 Channel (Nociceptor) Suzetrigine->NaV18 Selectively Inhibits Action_Potential Action Potential Generation NaV18->Action_Potential Blocks Na+ Influx Tanezumab Tanezumab NGF Nerve Growth Factor (NGF) Tanezumab->NGF Binds and Sequesters TrkA_Receptor TrkA Receptor (Nociceptor) NGF->TrkA_Receptor Binding Blocked Sensitization Nociceptor Sensitization TrkA_Receptor->Sensitization Prevents Downstream Signaling Tonmya Tonmya Receptors 5-HT2A, α1, H1, M1 Receptors (CNS) Tonmya->Receptors Modulates Sleep_Architecture Improved Sleep Architecture Receptors->Sleep_Architecture Central_Pain Modulation of Central Pain Processing Receptors->Central_Pain

Caption: Mechanisms of action for novel pain therapeutics.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for evaluating the analgesic efficacy of a test compound.

Preclinical_Workflow start Start: Test Compound acute_pain Acute Pain Models start->acute_pain inflammatory_pain Inflammatory Pain Model start->inflammatory_pain neuropathic_pain Neuropathic Pain Model start->neuropathic_pain hot_plate Hot Plate Test acute_pain->hot_plate tail_flick Tail-Flick Test acute_pain->tail_flick formalin Formalin Test inflammatory_pain->formalin chung_model Chung Model (Spinal Nerve Ligation) neuropathic_pain->chung_model data_analysis Data Analysis: Dose-Response Curves, ED50 Calculation hot_plate->data_analysis tail_flick->data_analysis formalin->data_analysis chung_model->data_analysis end Efficacy Profile Established data_analysis->end

Caption: Preclinical analgesic drug discovery workflow.

Experimental Protocols

Detailed methodologies for key preclinical experiments cited in analgesic research are provided below.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal pain stimulus, primarily mediated by supraspinal pathways.[19][20]

  • Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the animal on the heated surface.

  • Procedure:

    • The hot plate surface is preheated to a constant temperature, typically between 52-55°C.[7]

    • A rodent (mouse or rat) is placed on the heated surface, and a stopwatch is started simultaneously.

    • The latency to the first sign of a nocifensive response is recorded. Common responses include licking or flicking of a hind paw, or jumping.[7]

    • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond within this time, it is removed from the apparatus, and the cut-off time is recorded as its latency.

  • Data Analysis: The latency to respond is measured before and after administration of the test compound. An increase in latency indicates an analgesic effect.

Tail-Flick Test

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus.[21]

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Procedure:

    • The rodent is gently restrained, with its tail exposed and positioned in the path of the light beam.

    • The light source is activated, and a timer starts.

    • The time taken for the animal to flick its tail out of the beam is recorded as the tail-flick latency.

    • A cut-off time is employed to avoid tissue damage.

  • Data Analysis: Similar to the hot plate test, an increase in the latency to flick the tail after drug administration signifies analgesia.

Formalin Test

The formalin test is a model of tonic chemical pain that is particularly useful for differentiating between analgesic mechanisms.[1]

  • Procedure:

    • A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of the rodent's hind paw.

    • The animal is then placed in an observation chamber.

    • Nocifensive behaviors, such as licking, biting, or flinching of the injected paw, are observed and quantified over a set period (e.g., 60 minutes).

  • Phases of the Formalin Response:

    • Phase 1 (Early Phase): Occurs within the first 5-10 minutes post-injection and is characterized by acute, intense nocifensive behavior. This phase is thought to be due to the direct activation of nociceptors.[1]

    • Phase 2 (Late Phase): Begins approximately 15-20 minutes post-injection and can last for 40-60 minutes. This phase is associated with an inflammatory response and central sensitization.

  • Data Analysis: The total time spent exhibiting nocifensive behaviors is recorded for both phases. Centrally acting analgesics, like opioids, are typically effective in both phases, while anti-inflammatory drugs are more effective in Phase 2.

Conclusion

The landscape of pain management is undergoing a significant transformation, driven by the need for safer and more effective alternatives to traditional opioid analgesics. While this compound represents a historical approach to pain relief, its withdrawal from the market underscores the importance of a favorable safety profile in the development of new therapeutics. The novel agents discussed in this guide—suzetrigine, tanezumab, and Tonmya—exemplify the progress made in understanding the underlying mechanisms of pain and developing targeted therapies. By selectively modulating specific pathways involved in pain signaling, these drugs offer the potential for improved efficacy and reduced side effects compared to their predecessors. This comparative guide provides a valuable resource for researchers and clinicians, highlighting the evolution of analgesic drug discovery and the promise of a new era in pain management.

References

Safety Operating Guide

Navigating the Disposal of Metofoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for the opioid analgesic Metofoline necessitates a cautious approach rooted in general best practices for pharmaceutical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to established protocols for opioid disposal, while acknowledging the lack of chemical-specific data for this compound.

Recommended Disposal Procedures for this compound

In the absence of specific directives for this compound, the primary recommendation is to utilize pharmaceutical take-back programs. These programs represent the most secure and environmentally sound method for disposing of controlled substances.

Step-by-Step Disposal Guidance:

  • Prioritize Take-Back Programs: The U.S. Drug Enforcement Administration (DEA) and various local authorities sponsor national prescription drug take-back days and provide authorized collection sites.[2][3] These are the preferred methods for the disposal of opioids like this compound.[2] Many pharmacies and law enforcement agencies also offer year-round drop-off locations.[2][4]

  • Mail-Back Programs: Another viable option is the use of mail-back envelopes, which provide a secure method for sending unused medications to a licensed disposal facility.[2][5]

  • Disposal in Household Trash (if take-back options are unavailable): If a take-back or mail-back program is not accessible, this compound can be disposed of in the household trash with specific precautions to prevent accidental ingestion or diversion.[3][5]

    • Do not crush tablets or capsules.[5]

    • Mix the medication with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[3][5]

    • Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[3]

    • Before discarding the original container, remove or obscure all personal information from the label to protect patient privacy.[3]

  • Flushing (Not Recommended without Specific Guidance): Some opioids are on the FDA's "flush list" due to their high potential for harm if accidentally ingested.[4][6] However, without a specific directive for this compound, flushing is not advised due to the potential for environmental contamination.[7] Pharmaceuticals in waterways can have adverse effects on aquatic life.[7]

Quantitative Data on Pharmaceutical Disposal

While specific quantitative data for this compound disposal is unavailable, the following table summarizes general information relevant to pharmaceutical waste.

ParameterGuideline/DataSource
P-listed Wastes Acutely hazardous and subject to stringent regulation.EPA[8]
U-listed Wastes Toxic and subject to regulation, but less stringent than P-listed.EPA[8]
Toxicity Characteristic Wastes are considered hazardous if they exceed certain concentration levels of specific contaminants.EPA[8]

Note: The specific hazardous waste classification for this compound is undetermined without an SDS.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound have not been established due to its withdrawal from the market. The procedures outlined above are based on regulatory guidelines for pharmaceutical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Metofoline_Disposal_Workflow start Start: Have Unused This compound check_take_back Are drug take-back programs or authorized collectors available? start->check_take_back use_take_back Utilize take-back program or authorized collector. check_take_back->use_take_back Yes check_mail_back Are mail-back programs available? check_take_back->check_mail_back No end End: this compound Safely Disposed use_take_back->end use_mail_back Use mail-back program. check_mail_back->use_mail_back Yes household_disposal Prepare for household trash disposal. check_mail_back->household_disposal No use_mail_back->end mix_substance Mix with unpalatable substance (e.g., coffee grounds). household_disposal->mix_substance seal_container Place mixture in a sealed container. mix_substance->seal_container dispose_trash Dispose of in household trash. seal_container->dispose_trash dispose_trash->end

This compound Disposal Decision Workflow

Disclaimer: The information provided is based on general best practices for opioid disposal and is not a substitute for guidance from a certified environmental management professional or a specific Safety Data Sheet. Always consult and comply with all applicable federal, state, and local regulations regarding pharmaceutical waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Metofoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Metofoline, an opioid analgesic drug. The following procedural steps and data will help you mitigate risks and establish robust operational and disposal plans.

This compound is an isoquinoline (B145761) derivative and opioid analgesic.[1][2] Although it was previously marketed, it was withdrawn due to side effects.[1][2] Due to its potential hazards, including being harmful if swallowed and toxic in contact with skin or if inhaled, stringent safety measures are necessary.

Personal Protective Equipment (PPE) and Hazard Mitigation

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE and engineering controls.

Control TypeRecommendationRationale
Engineering Controls
VentilationHandle in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of vapors or aerosols.
Personal Protective Equipment (PPE)
Eye ProtectionWear chemical safety goggles or a face shield.To protect against splashes and airborne particles.[3]
Hand ProtectionWear double-layered, powder-free nitrile gloves with a minimum thickness of 4 mils.To prevent skin contact and absorption. A double layer offers enhanced protection.[3]
Body ProtectionWear a cuffed, fluid-resistant gown.To protect skin and personal clothing from contamination.[3]
Respiratory ProtectionFor operations with a potential for aerosol generation, use a fit-tested N95 respirator or higher.To prevent inhalation of airborne particles.

Step-by-Step Handling and Disposal Protocol

Adherence to a strict, procedural workflow is critical for safety. The following steps outline the process from preparation to disposal.

1. Preparation and Pre-Handling:

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the handling area.

  • Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

2. Handling this compound:

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the fume hood to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.

  • Avoid Contact: Do not touch your face, eyes, or any personal items while handling the compound.[4]

  • Labeling: Clearly label all containers with the contents, concentration, and hazard warnings.

3. Post-Handling and Decontamination:

  • Decontaminate Workspace: Wipe down all surfaces in the fume hood with an appropriate cleaning agent.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and finally, respiratory protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

4. Waste Disposal:

  • Contaminated PPE: All disposable PPE, such as gloves and gowns, should be placed in a designated hazardous waste container.[3]

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour down the drain.

  • Sharps: Any contaminated needles or other sharps must be placed in a designated sharps container.

Emergency Procedures: Spills and Exposure

Spill Management:

  • Alert Others: Immediately alert personnel in the vicinity of the spill.[3]

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area.

  • Don PPE: Before cleaning, don appropriate PPE, including respiratory protection.[3]

  • Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Clean the area with an appropriate deactivating agent or soap and water.

  • Disposal: All cleanup materials must be disposed of as hazardous waste.[3]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Do not use alcohol-based sanitizers.[5] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.

Workflow for Safe Handling of this compound

cluster_pre_handling 1. Pre-Handling cluster_handling 2. Handling cluster_post_handling 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures A Review Safety Protocols B Don Appropriate PPE A->B C Prepare & Inspect Workspace (Fume Hood) B->C D Weigh & Transfer this compound C->D Proceed when safe E Prepare Solutions D->E F Label All Containers E->F G Decontaminate Workspace F->G After experiment completion H Properly Remove PPE G->H I Wash Hands Thoroughly H->I J Segregate & Dispose of Contaminated PPE I->J Final step K Dispose of Chemical Waste J->K Spill Spill Occurs Spill_Response Follow Spill Cleanup Protocol Spill->Spill_Response Exposure Exposure Occurs Exposure_Response Follow First Aid & Seek Medical Attention Exposure->Exposure_Response

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.